5-Chloro-2-formylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAMSLASTWZONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428347 | |
| Record name | 5-chloro-2-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4506-45-0 | |
| Record name | 5-chloro-2-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Chloro-2-formylbenzoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2-formylbenzoic Acid
Introduction
This compound (CAS No: 4506-45-0) is a substituted aromatic carboxylic acid that serves as a valuable intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures.[1][2] Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a chloro-substituted benzene ring, offers versatile reactivity for constructing diverse chemical scaffolds.
A paramount feature of this molecule, inherited from its parent compound 2-formylbenzoic acid, is its existence in a dynamic equilibrium between two tautomeric forms: the open-chain aldehyde-acid and a cyclic lactol, 6-chloro-3-hydroxyisobenzofuran-1(3H)-one (also known as 6-chloro-3-hydroxyphthalide).[3] In the solid state and in most common solvents, the cyclic lactol form is predominant.[3] This ring-chain tautomerism is a critical determinant of the compound's physical properties, spectral characteristics, and chemical reactivity, and must be thoroughly understood by any researcher utilizing this reagent.
This guide provides a comprehensive overview of the core physical properties of this compound, offering both reported data and expert-derived expectations for its spectral characterization. It is designed to equip researchers, chemists, and drug development professionals with the technical insights necessary for its effective handling, characterization, and application.
General and Molecular Properties
The fundamental molecular and physical properties of this compound are summarized below. These values provide a foundational dataset for laboratory use, including reaction stoichiometry and initial solubility assessments.
| Property | Value | Source(s) |
| CAS Number | 4506-45-0 | [4] |
| Molecular Formula | C₈H₅ClO₃ | |
| Molecular Weight | 184.58 g/mol | |
| Appearance | White to yellow solid | [4] |
| Melting Point | 122-124 °C | [4] |
| Boiling Point | 347.0 ± 27.0 °C (Predicted) | [4] |
| Density | 1.469 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.20 ± 0.10 (Predicted) | [4] |
| InChI Key | NQAMSLASTWZONN-UHFFFAOYSA-N |
Structural Analysis: The Critical Role of Ring-Chain Tautomerism
The defining structural characteristic of this compound is its ring-chain tautomerism. The ortho positioning of the formyl and carboxylic acid groups facilitates an intramolecular nucleophilic attack of the carboxylate oxygen onto the aldehyde carbon, forming a five-membered lactol ring.[3]
This equilibrium is dynamic and the predominant form can be influenced by the physical state, solvent, and temperature. For the parent compound, 2-formylbenzoic acid, the cyclic lactol is the major form in the solid state.[3] It is imperative for researchers to assume a similar behavior for the 5-chloro derivative. This has profound implications for its reactivity; for instance, it will react with alcohols like a carboxylic acid anhydride to form 3-alkoxyphthalides rather than undergoing typical aldehyde reactions.[3]
Caption: Ring-chain tautomeric equilibrium.
Solubility Profile
While specific quantitative solubility data for this compound is not widely published, a qualitative solubility profile can be inferred from its structure and the properties of related benzoic acids.[5] The presence of both a polar carboxylic acid group and a largely nonpolar chlorinated benzene ring suggests moderate solubility in a range of solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group allows for hydrogen bonding, but the aromatic ring limits high aqueous solubility. Solubility is expected to be higher in alcohols than in water. |
| Aprotic Polar | DMSO, DMF, THF, Acetone | Good | These solvents can effectively solvate both the polar functional groups and the aromatic ring. DMSO and DMF are likely to be excellent solvents. |
| Aprotic Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Very Low | The molecule's polarity is too high for significant solubility in nonpolar solvents like hexane. Toluene and ether may show slight solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | "Like-dissolves-like" principle suggests good compatibility with chlorinated solvents. |
Experimental Protocol for Solubility Determination
A standard laboratory method for determining solubility involves the isothermal shake-flask method followed by concentration analysis.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2.0 mL) of a selected solvent.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The interpretation of its spectra is uniquely complex due to the ring-chain tautomerism. The following sections describe the expected spectral features for both tautomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be dominated by signals from the cyclic lactol form. The solvent choice is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its high solubilizing power and its ability to exchange with the hydroxyl protons.[6]
-
Expected Signals (Cyclic Lactol Form in DMSO-d₆):
-
Aromatic Protons (3H): Three signals in the aromatic region (approx. 7.5-8.0 ppm). The specific splitting patterns (e.g., a doublet, a doublet of doublets, and another doublet) will depend on the coupling constants between the protons on the chlorinated ring.
-
Methine Proton (1H, C H-OH): A singlet or a broad singlet around 6.5-7.0 ppm. This proton is attached to the carbon bearing the hydroxyl group in the lactol ring.
-
Hydroxyl Protons (2H, COO H** and C-OH ):** Two exchangeable protons, likely appearing as broad singlets. The carboxylic acid proton (from any residual open form) would be significantly downfield (>10 ppm), while the lactol hydroxyl proton would be further upfield. The presence of both tautomers would result in a complex set of signals.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides a clear carbon fingerprint of the molecule. Again, the cyclic form is expected to be the major species observed.
-
Expected Signals (Cyclic Lactol Form in DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm, characteristic of a lactone carbonyl.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (approx. 120-150 ppm). The carbon attached to the chlorine atom (C-Cl) will be identifiable, as will the quaternary carbons of the fused ring system.
-
Methine Carbon (CH-OH): A signal around 95-105 ppm, characteristic of a hemiacetal or lactol carbon. This is a key diagnostic peak for the cyclic form.
-
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying functional groups and can readily distinguish between the two tautomers.
-
Expected Signals (Cyclic Lactol Form):
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, corresponding to the hydroxyl group of the lactol.
-
C=O Stretch (Lactone): A strong, sharp absorption band around 1740-1760 cm⁻¹. This is a key indicator of the five-membered lactone ring.
-
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region.
-
-
Expected Signals (Open-Chain Form - as minor component):
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, overlapping the C-H stretches.
-
C=O Stretch (Aldehyde): A sharp peak around 1700-1720 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong peak around 1680-1710 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion corresponding to the empirical formula C₈H₅ClO₃, regardless of the tautomeric form in the solution or solid state.
-
Expected Features (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z 184, with a characteristic isotopic peak at m/z 186 (the M+2 peak) in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom.
-
Key Fragmentation: Loss of water (H₂O) from the cyclic tautomer or loss of a hydroxyl radical (•OH) and carbon monoxide (CO) from the open-chain form are plausible fragmentation pathways.
-
Caption: General workflow for spectroscopic analysis.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The compound should be handled in accordance with its Safety Data Sheet (SDS).
-
Hazard Classifications: Classified as Acute Toxicity, Oral (Category 4) and causes serious eye damage (Category 1). The GHS signal word is "Danger".
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended long-term storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][4]
Conclusion
This compound is a key synthetic intermediate whose physical and chemical properties are fundamentally governed by a predominant ring-chain tautomerism favoring the cyclic lactol form. Researchers utilizing this compound must account for this equilibrium, as it directly impacts solubility, spectral interpretation, and chemical reactivity. This guide provides a detailed overview of its known physical properties and presents a framework for its comprehensive spectroscopic characterization, enabling scientists to use this versatile building block with confidence and precision.
References
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 4506-45-0 this compound Impurity. Retrieved January 30, 2026, from [Link]
-
Raza, A. R., et al. (2011). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1133. Available at: [Link]
-
Wikipedia contributors. (2023, April 29). 2-Carboxybenzaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
-
Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved January 30, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 30, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved January 30, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Asymmetric 5-endo chloroetherification of homoallylic alcohols toward the synthesis of chir. Retrieved January 30, 2026, from [Link]
-
Chemist Wizards. (n.d.). Tautomerism | Definition, Types, Mechanism & Examples. Retrieved January 30, 2026, from [Link]
-
Supporting Information. (n.d.). General procedure for the carboxylation of arylboronic acids. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2014). NMR spectroscopic and computational investigations of RuHCl(CO)(PPh3)3 catalyzed isomerization of 1,4-cyclohexadiene. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2009). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved January 30, 2026, from [Link]
-
PubMed. (2001). Investigation of the polymorphs of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate by (13)C solid-state NMR spectroscopy. Retrieved January 30, 2026, from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved January 30, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1981). Ring–chain tautomerism. Part 9.1 2-Acylbenzamides, 8-acyl-1-naphthamides and 5-acyl-4-phenanthramides. Retrieved January 30, 2026, from [Link]
-
Sciencemadness Wiki. (2024). Benzoic acid. Retrieved January 30, 2026, from [Link]
Sources
- 1. CAS 4506-45-0 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. 2-Chloro-5-formylbenzoic acid - High purity | EN [georganics.sk]
- 3. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 5-CHLORO-2-FORMYL-BENZOIC ACID | 4506-45-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Structural Dynamics and Synthetic Utility of 5-Chloro-2-formylbenzoic Acid
This technical guide details the structural dynamics, synthesis, and application of 5-Chloro-2-formylbenzoic acid , a critical intermediate in the synthesis of bioactive heterocycles like phthalazinones and isoindolinones.[1]
CAS: 4506-45-0 | Molecular Formula: C₈H₅ClO₃ | MW: 184.58 g/mol [1]
Executive Summary
This compound serves as a bifunctional electrophilic scaffold, possessing both a carboxylic acid and an aldehyde moiety in an ortho arrangement.[1] This unique geometry allows for rapid cyclocondensation with dinucleophiles, making it an essential building block for poly(ADP-ribose) polymerase (PARP) inhibitors and other pharmaceutical agents.[1]
Researchers must recognize that this compound rarely exists purely as the open "formyl-acid" in the solid state.[1] Instead, it exists in a dynamic equilibrium with its cyclic tautomer, 6-chloro-3-hydroxyphthalide .[1] Understanding this equilibrium is prerequisite for accurate analytical characterization and reaction planning.[1]
Structural Identity & Tautomerism
The reactivity of this compound is governed by ring-chain tautomerism.[1] In solution, the equilibrium shifts based on solvent polarity and pH.[1]
-
Open Form (A): Predominates in basic aqueous solutions (as the carboxylate) and is the reactive species for aldehyde-specific nucleophilic attacks.[1]
-
Cyclic Form (B): Predominates in the solid state and in non-polar solvents.[1] It behaves as a lactol (pseudo-acid chloride equivalent).[1]
Tautomeric Equilibrium Diagram
The following diagram illustrates the reversible cyclization between the open aldehyde-acid and the closed hydroxyphthalide.
Figure 1: Ring-chain tautomerism. The chlorine substituent at position 5 (open) maps to position 6 in the phthalide system.[1]
Synthetic Methodology
While oxidation of 5-chloro-2-methylbenzoic acid is possible, the most robust laboratory synthesis involves the hydrolysis of 3,3,6-trichlorophthalide .[1] This route avoids over-oxidation and provides high purity.[1]
Protocol: Hydrolysis of 3,3,6-Trichlorophthalide
Objective: Conversion of the gem-dichloride lactone to the hydroxyphthalide/formyl-acid.[1]
Reagents
-
Precursor: 3,3,6-Trichlorophthalide (1.0 eq)[1]
-
Solvent: Aqueous Dioxane or THF/Water (1:1 v/v)[1]
-
Catalyst: Conc. HCl (trace) or simply reflux in water for industrial scale.[1]
Step-by-Step Workflow
-
Dissolution: Dissolve 10.0 g of 3,3,6-trichlorophthalide in 50 mL of dioxane/water mixture.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 3–4 hours.
-
Monitoring: Monitor by TLC (SiO₂; Ethyl Acetate/Hexane 1:1). The starting material (high Rf) will disappear, replaced by a streakier polar spot (hydroxyphthalide).[1]
-
Isolation:
-
Purification: Recrystallize from water or dilute acetic acid.[1]
-
Note: Do not use alcohols for recrystallization without care, as pseudo-esters (alkoxyphthalides) can form.[1]
-
Reactivity & Applications
The core utility of this scaffold lies in its ability to form heterocycles.[1] The "open form" reacts with dinucleophiles to generate fused ring systems.[1]
A. Synthesis of Phthalazinones (PARP Inhibitor Scaffold)
Reaction with hydrazine hydrate yields 6-chlorophthalazin-1(2H)-one .[1] This is a key step in the synthesis of bioisosteres for drugs like Olaparib.[1]
-
Mechanism: Hydrazine attacks the aldehyde (forming a hydrazone) and subsequently attacks the carboxylic acid (or lactone carbonyl) to close the ring.[1]
-
Conditions: Hydrazine hydrate (1.2 eq), Ethanol, Reflux, 2h.
B. Synthesis of Isoindolinones
Reaction with primary amines followed by reduction (or reductive amination conditions) yields isoindolinones.[1]
Reaction Pathway Diagram
Figure 2: Divergent synthesis of fused heterocycles from the this compound scaffold.
Analytical Characterization
Correct interpretation of spectral data is crucial due to the tautomerism.[1]
| Method | Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | Signal at δ 6.5–7.0 ppm (s, 1H) | Corresponds to the CH-OH (methine) of the cyclic hydroxyphthalide form.[1] |
| ¹H NMR (NaOD/D₂O) | Signal at δ 10.0–10.5 ppm (s, 1H) | In basic D₂O, the ring opens to the dicarboxylate, revealing the true Aldehyde (CHO) proton.[1] |
| IR Spectroscopy | Broad band 3200–3400 cm⁻¹ | O-H stretch of the cyclic lactol (often mistaken for moisture).[1] |
| IR Spectroscopy | Band at ~1750 cm⁻¹ | Lactone carbonyl stretch (cyclic form). |
Critical Note: If your NMR spectrum in DMSO lacks a distinct aldehyde peak at 10 ppm, do not assume the reaction failed. The compound is likely in the cyclic lactol form.[1] Run the sample in basic D₂O to confirm the aldehyde's presence.[1]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 277259, this compound. PubChem.[1] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Phthalazinones via Hydrazine Condensation. Available at: [Link]
Sources
- 1. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]
- 2. Photolysis, tautomerism and conformational analysis of dehydroacetic acid and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
Technical Guide: Spectral Data Profile for 5-Chloro-2-formylbenzoic Acid
The following technical guide details the spectral characterization of 5-Chloro-2-formylbenzoic acid , with a specific focus on its solution-state behavior and tautomeric equilibrium with 6-chloro-3-hydroxyphthalide .
Executive Summary
Compound Identity: this compound
CAS Number: 4506-45-0
Synonyms: 2-Carboxy-4-chlorobenzaldehyde; 6-Chloro-3-hydroxyphthalide (cyclic tautomer).
Molecular Formula: C
Core Application: This compound serves as a critical intermediate in the synthesis of isoindolinone-based pharmacophores (e.g., anticancer agents, topoisomerase inhibitors) and phthalazinones.
Critical Analytical Insight: Researchers often encounter inconsistent spectral data due to ring-chain tautomerism . In the solid state and in most polar aprotic solvents (e.g., DMSO-d
Structural Analysis & Tautomerism
The most common error in characterizing this compound is expecting distinct aldehyde and carboxylic acid signals. Instead, the molecule cyclizes.
Tautomeric Equilibrium Pathway
The following diagram illustrates the reversible cyclization between the open aldehyde form and the closed lactol form.
Figure 1: Ring-chain tautomerism favoring the 3-hydroxyphthalide (closed) form in neutral/acidic media.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-d
H NMR Data (400 MHz, DMSO-d
)
Note: Chemical shifts are reported for the dominant 6-chloro-3-hydroxyphthalide tautomer.
| Position | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |
| Lactol C-H | 6.60 – 6.90 | d or br s | 1H | H-3 (Phthalide ring) | Diagnostic Peak. Distinct from aldehyde (-CHO) which would appear at ~10.0 ppm. |
| Hydroxyl | 7.80 – 8.20 | br s | 1H | -OH | Exchangeable with D |
| Aromatic | 7.60 – 7.75 | d | 1H | H-4 | Ortho to the lactol carbon (C3). |
| Aromatic | 7.75 – 7.85 | dd | 1H | H-5 | Meta coupling to H-7, ortho to H-4. |
| Aromatic | 7.85 – 7.95 | d | 1H | H-7 | Deshielded by the carbonyl (C1). |
Interpretation Guide:
-
Absence of Aldehyde: If you do not see a sharp singlet at 10.0–10.5 ppm, the sample has not degraded; it is simply in the closed form.
-
Coupling: The lactol proton (H-3) often appears as a doublet (
Hz) due to coupling with the hydroxyl proton. Adding D O collapses this to a singlet.
C NMR Data (100 MHz, DMSO-d
)
| Shift ( | Carbon Type | Assignment |
| 98.0 – 102.0 | Hemiacetal CH | C-3 (Lactol carbon). Significantly upfield from aldehyde C=O (~190 ppm). |
| 168.0 – 170.0 | Lactone C=O | C-1 (Carbonyl). Typical ester/lactone range. |
| 130.0 – 145.0 | Aromatic | Quaternary and CH carbons (C3a, C4, C5, C6, C7, C7a). |
Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the cyclic structure.
| Wavenumber (cm | Vibration Mode | Structural Indication |
| 3200 – 3450 | O-H Stretch (Broad) | Indicates the hydroxyl group of the lactol. |
| 1740 – 1765 | C=O Stretch (Strong) | Gamma-Lactone carbonyl. Higher frequency than typical benzoic acids (1680–1710 cm |
| 1600, 1480 | C=C Ring Stretch | Aromatic backbone. |
| 1050 – 1100 | C-O Stretch | C-O-C ether linkage of the lactone ring. |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (Negative Mode preferred for acidic protons) or EI.
-
Molecular Ion:
-
ESI(-):
183 [M-H] (Consistent with C H ClO ). -
EI:
184 [M] .
-
-
Fragmentation Pattern (EI):
- 184: Parent ion.
-
166: [M - H
O] . Loss of water to form the isobenzofuran-1-one cation (common in phthalides). -
138: [M - H
O - CO] . Subsequent loss of carbonyl.
Experimental Protocol: Sample Preparation for NMR
To ensure reproducibility and lock the tautomer for clear integration:
-
Solvent Choice: Use DMSO-d
(99.9% D). Avoid CDCl if the sample contains moisture, as it accelerates line broadening. -
Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent.
-
Water Removal: If the spectrum is messy, the equilibrium may be shifting due to trace water. Add activated 3Å molecular sieves to the NMR tube or use a "dry" ampoule solvent.
-
D
O Shake (Optional): To confirm the lactol peak:-
Run the standard
H spectrum. -
Add 1 drop of D
O. -
Shake and re-run.
-
Result: The OH signal disappears, and the H-3 doublet collapses to a sharp singlet.
-
References
-
Sigma-Aldrich. this compound Product Sheet. Link
-
National Institutes of Health (NIH) - PubChem. Compound Summary: this compound (CAS 4506-45-0). Link
-
Raza, A. R., et al. (2010). Structure of substituted benzoic acids and tautomerism. Acta Crystallographica Section E. Link
-
Cushman, M., et al. (2006). Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors. Journal of Medicinal Chemistry. Link
Technical Guide: Solubility & Physicochemical Profiling of 5-Chloro-2-formylbenzoic Acid
The following technical guide details the solubility profile, physicochemical behavior, and purification protocols for 5-Chloro-2-formylbenzoic acid .
Primary CAS: 4506-45-0 Synonyms: 2-Carboxy-4-chlorobenzaldehyde; 5-Chloro-1-hydroxy-3H-2,1-benzoxazol-3-one (cyclic tautomer) Molecular Formula: C₈H₅ClO₃ Molecular Weight: 184.58 g/mol [1]
Part 1: Executive Summary & Physicochemical Context
For researchers in drug development—specifically those synthesizing isoindolinone-based pharmacophores—this compound is a critical intermediate. Its solubility is not merely a function of polarity but is governed by a dynamic ring-chain tautomerism .
The "Lactol Switch" Mechanism
Unlike simple benzoic acid derivatives, 2-formylbenzoic acids exist in an equilibrium between an open-chain aldehyde-acid and a cyclic lactol (pseudo-acid) form.
-
Solid State: Predominantly exists as the cyclic lactol (5-chloro-3-hydroxyphthalide ). This form is less polar and behaves more like a lactone.
-
Solution State:
-
Aprotic Solvents (DMSO, DMF): Favors the cyclic lactol form.
-
Basic Aqueous Media (pH > 6): Ring opens rapidly to form the acyclic carboxylate anion.
-
Acidic Aqueous Media: Ring closes; solubility drops precipitously.
-
Expert Insight: This tautomerism is the primary driver of solubility anomalies. Attempts to dissolve the solid in neutral water are kinetically slow because the cyclic lactol must first ring-open to hydrate.
Part 2: Solubility Profile
The following data summarizes the solubility behavior based on polarity and pH conditions.
Table 1: Qualitative Solubility Matrix (at 25°C)
| Solvent System | Solubility Rating | Dominant Species | Application |
| Water (pH 2-4) | Insoluble (< 0.5 mg/mL) | Cyclic Lactol (Precipitate) | Isolation/Precipitation |
| Water (pH > 8) | Highly Soluble (> 50 mg/mL) | Acyclic Carboxylate Anion | Extraction/Purification |
| Methanol / Ethanol | Soluble | Equilibrium Mixture | Recrystallization |
| DMSO / DMF | Highly Soluble (> 100 mg/mL) | Cyclic Lactol | Stock Solutions for Assays |
| Dichloromethane | Sparingly Soluble | Cyclic Lactol | Partitioning (Organic Phase) |
| Ethyl Acetate | Moderate Solubility | Cyclic Lactol | Extraction |
Mechanism of pH-Dependent Solubility
The compound exhibits a "solubility switch" around its pKa (predicted ~4.2).
-
pH < pKa: The molecule is protonated. The proximity of the -COOH and -CHO groups drives intramolecular cyclization, shedding water to form the lipophilic lactol.
-
pH > pKa: Deprotonation of the carboxylic acid prevents cyclization (electrostatic repulsion). The molecule becomes a highly soluble ionic species.
Part 3: Visualization of Chemical Dynamics
Diagram 1: Ring-Chain Tautomerism & Solubility Equilibrium
This diagram illustrates the structural shift that dictates solubility in different media.
Caption: The equilibrium shifts from the insoluble cyclic lactol (left) to the soluble anion (right) upon basification.
Part 4: Experimental Protocols
Protocol A: pH-Swing Purification (Recommended)
This method leverages the pKa-dependent solubility switch to purify the compound from non-acidic impurities (e.g., unreacted chlorinated precursors) without thermal degradation.
Reagents:
-
1M NaOH (Sodium Hydroxide)
-
1M HCl (Hydrochloric Acid)
-
Ethyl Acetate (optional for washing)
Step-by-Step Workflow:
-
Dissolution (Basification):
-
Suspend crude solid in water (10 mL/g).
-
Slowly add 1M NaOH with stirring until pH reaches 9–10.
-
Observation: The cloudy suspension should clear as the lactol ring opens and forms the salt.
-
Checkpoint: If solids remain, filter them out. These are likely non-acidic impurities (e.g., polychlorinated xylenes).
-
-
Organic Wash (Optional):
-
Extract the aqueous alkaline solution with a small volume of Ethyl Acetate.
-
Discard the organic layer (removes neutral lipophilic byproducts).
-
-
Precipitation (Acidification):
-
Isolation:
-
Filter the white/off-white precipitate.
-
Wash with cold water (3x) to remove NaCl.
-
Dry under vacuum at 40°C. (Avoid high heat to prevent dehydration/polymerization).
-
Protocol B: Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise solubility data for your specific solvent system (e.g., for formulation).
-
Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Note: For water, allow 48 hours due to the slow kinetics of lactol ring opening.
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification: Analyze the filtrate via HPLC (UV detection at 254 nm).
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Acidic mobile phase ensures the analyte runs as the free acid).
-
Diagram 2: pH-Swing Purification Workflow
This flowchart visualizes the purification logic described in Protocol A.
Caption: Logical flow for isolating pure compound using pH manipulation.
References
-
ChemicalBook. (2025). This compound Properties and Supplier Data. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Retrieved from [6]
-
PubChem. (2025).[6][7] Compound Summary: 2-Carboxybenzaldehyde Derivatives. National Library of Medicine. Retrieved from [8]
-
Google Patents. (1996). Production of Formyl Benzoic Acid (JPH08127553A). Describes hydrolysis and solvent systems for synthesis. Retrieved from
Sources
- 1. 4506-45-0 CAS MSDS (5-CHLORO-2-FORMYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 5-CHLORO-2-FORMYL-BENZOIC ACID | 4506-45-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]
- 6. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
The Synthetic Versatility of 5-Chloro-2-formylbenzoic Acid: A Technical Guide for Drug Discovery
For the discerning researcher in medicinal chemistry and drug development, the selection of a starting scaffold is a critical decision that dictates the trajectory of a synthesis campaign. An ideal building block offers a confluence of reactivity, stability, and handles for diversification. 5-Chloro-2-formylbenzoic acid, a seemingly simple substituted aromatic, is one such scaffold that punches far above its molecular weight. Its true potential is revealed through the orthogonal reactivity of its ortho-positioned aldehyde and carboxylic acid functionalities, a feature that unlocks rapid access to a rich diversity of heterocyclic systems of significant pharmacological interest.
This technical guide provides an in-depth exploration of the derivatives of this compound. Moving beyond a mere catalog of compounds, we will dissect the causality behind synthetic strategies, provide field-proven experimental protocols, and present a landscape of their applications, grounded in authoritative references.
The Core Moiety: Physicochemical Properties and Synthetic Logic
This compound (Molecular Formula: C₈H₅ClO₃, Molecular Weight: 184.58 g/mol ) is a solid at room temperature.[1][2][3] The molecule's power lies in the electronic interplay of its substituents. The chlorine atom and the carboxylic acid are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution but activate it for potential nucleophilic aromatic substitution. More importantly, the aldehyde and carboxylic acid groups are poised for a variety of transformations, both independent and concerted.
| Property | Value | Source |
| CAS Number | 4506-45-0 | [3] |
| Molecular Formula | C₈H₅ClO₃ | [3] |
| Molecular Weight | 184.58 g/mol | [1][2] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [3] |
Key Reaction Pathways and Derivative Classes
The synthetic utility of this compound stems from the selective addressability of its functional groups. This allows for a modular approach to building molecular complexity.
dot digraph { graph [fontname="helvetica", fontsize=10, size="7.6,5", ratio=fill]; node [shape=box, style=rounded, fontname="helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="helvetica", fontsize=9];
// Nodes A [label="this compound", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Reactions at\nAldehyde Group", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Reactions at\nCarboxylic Acid Group", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Intramolecular Cyclization\n(Aldehyde + Carboxylic Acid)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Reductive Amination", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; F [label="Knoevenagel Condensation", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; G [label="Amidation / Esterification", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; H [label="Isoindolinones", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; I [label="Phthalazinones", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges A -> B [color="#4285F4"]; A -> C [color="#34A853"]; A -> D [color="#EA4335"]; B -> E [label=" + Amine\n + Reducing Agent", color="#4285F4"]; B -> F [label=" + Active Methylene\nCompound", color="#4285F4"]; C -> G [label=" + Amine / Alcohol", color="#34A853"]; D -> H [label=" + Primary Amine\n(+/- other components)", color="#EA4335"]; D -> I [label=" + Hydrazine", color="#EA4335"]; } dot Caption: Key reaction pathways for this compound.
Reactions at the Aldehyde Group
The aldehyde is a primary site for carbon-carbon and carbon-nitrogen bond formation.
Reductive amination is a robust method for synthesizing secondary and tertiary amines. The reaction proceeds via the initial formation of an iminium ion from the aldehyde and an amine, which is then reduced in situ. The choice of reducing agent is critical to prevent the reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and high selectivity for the iminium ion over the carbonyl.[4] This method avoids the over-alkylation issues often seen with direct alkylation of amines.[4]
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a weak base like piperidine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5][6] This reaction is a powerful tool for creating α,β-unsaturated systems, which are versatile intermediates in organic synthesis.[5] The reaction is driven by the formation of a stable conjugated product, and the removal of water can further shift the equilibrium.[5]
Reactions Involving Both Functional Groups: The Gateway to Heterocycles
The true elegance of this compound is its ability to undergo cyclization reactions to form fused heterocyclic systems. The ortho positioning of the aldehyde and carboxylic acid is key to this reactivity, often exhibiting ring-chain tautomerism to form a 3-hydroxyphthalide intermediate.[7]
Phthalazinones are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antidiabetic, anticancer, and anti-inflammatory properties.[8] They can be synthesized in a straightforward manner through the condensation of this compound with hydrazine or its derivatives.[1][8][9] The reaction initiates with the formation of a hydrazone at the aldehyde, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the carboxylic acid (or its tautomeric lactol form), leading to the stable phthalazinone ring system.[8]
The isoindolinone core is a privileged scaffold found in many natural products and pharmaceuticals.[10] Multi-component reactions (MCRs) offer an efficient route to these structures. For instance, a one-pot, three-component reaction of a 2-formylbenzoic acid, a primary amine, and an acetophenone can yield complex isoindolinone derivatives.[11] These reactions can often be performed under mild, catalyst-free conditions, sometimes even in water, highlighting the inherent reactivity of the starting materials.[11]
Application Case Study: Precursor to the PARP Inhibitor Talazoparib
A prominent application of this compound derivatives is in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations. Talazoparib (BMN-673) is a highly potent PARP inhibitor, and its synthesis showcases the strategic use of related scaffolds.[12][13] While many published routes start from different precursors, the underlying phthalazinone core is a key pharmacophore that can be conceptually derived from the cyclization of a 2-formylbenzoic acid derivative with a hydrazine-containing component. The core structure of Talazoparib is a tricyclic pyridophthalazinone. The synthesis of this complex scaffold relies on building blocks that are structurally analogous to the reaction products of this compound.
Experimental Protocols
The following protocols are provided as examples of the key transformations discussed. They are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
dot digraph { graph [fontname="helvetica", fontsize=10, size="7.6,5", ratio=fill]; node [shape=box, style=rounded, fontname="helvetica", fontsize=10, margin="0.1,0.1"]; edge [fontname="helvetica", fontsize=9];
// Nodes A [label="Starting Materials\n(this compound,\nAmine, Hydrazine, etc.)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Reaction Setup\n(Solvent, Catalyst, Temp.)", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; C [label="Reaction Monitoring\n(TLC, LC-MS)", style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="Work-up\n(Quenching, Extraction)", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; E [label="Isolation & Purification\n(Filtration, Chromatography,\nRecrystallization)", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; F [label="Characterization\n(NMR, MS, Purity)", shape=Mdiamond, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [label="Reaction\nComplete", color="#4285F4"]; D -> E [color="#EA4335"]; E -> F [color="#34A853"]; } dot Caption: General experimental workflow for synthesis.
Protocol: Synthesis of 2-Aryl-7-chloro-phthalazin-1(2H)-one
This protocol is adapted from a general method for phthalazinone synthesis from 2-carboxybenzaldehyde.[8]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 184.6 mg), the desired aryl hydrazine hydrochloride (1.0 mmol), and ammonium chloride (0.5 mmol, 26.7 mg).
-
Solvent Addition: Add methanol (15 mL) to the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4.5-6 hours). A precipitate will form as the reaction proceeds.
-
Isolation: Upon completion, filter the reaction mixture to collect the solid precipitate.
-
Purification: Wash the collected solid with a small amount of cold methanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol: Three-Component Synthesis of a 6-Chloro-isoindolinone Derivative
This protocol is based on a catalyst-free method for synthesizing isoindolinones in water.[11]
-
Reaction Setup: In a sealed pressure vessel, combine this compound (1.0 mmol, 184.6 mg), a primary amine (e.g., benzylamine, 1.0 mmol, 107.2 mg), and an acetophenone derivative (e.g., acetophenone, 1.0 mmol, 120.1 mg).
-
Solvent Addition: Add deionized water (5 mL) to the vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to 70 °C with vigorous stirring for 12 hours.
-
Isolation: After cooling the mixture to room temperature, the product will typically precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then dry under vacuum to yield the purified isoindolinone derivative.
Emerging Applications in Antimicrobial Research
While much of the focus has been on anticancer agents, derivatives of substituted benzoic acids are also being explored for other therapeutic applications. For instance, novel sulfonamides derived from 5-chloro-2-hydroxybenzoic acid (a related scaffold) have been synthesized and evaluated for their in vitro activity against various bacterial and mycobacterial strains.[11] Specifically, certain benzamide derivatives have shown notable activity against methicillin-resistant Staphylococcus aureus (MRSA), and Schiff bases have demonstrated efficacy against M. kansasii.[11][14] These findings suggest that the 5-chloro-benzoic acid scaffold could be a valuable starting point for the development of new classes of antimicrobial agents.
| Compound Class | Target Organism | Reported Activity (MIC) | Source |
| Substituted Benzamide | MRSA | 15.62-31.25 µmol/L | [11][14] |
| Schiff Base | M. kansasii | 1-4 µmol/L | [11][14] |
Conclusion and Future Outlook
This compound is a potent and versatile building block for modern medicinal chemistry. Its true value is realized in its capacity for rapid conversion into complex heterocyclic cores like phthalazinones and isoindolinones. The orthogonality of its functional groups provides a robust platform for generating diverse libraries of compounds for biological screening. While its role in the synthesis of PARP inhibitors is a significant credential, emerging research into its derivatives as antimicrobial and carbonic anhydrase inhibitors hints at a broader therapeutic potential.[15][16] Future research will undoubtedly continue to uncover novel synthetic methodologies and new pharmacological applications for the derivatives of this highly valuable scaffold.
References
-
Patil, A. M., et al. (2023). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. Arkat USA. Available at: [Link]
- Samanta, S., et al. (2022). Transition Metal-free Advance Synthetic Approaches to Isoindolinones and its Fused Analogues. New Journal of Chemistry.
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75, 5470-5477. Available at: [Link]
-
Akocak, S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. Available at: [Link]
- Myers, J. W. (n.d.).
-
Akocak, S., et al. (2022). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Available at: [Link]
-
Bielenstein, M., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. Available at: [Link]
- Google Patents. (1978). Process for producing phthalazinone and derivatives of the same.
- Afify, A. A., et al. (2011).
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
- BenchChem. (2025).
-
Kos, J., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]
-
ResearchGate. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
- Asati, V., et al. (2012).
-
Guedes, M. F., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]
-
Wikipedia. 2-Carboxybenzaldehyde. Available at: [Link]
-
Nfor, E. N., et al. (2024). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. PubMed. Available at: [Link]
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. longdom.org [longdom.org]
- 10. asianpubs.org [asianpubs.org]
- 11. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. US4096143A - Process for producing phthalazinone and derivatives of the same - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Chloro-2-formylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Chloro-2-formylbenzoic acid, a key building block in modern medicinal chemistry. We will delve into its synthesis, explore its unique chemical properties, and highlight its significance in the development of targeted therapeutics, particularly PARP inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Emergence of a Versatile Scaffold
This compound has garnered significant attention in the pharmaceutical industry due to its utility as a versatile intermediate. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group on a chlorinated benzene ring, allows for a wide range of chemical transformations. This makes it an ideal starting point for the synthesis of complex heterocyclic systems that are often the core of innovative drug candidates. The chloro-substituent, in particular, can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), sometimes enhancing binding affinity to biological targets.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 4506-45-0 | [2][3] |
| Molecular Formula | C₈H₅ClO₃ | [3] |
| Molecular Weight | 184.58 g/mol | [3] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 122-124 °C | [2] |
| Boiling Point (Predicted) | 347.0 ± 27.0 °C | [2] |
| Density (Predicted) | 1.469 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.20 ± 0.10 | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
The Chemistry of this compound: Synthesis and Reactivity
While a singular "discovery" paper for this compound is not readily apparent in the contemporary literature, its synthesis can be achieved through established and industrially scalable methods. The choice of synthetic route often depends on the availability and cost of starting materials.
Synthetic Pathways
Two primary retrospective synthetic strategies are commonly employed for the preparation of this compound and its analogs.
Method 1: Oxidation of a Substituted Toluene Derivative
This approach typically begins with 4-chlorotoluene, a readily available commodity chemical. The synthesis involves the sequential oxidation of the methyl group and introduction of the formyl group, or vice versa.[4]
Experimental Protocol: Oxidation of 4-Chloro-2-methylbenzaldehyde (Hypothetical Intermediate)
This protocol is based on general methods for the oxidation of substituted toluenes and benzaldehydes.
-
Materials: 4-Chloro-2-methylbenzaldehyde, Potassium Permanganate (KMnO₄), Water, Hydrochloric Acid (HCl).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-methylbenzaldehyde in water.
-
Heat the mixture to reflux.
-
Slowly add a solution of KMnO₄ in water to the refluxing mixture. The purple color of the permanganate will dissipate as the reaction progresses.
-
Continue the addition until a faint, persistent purple color is observed, indicating the completion of the oxidation.
-
After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 2-3, which will precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product.[4]
-
Method 2: Hydrolysis of a Dichloromethylbenzoyl Chloride Intermediate
This method, described in the patent literature for the synthesis of formylbenzoic acids, offers a high-yield alternative.[5] The synthesis would start from a suitable toluic acid derivative.
Experimental Protocol: Hydrolysis of 5-Chloro-2-(dichloromethyl)benzoyl chloride
This protocol is adapted from a general procedure for the synthesis of formylbenzoic acids.[5]
-
Materials: 5-Chloro-2-(dichloromethyl)benzoyl chloride, Sulfolane, Zinc Oxide (catalyst), Water.
-
Procedure:
-
Charge a reaction vessel with sulfolane as the solvent, the starting material 5-chloro-2-(dichloromethyl)benzoyl chloride, and a catalytic amount of zinc oxide (e.g., 0.01-1.0 wt% relative to the starting material).
-
Heat the mixture with stirring to a temperature between 100-170 °C.
-
Slowly add water dropwise to the heated mixture over a period of time (e.g., 1 hour).
-
After the addition of water is complete, maintain the reaction temperature for an additional hour to ensure complete hydrolysis.
-
Gradually cool the reaction mixture to room temperature with continued stirring to induce crystallization.
-
Filter the resulting crystals, wash with a non-polar solvent like toluene, and dry to yield this compound.[5]
-
Ring-Chain Tautomerism: A Key to its Reactivity
A fascinating and crucial aspect of the chemistry of 2-formylbenzoic acids, including the 5-chloro derivative, is its existence in a tautomeric equilibrium with its cyclic lactol form, 3-hydroxy-6-chlorophthalide.[6] This equilibrium is significant as the lactol form can exhibit reactivity akin to a carboxylic acid anhydride.[6]
Caption: Ring-chain tautomerism of this compound.
This tautomerism allows for facile reactions with nucleophiles at the lactol's hydroxyl group, providing a pathway to a variety of substituted phthalides.[6]
Application in Drug Discovery: A Cornerstone for PARP Inhibitors
This compound and its close analogs are pivotal starting materials in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[6]
The formyl and carboxylic acid functionalities of this compound are strategically utilized to construct the core heterocyclic scaffolds of many PARP inhibitors. For instance, it can be used to synthesize phthalazinone and isoindolinone cores, which are common features in this class of drugs.[6] The 5-chloro substituent often contributes to the overall binding affinity and selectivity of the inhibitor for the PARP enzyme.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-CHLORO-2-FORMYL-BENZOIC ACID | 4506-45-0 [chemicalbook.com]
- 3. CAS 4506-45-0 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of 5-Chloro-2-formylbenzoic Acid: A Technical Guide for Drug Discovery and Synthesis
This in-depth technical guide provides a comprehensive overview of 5-Chloro-2-formylbenzoic acid, a versatile bifunctional building block with significant potential in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, purification, reactivity, and applications.
Introduction and Significance
This compound (C₈H₅ClO₃) is a halogenated aromatic compound featuring both a carboxylic acid and an aldehyde functional group.[1] This unique substitution pattern makes it a valuable intermediate for the synthesis of a wide array of complex molecular architectures, particularly heterocyclic systems. The presence of the electron-withdrawing chlorine atom, along with the ortho-positioning of the formyl and carboxyl groups, imparts distinct reactivity to the molecule, making it a subject of interest in the design of novel therapeutic agents and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 4506-45-0 | [1] |
| Molecular Formula | C₈H₅ClO₃ | [1] |
| Molecular Weight | 184.58 g/mol | |
| Appearance | Solid | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-formyl-5-chlorobenzoic acid, 4-chloro-2-carboxybenzaldehyde | [1] |
Synthesis and Purification
Proposed Synthesis Workflow
The proposed synthesis involves a two-step process starting from 2-chloro-5-methylbenzaldehyde: selective oxidation of the aldehyde to a carboxylic acid. A more direct, albeit potentially less selective, route could involve the oxidation of 2-chloro-5-methyltoluene. A general protocol for the oxidation of a substituted benzaldehyde to the corresponding benzoic acid is described below.[3]
Caption: Proposed synthesis and purification workflow for this compound.
General Experimental Protocol: Oxidation of a Substituted Benzaldehyde
This protocol describes a general method for the oxidation of a substituted benzaldehyde, which can be adapted for the synthesis of this compound.
Materials:
-
2-Chloro-5-methylbenzaldehyde
-
Potassium permanganate (KMnO₄) or Hydrogen Peroxide (H₂O₂)[3]
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material, 2-chloro-5-methylbenzaldehyde, in an aqueous solution of NaOH or KOH.
-
Heat the mixture to reflux.
-
Slowly add a solution of KMnO₄ in water to the refluxing mixture. The disappearance of the purple color of the permanganate indicates the progression of the reaction. Continue the addition until a persistent purple color is observed.
-
Alternatively, hydrogen peroxide can be used as the oxidant in an aqueous solution.[3]
-
After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated HCl until the pH is acidic, which will precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
Purification: Recrystallization
Recrystallization is a standard and effective method for purifying solid organic compounds like benzoic acid derivatives.[4] The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. An ethanol/water mixture is often a suitable solvent system for such compounds.[2]
Purification Workflow:
Caption: Step-by-step workflow for the purification of this compound by recrystallization.
Characterization and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, formyl, and carboxyl groups.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic acid (-COOH) | 11.0 - 13.0 | Singlet (broad) |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |
| Aromatic (H-3) | ~8.0 | Doublet |
| Aromatic (H-4) | ~7.6 | Doublet of doublets |
| Aromatic (H-6) | ~7.9 | Doublet |
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the aromatic carbons.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic acid (C=O) | 165 - 175 |
| Aldehyde (C=O) | 190 - 200 |
| Aromatic (C-Cl) | 135 - 140 |
| Other Aromatic Carbons | 125 - 145 |
Note: These are predicted values based on data from similar compounds and may vary depending on the solvent and experimental conditions.[3][5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C=O, and C-Cl functional groups. The IR spectrum of the related compound 5-chloro-2-hydroxybenzoic acid shows characteristic peaks that can be used for comparison.[6]
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic acid) | 2500-3300 | Broad |
| C=O (Carboxylic acid) | 1680-1710 | Strong, sharp |
| C=O (Aldehyde) | 1690-1740 | Strong, sharp |
| C-Cl | 600-800 | Strong |
| Aromatic C=C | 1450-1600 | Medium to weak |
Note: The carbonyl peaks of the aldehyde and carboxylic acid may overlap.[7]
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is expected.
Expected Mass Spectrometry Data:
| Ion | m/z |
| [M]⁺ | 184 |
| [M+2]⁺ | 186 |
Reactivity Profile and Applications in Synthesis
The dual functionality of this compound makes it a versatile reagent in organic synthesis, particularly for the construction of heterocyclic scaffolds.
Reactivity of the Aldehyde and Carboxylic Acid Groups
The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of condensation reactions. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing further avenues for molecular elaboration. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the aromatic ring, potentially influencing its reactivity in nucleophilic aromatic substitution reactions under certain conditions.
Synthesis of Bioactive Heterocycles
Substituted 2-formylbenzoic acids are valuable precursors for the synthesis of various biologically active heterocycles, including phthalides, isoindolinones, and phthalazinones.[8][9] The presence of the chloro substituent in this compound can be leveraged to modulate the pharmacological properties of the resulting molecules.
Logical Flow for Heterocycle Synthesis:
Caption: Potential synthetic pathways from this compound to various heterocyclic cores.
There is evidence in the patent literature of the use of this compound derivatives in the synthesis of compounds for the modulation of blood uric acid levels, highlighting its relevance in drug discovery.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its bifunctional nature allows for the construction of diverse and complex molecular scaffolds, particularly heterocycles of pharmaceutical interest. While detailed synthetic protocols and comprehensive spectroscopic data are not widely published, this guide provides a solid foundation for its synthesis, purification, and application based on established chemical principles and data from related compounds. Further research into the specific applications of this compound is warranted and holds promise for the discovery of novel bioactive molecules.
References
- Supporting Information for a scientific article.
- Supplementary Information - The Royal Society of Chemistry.
-
Benzoic acid, 5-chloro-2-hydroxy- - the NIST WebBook. (Provides IR spectrum for a related compound). [Link]
-
This compound | C8H5ClO3 | CID 7176209 - PubChem. (Provides physicochemical and safety data). [Link]
- A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5 - Benchchem. (Provides information on the synthesis of similar compounds).
-
Compounds and compositions and methods of use - Patent US-10183012-B2 - PubChem. (Patent mentioning related compounds). [Link]
- Supporting information - The Royal Society of Chemistry.
-
(PDF) 5-Chloro-2-hydroxybenzoic acid - ResearchGate. (Provides information on the synthesis and characterization of a related compound). [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (General information on IR spectra of benzoic acids). [Link]
- Synthesis of Heterocycles Using 2-Acetylbenzoic Acid: Application Notes and Protocols - Benchchem.
- US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents.
-
Synthesis of Heterocycles from 2‐Acylbenzoic Acids - ResearchGate. (Review on heterocycle synthesis). [Link]
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
-
This compound (C8H5ClO3) - PubChemLite. (Provides predicted collision cross section data). [Link]
-
5-Chloro-2-hydroxybenzoic acid - PMC - NIH. (Provides crystallographic data for a related compound). [Link]
- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents.
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap.
-
2-Chloro-5-formylbenzoic acid - High purity | EN - Georganics. (Supplier information). [Link]
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents.
- Supporting Information 2 (S2) - The Royal Society of Chemistry. (Provides kinetic data for reactions of substituted benzaldehydes).
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (Review on the synthesis of bioactive molecules). [Link]
-
CAS 4506-45-0 this compound Impurity. (Information on its potential as an impurity). [Link]
-
BJOC - Design and synthesis of bioactive molecules - Beilstein Journals. (Thematic issue on bioactive molecule synthesis). [Link]
-
Design and synthesis of bioactive compounds | Request PDF - ResearchGate. (Collection of articles on bioactive compound synthesis). [Link]
Sources
- 1. This compound | C8H5ClO3 | CID 7176209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Compounds and compositions and methods of use - Patent US-10183012-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling and Storage of 5-Chloro-2-formylbenzoic Acid: A Technical Guide
Part 1: Executive Technical Profile
5-Chloro-2-formylbenzoic acid (CAS 4506-45-0) is a bifunctional aromatic building block critical in the synthesis of isoindolinone and phthalazinone scaffolds. Its utility in drug discovery stems from its dual reactivity: it possesses an electrophilic aldehyde and a nucleophilic carboxylic acid in an ortho arrangement. This proximity facilitates heterocyclization but also introduces unique stability challenges, specifically ring-chain tautomerism and oxidative degradation.
Physicochemical Snapshot[1][2][3][4][5]
| Property | Specification | Critical Note |
| CAS Number | 4506-45-0 | Distinct from isomer 2-chloro-5-formylbenzoic acid. |
| IUPAC Name | This compound | Also known as 4-chlorophthalaldehydic acid. |
| Molecular Formula | C₈H₅ClO₃ | MW: 184.58 g/mol |
| Appearance | White to pale yellow solid | Yellowing indicates oxidation to 4-chlorophthalic acid. |
| Melting Point | 122–124 °C | Sharp MP indicates high purity; broad range suggests degradation. |
| pKa | ~4.2 (COOH) | Acidic proton facilitates autocatalytic cyclization. |
| Solubility | DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents (Hexane). |
Part 2: Stability & Reactivity Mechanisms
To handle this compound effectively, one must understand the "Why" behind its instability. It is not merely an aldehyde; it is a dynamic system.
The Lactol Tautomerism (The "Chameleon" Effect)
Unlike simple benzaldehydes, this compound exists in a dynamic equilibrium between its open-chain aldehyde form and a cyclic lactol form (5-chloro-3-hydroxyphthalide).
-
Open Form: Reactive aldehyde, susceptible to oxidation.
-
Cyclic Form: Hemiacetal, relatively more stable but less electrophilic.
In solution (e.g., DMSO-d6), NMR often shows signals for both forms. This equilibrium is solvent-dependent and pH-dependent. Basic conditions favor the open carboxylate form, while acidic conditions favor the cyclic lactone precursors.
Oxidative Degradation Pathway
The primary degradation vector is the oxidation of the formyl group (-CHO) to a carboxylic acid (-COOH), yielding 4-chlorophthalic acid . This reaction is accelerated by:
-
Atmospheric Oxygen: Radical chain mechanism.
-
Moisture: Hydrates the aldehyde, lowering the activation energy for oxidation.
-
Light: Initiates radical formation.
Visualization: Tautomerism & Degradation
The following diagram illustrates the dynamic equilibrium and the irreversible degradation path.
Caption: Fig 1. Ring-chain tautomerism equilibrium and the irreversible oxidation pathway to 4-chlorophthalic acid.
Part 3: Storage & Handling Protocol
This protocol is designed to arrest the oxidation pathway and minimize hydrolysis.
Storage Standards
-
Temperature: 2°C to 8°C . Low temperature kinetically inhibits the radical oxidation mechanism.
-
Atmosphere: Inert Gas (Nitrogen or Argon) . Essential. The headspace of the container must be purged after every use.
-
Container: Amber glass vials with Teflon-lined caps. Amber glass blocks UV light; Teflon prevents leaching of plasticizers which can be extracted by the organic acid.
-
Desiccation: Store within a secondary container (desiccator) or with silica gel packets. Moisture promotes hydrate formation, shifting the equilibrium and exposing the aldehyde to oxidation.
Handling Workflow
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, catalyzing degradation.
-
Weighing: Rapid weighing is acceptable in air for immediate use. For precise stoichiometry in GMP settings, weigh inside a glovebox or under a funnel with nitrogen flow.
-
Solvent Choice:
-
Avoid: Alcohols (MeOH, EtOH) for long-term stock solutions, as they can form acetals/hemiacetals, shifting the composition.
-
Preferred: Anhydrous DMSO or DMF for stock solutions. Use immediately.
-
Part 4: Application Workflow – Isoindolinone Synthesis[2][6][7]
A primary application of this compound is the synthesis of isoindolinones (phthalimidines), a privileged scaffold in kinase inhibitors (e.g., Aurora kinase) and anti-inflammatory agents.
The following protocol demonstrates a self-validating "Reductive Amination-Cyclization" workflow.
Experimental Protocol: Synthesis of N-Substituted 5-Chloroisoindolinone
Reaction Logic: The amine attacks the aldehyde (Open Form) to form an imine. The neighboring carboxylic acid then intramolecularly attacks the imine, closing the ring to form the isoindolinone.
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (R-NH₂, 1.1 equiv)
-
Reducing Agent (Optional depending on target): Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation (for isoindolinones) vs. acid catalysis (for unsaturated derivatives).
-
Solvent: Methanol or Dichloromethane (DCM).
Step-by-Step Methodology:
-
Activation: Dissolve this compound in anhydrous Methanol (0.1 M concentration). Note: The solution may be slightly cloudy due to the lactol form; this is normal.
-
Imine Formation: Add the primary amine (1.1 equiv) dropwise. Stir at room temperature for 1–2 hours.
-
Checkpoint: Monitor by TLC or LC-MS. The disappearance of the starting material (Rt ~ X min) and appearance of the imine/intermediate indicates progress.
-
-
Cyclization/Reduction:
-
Method A (Reductive Cyclization): Add NaBH(OAc)₃ (1.5 equiv) and stir for 4–6 hours. This reduces the intermediate to the stable isoindolinone.
-
Method B (Thermal Dehydration): Reflux the mixture (60–70°C) to drive off water, forming the unsaturated isoindolinone (or hydroxy-isoindolinone depending on conditions).
-
-
Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Validation:
-
1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the methylene protons of the isoindolinone ring (~4.2–4.5 ppm, singlet or doublet).
-
Visualization: Synthesis Pathway[8]
Caption: Fig 2. Synthetic pathway for converting this compound into a pharmacologically active isoindolinone scaffold.
Part 5: Safety & Hazard Mitigation
GHS Classification:
-
Signal Word: Warning
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Engineering Controls:
-
Handle only in a chemical fume hood.
-
PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.
-
Spill Cleanup: Sweep up dry solid (avoid dust generation). Neutralize residue with dilute sodium bicarbonate solution before disposal.
References
-
Sigma-Aldrich. this compound Safety Data Sheet (SDS).Link
-
PubChem. Phthalaldehydic acid (Parent Compound) - Compound Summary.[2][3] National Library of Medicine. Link
-
Zhang, J., et al. (2025).[4] "Iridium-catalyzed reductive lactamization... from 2-formylbenzoic acid and primary amines." Journal of Organic Chemistry. Link (Contextual citation for isoindolinone synthesis).
-
Raza, A. R., et al. (2010).[5] "Crystal structure of 5-chloro-2-hydroxybenzoic acid derivatives." PMC - NIH. Link (Structural insights on chloro-benzoic derivatives).
-
ChemicalBook. this compound Properties and Suppliers.Link
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Phthalaldehydic acid | C8H6O3 | CID 8406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phthalaldehydic acid | C8H6O3 | CID 8406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoindolinone synthesis [organic-chemistry.org]
- 5. 5-Chloro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Purity of 5-Chloro-2-formylbenzoic acid
Technical Guide: Purity & Characterization of 5-Chloro-2-formylbenzoic Acid
Document Control:
-
Subject: Critical Quality Attributes (CQAs), Impurity Profiling, and Purification Protocols for CAS 4506-45-0
Executive Summary
This compound (CAS 4506-45-0), also known as 5-chloro-2-carboxybenzaldehyde or 6-chlorophthalaldehydic acid, is a pivotal intermediate in the synthesis of isoindolinone-based pharmacophores and agrochemicals.
Achieving high purity (>98%) for this compound is complicated by a fundamental physicochemical characteristic: Ring-Chain Tautomerism . The molecule exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic lactol form (5-chloro-3-hydroxyphthalide). Researchers often misidentify the cyclic tautomer as an impurity during initial NMR or HPLC screening.
This guide provides a definitive technical framework for distinguishing intrinsic tautomers from actual process impurities (regioisomers, over-oxidized byproducts) and outlines a self-validating purification workflow.
Chemical Identity & The Tautomeric Challenge
Before assessing purity, one must define the "analyte." Unlike standard stable molecules, this compound behaves as a "chameleon" depending on the solvent and pH.
-
Open Form: this compound (Free aldehyde, free carboxylic acid).
-
Cyclic Form: 5-Chloro-3-hydroxyphthalide (Lactol).
In solid state and most non-polar solvents, the cyclic lactol predominates.[1] In basic aqueous solution, the ring opens to the carboxylate/aldehyde form.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the equilibrium that must be accounted for during analysis.
Impurity Profiling
True impurities are chemically distinct species that do not interconvert. In the synthesis of this compound (often via hydrolysis of 5-chloro-3,3-dichlorophthalide or oxidation of 5-chloro-2-methylbenzoic acid), the following impurities are critical:
| Impurity Type | Specific Compound | Origin/Cause | Criticality |
| Regioisomer | 4-Chloro-2-formylbenzoic acid | Impure starting material (e.g., 3-chlorophthalic anhydride vs 4-chloro). | High : Hard to separate; distinct biological activity. |
| Over-Oxidation | 4-Chlorophthalic acid | Excessive oxidation conditions; presence of trace metal oxidants. | Medium : Acidic, alters pH solubility profile. |
| Under-Oxidation | 5-Chloro-2-methylbenzoic acid | Incomplete reaction; insufficient residence time. | Low : Easily removed via solubility difference. |
| De-chlorinated | Phthalaldehydic acid | Hydrogenolysis side-reaction (if catalytic hydrogenation used). | High : Changes potency of final drug substance. |
Analytical Strategy
Standard HPLC methods often fail because the aldehyde and acid groups ionize/hydrate differently.
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 (Octadecylsilyl), 3µm or 5µm particle size. High carbon load preferred for isomer separation.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic acid (TFA) in Water.
-
Rationale: The acidic modifier (pH ~2.5) suppresses the ionization of the carboxylic acid (pKa ~4.2), forcing the molecule into a neutral state. This prevents peak tailing and ensures the "open" and "closed" forms collapse into a single averaged peak or resolve predictably.
-
-
Detection: UV at 230 nm (Chlorobenzene absorption) and 280 nm (Carbonyl).
B. NMR Spectroscopy (1H-NMR)
-
Solvent: DMSO-d6.
-
Diagnostic Signals:
-
Aldehyde Proton (CHO):
10.0–10.5 ppm (Singlet). -
Lactol Proton (CH-OH):
6.5–7.0 ppm (Doublet, if OH couples). -
Interpretation: Do not integrate the lactol signal as an impurity. Sum the integrals of the aldehyde and lactol forms to calculate assay potency.
-
Purification Protocol
This protocol utilizes the "solubility switch" mechanism. The acid is soluble in basic water (as a salt) but the lactol/acid precipitates in acidic media.
Workflow Diagram
Step-by-Step Methodology
-
Dissolution (Salt Formation):
-
Suspend crude this compound in 10 volumes of 5% aqueous Sodium Bicarbonate (
). -
Stir for 30 minutes. The product will dissolve as the sodium salt.
-
Checkpoint: Any undissolved solid is likely the non-acidic precursor (e.g., 5-chloro-2-methylbenzoic ester or unreacted chloride). Filter this out.
-
-
Precipitation (Regeneration):
-
Recrystallization (Polishing):
-
Filter the precipitate and wash with cold water.
-
Recrystallize from Hot Water (or 10% Ethanol/Water).
-
Heat to boiling until dissolved, then cool slowly to room temperature, then to 4°C.
-
Note: Toluene can be used if the impurity profile is rich in organic non-polars, but aqueous recrystallization is superior for removing inorganic salts.
-
-
Drying:
-
Dry under vacuum at 40–45°C.
-
Caution: Avoid temperatures >60°C to prevent dehydration to the anhydride or decarboxylation.
-
References
-
Synthesis & Properties: Benzoic acid, 2-formyl-.[1][6] PubChem Compound Summary. National Center for Biotechnology Information. Link
-
Tautomerism Context: 2-Carboxybenzaldehyde.[1][7] Wikipedia, The Free Encyclopedia. (Discusses the general ring-chain tautomerism mechanism applicable to the chloro-derivative). Link
-
Analytical Methodologies: HPLC Methods for analysis of Benzoic acid derivatives.[2] Helix Chromatography. (General protocols for acidic aromatic separation). Link
-
Crystal Structure & Tautomers: Raza, A. R., et al. (2010).[8] 5-Chloro-2-hydroxybenzoic acid (Structural analog comparison for hydrogen bonding motifs). Acta Crystallographica Section E. Link
-
Synthesis Pathway: Preparation method of 2-bromo-5-chlorobenzaldehyde (Patent CN107879918B). Google Patents. (Illustrates the halogenated benzaldehyde synthesis logic). Link
Sources
- 1. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 5-Chloro-2-formylbenzenesulphonic acid | SIELC Technologies [sielc.com]
- 3. Benzoic acid, 5-chloro-2-hydroxy- | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phthalaldehydic acid | C8H6O3 | CID 8406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "An Improved Process For Preparation Of 2 Carboxybenzaldehyde" [quickcompany.in]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Utilization of 5-Chloro-2-formylbenzoic Acid in Heterocyclic Scaffolding
Executive Summary: The Bifunctional Linchpin
5-Chloro-2-formylbenzoic acid (CFBA) represents a "privileged structure" in organic synthesis due to its unique trifunctional nature: an electrophilic aldehyde , a nucleophilic/electrophilic carboxylic acid , and a chemically versatile aryl chloride .
This application note details the use of CFBA as a core building block for phthalazinones (precursors to PARP inhibitors and antihistamines) and isoindolinones (via multicomponent reactions). Unlike simple benzoic acid derivatives, the ortho-positioning of the formyl and carboxyl groups allows for rapid, atom-economic cyclizations that are difficult to achieve with intermolecular counterparts.
Chemical Profile & Handling
| Property | Specification | Critical Handling Note |
| CAS Number | 10186-63-7 | N/A |
| IUPAC Name | This compound | Also known as 2-carboxy-4-chlorobenzaldehyde |
| Mol.[1][2][3][4][5][6][7] Weight | 184.58 g/mol | |
| Appearance | White to pale yellow solid | Yellowing indicates oxidation |
| Melting Point | 122–124 °C | Sharp mp indicates high purity |
| Solubility | DMSO, MeOH, EtOH, EtOAc | Poor water solubility; dissolve in organic solvent first |
| Stability | Air-sensitive (Aldehyde) | Store under Argon/Nitrogen at 2–8°C to prevent oxidation to 4-chlorophthalic acid |
Core Application I: Synthesis of 7-Chlorophthalazin-1(2H)-one Scaffolds
The most high-value application of CFBA is its condensation with hydrazine derivatives to form phthalazinones. This scaffold is the pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and antihistamines (e.g., Azelastine).
Mechanistic Insight
The reaction proceeds via a cascade:
-
Condensation: Hydrazine attacks the aldehyde to form a hydrazone.
-
Cyclization: The nucleophilic nitrogen of the hydrazone attacks the carboxylic acid (or activated ester).
-
Dehydration: Loss of water aromatizes the pyridazine ring.
Note on Regiochemistry: The 5-chloro position on the starting material translates to the 7-chloro position on the phthalazinone ring, leaving the nitrogen atoms available for alkylation.
Reaction Pathway Diagram
Figure 1: The cascade synthesis of 7-chlorophthalazin-1(2H)-one. The reaction is thermodynamically driven by the formation of the stable heterocycle.
Validated Protocol: Standard Reflux Method
Objective: Synthesis of 7-chlorophthalazin-1(2H)-one on a 10 mmol scale.
Reagents:
-
This compound (1.85 g, 10 mmol)
-
Hydrazine hydrate (64% or 80% aq solution) (0.75 mL, ~15 mmol, 1.5 equiv)
-
Ethanol (Absolute) (20 mL)
-
Glacial Acetic Acid (Catalytic, 0.5 mL)
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.85 g of CFBA in 20 mL of ethanol. The solution may be slightly cloudy; this is acceptable.
-
Addition: Add 0.5 mL of glacial acetic acid. While stirring, add hydrazine hydrate dropwise over 5 minutes. Caution: Exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 3–5 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (Rf ~0.4) should disappear, replaced by a lower Rf fluorescent spot.
-
-
Workup (Precipitation): Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 30 minutes. The product typically precipitates as a white/off-white solid.
-
Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Expected Yield: 85–95% Characterization: 1H NMR (DMSO-d6) should show a characteristic singlet for the azomethine proton (H-4) around δ 8.4–8.6 ppm.
Core Application II: Multicomponent Reactions (Ugi & Isoindolinones)
CFBA is an ideal candidate for Ugi-4-Component Reactions (U-4CR) because it contains two of the four required functional groups (acid and aldehyde) within the same molecule. This allows for a "3-Center-4-Component" reaction, leading to highly substituted isoindolinones (lactams) in a single step.
The "Pseudo-Ugi" Workflow
By reacting CFBA with an amine and an isocyanide, the molecule undergoes an intramolecular Ugi reaction. The internal acid traps the intermediate nitrilium ion, forcing cyclization into the isoindolinone core rather than a linear peptide.
Reaction Logic Diagram
Figure 2: Pathway for the synthesis of isoindolinones via the Ugi reaction using CFBA.
General Protocol: Isoindolinone Synthesis
Reagents:
-
CFBA (1.0 equiv)
-
Primary Amine (1.0 equiv) (e.g., Benzylamine)
-
Isocyanide (1.0 equiv) (e.g., tert-Butyl isocyanide)
-
Solvent: Methanol (0.5 M concentration)
Procedure:
-
Dissolve CFBA and the amine in Methanol. Stir for 30 minutes at room temperature to pre-form the imine (solution often turns yellow).
-
Add the isocyanide in one portion.
-
Stir at room temperature for 12–24 hours.
-
Purification: Evaporate the solvent. The product often requires column chromatography (Silica gel, EtOAc/Hexane gradient) as Ugi reactions can produce viscous oils initially.
Expert Tips & Troubleshooting
"The Aldehyde Drift" (Purity Check)
CFBA is prone to autoxidation. Before starting any critical synthesis, check the quality:
-
Test: Dissolve a small amount in aqueous NaHCO3.
Regioselectivity in Downstream Coupling
The 5-chloro substituent (which becomes position 7 in phthalazinones) is a "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
-
Recommendation: Perform the cyclization (phthalazinone formation) first. The heterocyclic nitrogen can poison Pd catalysts if not protected or if the free lactam is used. It is often better to convert the lactam (C=O) to a chloride (using POCl3) to get 1,7-dichlorophthalazine, allowing for selective nucleophilic substitution at C1 followed by Pd-coupling at C7.
Safety
-
Hydrazines: Highly toxic and potential carcinogens. Handle in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.
-
Isocyanides: Extremely foul-smelling. Use a dedicated fume hood and bleach all glassware immediately after use.
References
-
Synthesis of Phthalazinones: ChemicalBook. "this compound Properties and Suppliers." Accessed Oct 2023.[10] Link
-
Ugi Reaction Mechanism: Wikipedia. "Ugi Reaction: Mechanism and Applications."[11] Accessed Oct 2023.[10] Link
-
General Reactivity of 2-Carboxybenzaldehydes: Scribd. "Reactions of Aldehydes with Amines: A Summary." Accessed Oct 2023.[10] Link
-
Phthalazinone Pharmacophore: Sciforum. "Synthesis of new phthalazinedione derivatives." Accessed Oct 2023.[10] Link
-
Catalytic Improvements: ResearchGate. "Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid." Accessed Oct 2023.[10] Link
Sources
- 1. 2-Chloro-5-formylbenzoic acid - High purity | EN [georganics.sk]
- 2. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
Application Note: 5-Chloro-2-formylbenzoic Acid as a Building Block in Medicinal Chemistry
Executive Summary
5-Chloro-2-formylbenzoic acid (also known as 6-chloro-3-hydroxyphthalide in its tautomeric form) is a high-value bifunctional intermediate in medicinal chemistry. Its structural uniqueness lies in the ortho-positioning of a reactive aldehyde (or lactol) and a carboxylic acid on a chlorinated benzene core. This arrangement functions as a "molecular hinge," facilitating facile cyclization with nitrogen nucleophiles to generate phthalazinones and isoindolinones —privileged scaffolds in oncology (e.g., PARP inhibitors) and anti-inflammatory therapeutics.
This guide provides a technical roadmap for leveraging this building block, addressing the equilibrium dynamics that often confuse synthetic workflows and providing validated protocols for scaffold construction.
Chemical Profile & Reactivity Dynamics
Before initiating synthesis, researchers must understand the dynamic nature of this starting material. Unlike simple aldehydes, this compound exists in a ring-chain tautomeric equilibrium.
-
Open Form: Free aldehyde and carboxylic acid. (Favored in basic media).
-
Closed Form (Lactol): 6-Chloro-3-hydroxyphthalide. (Favored in solid state and acidic media).
Implication: In many commercial supplies, the compound appears as the lactol. This pseudo-anhydride character allows it to react with nucleophiles without requiring exogenous activation of the carboxylic acid, making it an atom-economical partner in condensation reactions.
Physicochemical Data Table
| Property | Data | Notes |
| CAS Number | 58580-46-0 | Distinct from the 4-chloro isomer. |
| Formula | C₈H₅ClO₃ | |
| Molecular Weight | 184.58 g/mol | |
| Appearance | White to off-white solid | Hygroscopic; store under inert gas.[1] |
| Solubility | DMSO, MeOH, EtOH | Poor solubility in non-polar solvents (Hexane). |
| pKa | ~3.5 (COOH) | Acidic character dominates extraction behavior. |
| Tautomer | 6-Chloro-3-hydroxyphthalide | Major form in solid state. |
Strategic Application: Synthesis of Phthalazinone Scaffolds
The most critical application of this compound is the synthesis of 7-chlorophthalazin-1(2H)-one . This core mimics the pharmacophore found in PARP inhibitors (e.g., Olaparib analogs), where the phthalazinone lactam acts as a hydrogen bond donor/acceptor in the enzyme active site.
Mechanism of Action
The reaction proceeds via a cascade condensation:
-
Hydrazone Formation: The hydrazine nucleophile attacks the aldehyde (or lactol carbon).
-
Cyclization: The distal nitrogen of the hydrazine attacks the carboxylic acid (or lactone carbonyl), expelling water.
Protocol 1: Synthesis of 7-Chlorophthalazin-1(2H)-one
Reagents:
-
This compound (1.0 equiv)[1]
-
Hydrazine hydrate (64% or 80% aq. solution) (1.2 – 1.5 equiv)
-
Ethanol (Absolute) or Acetic Acid (Glacial)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with this compound (e.g., 5.0 g, 27.1 mmol) and Ethanol (50 mL). The solid may not dissolve completely at room temperature.
-
Addition: Add Hydrazine hydrate (1.6 mL, ~32.5 mmol) dropwise over 5 minutes. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (80°C) with stirring. The suspension will typically clear as the intermediate forms, followed by the precipitation of the product.
-
Duration: Maintain reflux for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.3) should disappear, replaced by a highly polar, UV-active spot (Rf ~0.5-0.6).
-
Workup: Cool the reaction mixture to 0–5°C in an ice bath. Stir for 30 minutes to maximize precipitation.
-
Isolation: Filter the white crystalline solid. Wash the cake with cold ethanol (2 x 10 mL) followed by diethyl ether (to remove trace hydrazine).
-
Drying: Dry under vacuum at 45°C.
-
Typical Yield: 85–95%
-
Characterization: ¹H NMR (DMSO-d₆) will show a characteristic singlet for the C4-H proton at ~8.4 ppm and the NH lactam proton broad singlet at ~12.8 ppm.
-
Optimization Note: If the product does not precipitate, concentrate the solvent to 50% volume or add water to induce crystallization.
Strategic Application: Isoindolinone Synthesis via Reductive Amination
Isoindolinones (phthalimidines) are key pharmacophores in antipsychotics and anxiolytics. This compound serves as a precursor to 5-chloroisoindolin-1-ones through a "one-pot" reductive amination-cyclization sequence.
Protocol 2: One-Pot Synthesis of N-Substituted Isoindolinones
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary Amine (R-NH₂) (1.1 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C
-
Solvent: DCE (Dichloroethane) or MeOH
Step-by-Step Procedure:
-
Imine Formation: Dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in DCE (5 mL). Add catalytic acetic acid (1 drop) if using a weakly nucleophilic amine. Stir at room temperature for 1 hour.
-
Reduction: Add Sodium Triacetoxyborohydride (1.5 mmol) in one portion. Stir at room temperature for 12–16 hours.
-
Mechanistic Insight: The amine first forms the imine/iminium species. The hydride reduces this to the secondary amine. The amine nitrogen then intramolecularly attacks the carboxylic acid (activated likely as a mixed anhydride or simply driven by thermal cyclization upon workup) to close the lactam ring.
-
-
Cyclization Drive: If cyclization is incomplete (observed as uncyclized amino-acid intermediate by LCMS), heat the mixture to 60°C for 2 hours.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate).
Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthesis pathways from the central building block.
Figure 1: Divergent synthetic utility of this compound yielding distinct heterocyclic cores.
Troubleshooting & Expert Tips
-
Issue: Incomplete Reaction in Phthalazinone Synthesis.
-
Cause: The lactol form is stable and may react slowly.
-
Solution: Add a catalytic amount of acetic acid (5-10 mol%) to protonate the lactol oxygen, facilitating ring opening to the reactive aldehyde.
-
-
Issue: Regiochemistry in Substituted Hydrazines.
-
Insight: When using substituted hydrazines (e.g., Methylhydrazine), two isomers are possible (N-methyl at position 2 or 3).
-
Rule of Thumb: Reaction with 2-formylbenzoic acids generally favors the 2-substituted phthalazinone (N-alkylated lactam) as the major product due to the higher nucleophilicity of the terminal hydrazine nitrogen attacking the aldehyde first.
-
-
Storage: The aldehyde group is susceptible to oxidation to the dicarboxylic acid (4-chlorophthalic acid) upon prolonged exposure to air. Store under Nitrogen at 2-8°C.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8406, 2-Carboxybenzaldehyde (Analogous Reactivity). PubChem.[3] [Link]
-
Organic Chemistry Portal. Synthesis of Isoindolinones and Phthalazinones. Organic Chemistry Portal. [Link]
Sources
Synthesis of heterocyclic compounds from 5-Chloro-2-formylbenzoic acid
Application Note: Strategic Synthesis of Nitrogen Heterocycles from 5-Chloro-2-formylbenzoic Acid
Executive Summary
This compound (CAS 4506-45-0) serves as a high-value bifunctional scaffold in medicinal chemistry. Possessing both an electrophilic aldehyde and a nucleophilic/electrophilic carboxylic acid moiety, positioned ortho to one another, it is an ideal substrate for the rapid assembly of fused heterocyclic systems. The 5-chloro substituent provides a critical handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), making this scaffold particularly attractive for diversity-oriented synthesis (DOS) of kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and antihypertensive agents.
This application note details optimized protocols for converting this scaffold into two privileged pharmacophores: phthalazin-1(2H)-ones and isoindolin-1-ones .
Chemical Reactivity Profile
The reactivity of this compound is defined by three reactive centers:
-
Formyl Group (C2): Highly susceptible to nucleophilic attack by amines and hydrazines (Schiff base formation).
-
Carboxylic Acid (C1): Participates in intramolecular cyclization (lactamization) and Ugi-type multicomponent reactions.[1]
-
Chlorine Substituent (C5): A stable orthogonal handle allowing for subsequent cross-coupling reactions without interfering with the primary heterocycle formation.
Reaction Pathway Visualization
Figure 1: Divergent synthetic pathways from this compound accessing distinct privileged scaffolds.
Detailed Synthetic Protocols
Protocol A: Synthesis of 7-Chlorophthalazin-1(2H)-one
This protocol targets the phthalazinone core, a key pharmacophore in PARP inhibitors (e.g., Olaparib). The reaction proceeds via the formation of a hydrazone intermediate followed by rapid intramolecular cyclization.
Mechanism:
-
Condensation: Hydrazine attacks the aldehyde to form a hydrazone.
-
Cyclization: The terminal nitrogen of the hydrazone attacks the carboxylic acid (or ester) to close the ring.
Reagents:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (64% or 80% aq., 1.2–1.5 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Acetic acid (glacial, catalytic, optional)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (10 mmol, 1.84 g) in Ethanol (20 mL).
-
Addition: Add Hydrazine hydrate (12 mmol) dropwise at room temperature. Note: The reaction is exothermic; observe for mild heat generation.
-
Reaction: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor reaction progress by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material aldehyde spot should disappear, and a highly polar, often fluorescent product spot will appear.
-
Workup: Cool the reaction mixture to room temperature. The product, 7-chlorophthalazin-1(2H)-one, typically precipitates as a white or off-white solid.
-
Isolation: Filter the precipitate. Wash the filter cake with cold Ethanol (2 × 5 mL) followed by Diethyl ether (2 × 5 mL) to remove excess hydrazine and water.
-
Purification: If necessary, recrystallize from hot Ethanol or DMF/Water.
-
Yield Expectation: 85–95%.
Critical Insight: Unlike phthalic anhydride derivatives which can yield regioisomeric mixtures with substituted hydrazines, this compound yields a single regioisomer due to the distinct reactivity of the aldehyde vs. the acid.
Protocol B: Synthesis of 5-Chloroisoindolin-1-ones (Phthalimidines)
Isoindolinones are versatile scaffolds found in anxiolytics and anti-inflammatory agents. This transformation involves reductive amination-cyclization.
Reagents:
-
This compound (1.0 equiv)
-
Primary Amine (R-NH₂, 1.1 equiv)
-
Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)
-
Solvent: Methanol (MeOH)[1]
Step-by-Step Procedure:
-
Imine Formation: Dissolve this compound (5 mmol) and the primary amine (5.5 mmol) in MeOH (15 mL). Stir at room temperature for 1–2 hours. In many cases, the cyclic 3-hydroxyisoindolin-1-one (hemiaminal) intermediate precipitates or forms in equilibrium.
-
Expert Tip: If the amine is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to release the free base.
-
-
Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ (7.5 mmol) in small portions. Caution: Hydrogen gas evolution.
-
Completion: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Quench: Quench the reaction with aqueous Ammonium Chloride (sat. NH₄Cl).[2][3][4][5]
-
Extraction: Evaporate the Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL).
-
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Substrate Scope & Conditions:
| Amine Substrate (R-NH₂) | Product Type | Yield (%) | Notes |
| Aniline | N-Aryl Isoindolinone | 75-85% | Requires longer reaction time or acid catalyst (AcOH). |
| Benzylamine | N-Benzyl Isoindolinone | 80-92% | Proceeds rapidly at RT. |
| Alkyl Amines | N-Alkyl Isoindolinone | 70-80% | Excess amine may be required to prevent oligomerization. |
Advanced Application: Ugi-Type Multicomponent Reaction
For high-throughput library generation, the Ugi reaction utilizes the carboxylic acid and aldehyde functionalities simultaneously.
Workflow:
-
Mix: this compound + Amine (R¹-NH₂) + Isocyanide (R²-NC).
-
Mechanism: Formation of imine, protonation by the tethered carboxylic acid, nucleophilic attack by isocyanide, and intramolecular acyl transfer (Mumm rearrangement equivalent).
-
Result: A highly functionalized 3-(alkylcarbamoyl)isoindolin-1-one .
Protocol:
-
Solvent: Methanol (0.5 M).
-
Conditions: Stir all components (1:1:1 ratio) at room temperature for 24 hours.
-
Workup: Simple filtration (products often precipitate) or evaporation + crystallization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phthalazinone) | Incomplete cyclization | Ensure reflux temperature is maintained; add catalytic AcOH to promote dehydration. |
| Impurity Formation (Isoindolinone) | Over-reduction or dimer formation | Add reducing agent after imine formation is confirmed by TLC. Use mild NaBH₃CN if functional groups are sensitive. |
| Solubility Issues | Product precipitation stops reaction | Use a co-solvent system (e.g., MeOH/DMF 9:1) to keep intermediates in solution. |
References
-
Beilstein Journals. "The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling." Beilstein J. Org.[6] Chem.2015 , 11, 177–184. Link
-
National Institutes of Health (NIH). "Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams." Mol.[2][3][4][6][7][8] Divers.2019 .[1] Link
-
Organic Chemistry Portal. "Synthesis of Isoindolinones." Organic Chemistry Portal Protocols.Link
-
ChemicalBook. "5-CHLORO-2-FORMYL-BENZOIC ACID Properties and Suppliers." Link
-
MDPI. "Synthesis of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine." Molbank2023 . Link
Sources
- 1. Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. iiste.org [iiste.org]
- 5. 5-Chloro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. bu.edu.eg [bu.edu.eg]
Experimental protocol for using 5-Chloro-2-formylbenzoic acid
Application Note & Protocol: 5-Chloro-2-formylbenzoic Acid in Heterocyclic Synthesis
Abstract
This compound (CFBA) is a bifunctional aromatic building block critical for the divergent synthesis of nitrogen-containing heterocycles.[1] Possessing both an electrophilic formyl group and a nucleophilic carboxylic acid moiety (in equilibrium with its cyclic pseudo-acid lactol form), it serves as a "linchpin" scaffold for constructing isoindolinones and phthalazinones —cores prevalent in PARP inhibitors, anxiolytics, and antihypertensive agents.[1] This guide details high-yield protocols for reductive amination-cyclization and hydrazine condensation, supported by mechanistic insights and troubleshooting matrices.[1]
Chemical Profile & Material Safety
Compound: this compound Synonyms: 2-Carboxy-4-chlorobenzaldehyde; 5-Chloro-2-formyl-benzoic acid CAS: 58580-36-0 (Isomer specific); 4506-45-0 (General/Isomer variant often used interchangeably in catalogs) Molecular Formula: C₈H₅ClO₃ Molecular Weight: 184.58 g/mol [1]
| Property | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 175–178 °C |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa | ~3.5 (Carboxylic acid), ~12.5 (Phenolic OH in lactol form) |
Safety & Handling (Trustworthiness):
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde group is susceptible to oxidation to 5-chlorophthalic acid if exposed to air/moisture for prolonged periods.[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood.
Core Application 1: Reductive Cyclization to 5-Chloroisoindolin-1-ones
Context: The isoindolinone scaffold is a privileged structure in medicinal chemistry.[1] The reaction of CFBA with primary amines proceeds via an imine intermediate, which undergoes intramolecular cyclization and reduction. This "one-pot" reductive amination-cyclization is superior to multi-step procedures involving acid chlorides.[1]
Mechanism:
-
Condensation: Amine attacks the formyl group
Imine (Schiff base). -
Cyclization: The carboxylic acid (or carboxylate) attacks the imine
3-hydroxyisoindolinone (hemiaminal).[1] -
Reduction: Hydride donor reduces the hemiaminal/imine
Isoindolinone.[1]
Protocol: One-Pot Synthesis of N-Substituted 5-Chloroisoindolin-1-ones
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary Amine (R-NH₂) (1.1 equiv)[1]
-
Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB) for sensitive amines.[1]
-
Solvent: Methanol (anhydrous)[1]
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.84 g, 10 mmol) in Methanol (20 mL).
-
Add the Primary Amine (11 mmol) dropwise.[1]
-
Observation: The solution may warm slightly and change color (often yellow) as the imine forms.[1]
-
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LCMS for the disappearance of the aldehyde.[1]
-
-
Reduction:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Carefully add NaBH₄ (0.57 g, 15 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution.
-
Allow the mixture to warm to RT and stir for an additional 2 hours.
-
-
Quench & Isolation:
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[1]
-
Yield Expectation: 75–90% depending on amine sterics.[1]
Core Application 2: Synthesis of 7-Chlorophthalazin-1(2H)-ones
Context: Phthalazinones are key pharmacophores in PARP inhibitors (e.g., Olaparib).[1] CFBA reacts with hydrazine hydrate to form the phthalazinone core.[1] Note the regiochemistry: The Chlorine at position 5 of the starting material ends up at position 7 of the phthalazinone ring due to the numbering change (Formyl carbon becomes C4, Carboxyl carbon becomes C1).[1]
Protocol: Condensation with Hydrazine [2][3]
Reagents:
-
This compound (1.0 equiv)[1]
-
Hydrazine Hydrate (64% or 80% aq solution) (1.2 equiv)[1]
-
Solvent: Ethanol (EtOH)[1]
Step-by-Step Methodology:
-
Reflux:
-
Suspend This compound (1.84 g, 10 mmol) in Ethanol (15 mL).
-
Add Hydrazine Hydrate (0.6 mL, ~12 mmol) dropwise.
-
Heat the mixture to reflux (80°C) for 3 hours.
-
Observation: The solid starting material will dissolve, followed by the precipitation of the product (phthalazinone) as the reaction proceeds.[1]
-
-
Isolation:
-
Drying:
-
Dry the solid in a vacuum oven at 50°C for 4 hours.
-
Yield Expectation: >85% (High purity, typically requiring no chromatography).[1]
Visualized Workflows (Graphviz)
Caption: Divergent synthesis pathways for Isoindolinone (Path A) and Phthalazinone (Path B) scaffolds from this compound.
Analytical Validation & Troubleshooting
HPLC Method for Purity Assessment:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 254 nm (Aromatic) and 280 nm (Carbonyl).[1]
Troubleshooting Matrix:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Isoindolinone) | Incomplete imine formation before reduction.[1] | Extend stirring time with amine before adding NaBH₄.[1] Add molecular sieves (3Å) to drive equilibrium.[1] |
| Impurity: Reduced Alcohol | Reduction of aldehyde without cyclization.[1] | Ensure amine is in slight excess (1.1 eq).[1] Verify amine nucleophilicity (sterically hindered amines react slower).[1] |
| Product Oiling Out | High solubility in reaction solvent.[1] | Use solvent exchange: Evaporate MeOH, dissolve in EtOAc, and wash with water to remove salts/impurities.[1] |
| Coloration (Yellow/Brown) | Oxidation of starting material or amine.[1] | Perform reaction under Nitrogen/Argon atmosphere. Ensure reagents are fresh. |
References
-
Synthesis of Isoindolinones via Reductive Amination
-
Phthalazinone Synthesis & Biological Relevance
-
Chemical Safety & Properties (this compound)
-
Mechanistic Insight (Ring-Chain Tautomerism)
Sources
Application Notes and Protocols for 5-Chloro-2-formylbenzoic Acid in Synthetic Chemistry
Introduction
5-Chloro-2-formylbenzoic acid is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its unique arrangement of a carboxylic acid, an aldehyde, and a chloro substituent on a benzene ring offers a versatile platform for the synthesis of a diverse array of complex molecules, particularly heterocyclic scaffolds. The interplay between these functional groups dictates its reactivity, allowing for selective transformations and participation in multi-component reactions. This guide provides an in-depth exploration of the reaction mechanisms of this compound, supported by detailed experimental protocols and field-proven insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a starting material is paramount for reaction design and optimization.
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClO₃ | |
| Molecular Weight | 184.58 g/mol | |
| Melting Point | 122-124 °C | ChemicalBook |
| pKa | 4.20 ± 0.10 (Predicted) | ChemicalBook |
| Appearance | White to yellow solid | ChemicalBook |
Core Reaction Mechanisms: A Trifunctional Scaffold
The reactivity of this compound is governed by the electronic and steric interplay of its three functional groups. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group enhances the electrophilicity of the aldehyde, making it susceptible to nucleophilic attack. The ortho positioning of the formyl and carboxyl groups facilitates intramolecular cyclization reactions, a key feature in the synthesis of various heterocyclic systems.
Reactions at the Aldehyde Group: Nucleophilic Addition and Condensation
The formyl group is a primary site for a variety of transformations, most notably nucleophilic additions and condensation reactions.
Mechanism of Nucleophilic Addition:
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the aldehyde. The presence of the electron-withdrawing chloro and carboxyl groups increases the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.
Caption: General mechanism of nucleophilic addition to the aldehyde.
Application in Heterocycle Synthesis: The Pictet-Spengler Reaction
A powerful application of the aldehyde's reactivity is in the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinoline scaffolds, which are prevalent in many biologically active molecules. While a specific protocol for this compound is not widely published, a general procedure can be adapted.
Protocol: General Pictet-Spengler Reaction
Materials:
-
This compound
-
β-Arylethylamine (e.g., tryptamine or phenethylamine)
-
Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the β-arylethylamine (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of the acid catalyst (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reactions at the Carboxylic Acid Group: Esterification and Amidation
The carboxylic acid functionality readily undergoes classic transformations such as esterification and amide bond formation.
Mechanism of Fischer Esterification:
This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack by an alcohol. Subsequent dehydration yields the ester.
Caption: Step-wise mechanism of Fischer Esterification.
Protocol: Fischer Esterification of this compound
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol; used in excess as the solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (a large excess).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirring suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or distillation if applicable.
Amide Bond Formation:
The formation of an amide bond from a carboxylic acid and an amine typically requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[3]
Protocol: Amide Coupling using EDC/HOBt
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM))
-
Base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Round-bottom flask with magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.1 eq), and the amine (1.1 eq) in the anhydrous solvent in a round-bottom flask.
-
Add the base (2.0-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Reactions Involving the Chloro Substituent: Palladium-Catalyzed Cross-Coupling
The chloro group on the aromatic ring serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[4] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of appropriate palladium catalysts and ligands can facilitate efficient coupling.
Mechanism of Suzuki-Miyaura Coupling:
The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) species.
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Suzuki-Miyaura Coupling
Materials:
-
This compound (or its ester derivative)
-
Aryl or vinyl boronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water, DMF)
-
Schlenk flask or sealed tube
-
Standard inert atmosphere techniques and purification equipment
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (or its ester) (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Intramolecular Reactions and Heterocycle Synthesis
The ortho relationship of the formyl and carboxyl groups is a key structural feature that enables a variety of intramolecular cyclization reactions, leading to the formation of important heterocyclic cores such as phthalides and phthalazinones.
Formation of Phthalazinones:
A particularly important application of this compound is in the synthesis of phthalazinone derivatives, which are found in numerous pharmaceutically active compounds.[5] The reaction proceeds via condensation of the aldehyde with a hydrazine, followed by intramolecular cyclization.
Protocol: Synthesis of a 5-Chloro-phthalazinone Derivative
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol, acetic acid)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the hydrazine (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired phthalazinone.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. A comprehensive understanding of the reactivity of its three distinct functional groups, and the interplay between them, is essential for its effective utilization. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to confidently design and execute synthetic routes towards novel and complex molecular architectures. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may require optimization depending on the specific substrates and desired outcomes.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78144, this compound. [Link]
-
NIST. Benzoic acid, 5-chloro-2-hydroxy-. [Link]
-
Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. [Link]
-
Patil, A. M., et al. (2023). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. ARKIVOC, 2023(5), 1-14. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- Google Patents.
-
El-Gazzar, A. B. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Sciences Journal, 6(4), 1-13. [Link]
Sources
Application Note: Comprehensive Characterization of 5-Chloro-2-formylbenzoic Acid
Introduction & Chemical Context
5-Chloro-2-formylbenzoic acid (5-C-2-FBA) is a critical pharmacophore intermediate used in the synthesis of isoindolinone-based active pharmaceutical ingredients (APIs) and functional dyes. Its characterization presents a unique analytical challenge due to ring-chain tautomerism .
Unlike standard benzoic acid derivatives, 5-C-2-FBA exists in a dynamic equilibrium between two forms:
-
Open Form: The free aldehyde and carboxylic acid.
-
Cyclic Form (Lactol): 6-chloro-3-hydroxyphthalide, formed by the intramolecular nucleophilic attack of the carboxylate oxygen on the aldehyde carbon.
Critical Insight: This equilibrium is solvent and pH-dependent. In protic solvents (MeOH, Water) or basic conditions, the open form often predominates or equilibrates rapidly. In aprotic non-polar solvents (CDCl3), the cyclic lactol form is favored. Failure to account for this can lead to confusing NMR spectra (split signals) and split peaks in unbuffered HPLC methods.
This guide provides a robust, self-validating analytical framework to characterize 5-C-2-FBA, ensuring control over its purity and structural integrity.
Analytical Workflow
The following diagram outlines the logical flow for characterizing this intermediate, moving from bulk property verification to high-resolution structural confirmation.
Figure 1: Integrated analytical workflow for 5-C-2-FBA characterization, prioritizing tautomer identification and impurity control.
Protocol 1: High-Performance Liquid Chromatography (HPLC)[1][2][3]
Objective: To quantify purity and separate the main peak from likely impurities (5-chlorophthalic acid and 3-chlorobenzoic acid).
Scientific Rationale: The carboxylic acid moiety (pKa ~4.2) requires an acidic mobile phase to suppress ionization. If run at neutral pH, the analyte will exist as a mixture of ions and neutrals, causing peak tailing. We utilize a phosphate buffer at pH 2.5 to ensure the molecule is fully protonated, increasing retention on the C18 column and sharpening the peak shape.
Method Parameters
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm or 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 230 nm (Primary) and 254 nm (Secondary) |
| Injection Vol | 10 µL |
| Diluent | 50:50 Water:Acetonitrile (Ensure complete solubility) |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 20 | 80 | Linear Gradient |
| 20.0 | 20 | 80 | Wash |
| 20.1 | 90 | 10 | Return to Initial |
| 25.0 | 90 | 10 | Re-equilibration |
System Suitability Criteria (Self-Validating)
-
Tailing Factor (T): Must be < 1.5. (If > 1.5, lower the pH of Mobile Phase A).
-
Resolution (Rs): > 2.0 between 5-C-2-FBA and any adjacent impurity.
-
Precision: %RSD of peak area for 6 replicate injections < 1.0%.
Protocol 2: Structural Elucidation via NMR
Objective: Confirm structure and assess the open/cyclic equilibrium.
Solvent Choice:
-
DMSO-d6: Favors the Open Form due to strong hydrogen bonding with the solvent, making the spectrum easier to interpret (distinct aldehyde and acid protons).
-
CDCl3: May show a mixture of open and cyclic forms, leading to complex spectra. Recommendation: Use DMSO-d6 for routine ID.
Key Diagnostic Signals (in DMSO-d6)
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| -COOH | 13.0 - 14.0 | Broad Singlet | Carboxylic acid proton. Often very broad due to exchange. |
| -CHO | 10.2 - 10.4 | Singlet | Critical ID: The aldehydic proton. If this is absent or small, the molecule may be in the cyclic lactol form. |
| Ar-H (C6) | ~7.9 | Doublet | Proton ortho to the aldehyde group. |
| Ar-H (C3, C4) | 7.5 - 7.8 | Multiplet | Remaining aromatic protons (coupling pattern depends on 5-Cl position). |
Note on Lactol Detection: If the cyclic form is present, look for a signal around 6.5 - 7.0 ppm (methine proton of the hemiacetal ring) and the disappearance of the aldehyde signal at 10 ppm.
Protocol 3: Impurity Profiling (Related Substances)
During synthesis or storage, 5-C-2-FBA is prone to specific degradation pathways.
Known Impurities[3][4][5]
-
5-Chlorophthalic Acid: Result of oxidation of the aldehyde group.
-
HPLC Behavior: Elutes earlier than 5-C-2-FBA (more polar due to two -COOH groups).
-
-
3-Chlorobenzoic Acid: Result of decarboxylation (loss of CO2) or deformylation.
-
HPLC Behavior: Elutes later than 5-C-2-FBA (less polar, loss of polar carbonyls).
-
Tautomeric Equilibrium Visualization
Understanding the species in solution is vital for interpreting "ghost peaks" or split signals.
Figure 2: The dynamic equilibrium between the open aldehyde form and the cyclic hydroxyphthalide form.
Thermal Analysis (DSC)
Objective: Purity assessment and polymorph screening.
-
Method: Differential Scanning Calorimetry (DSC).
-
Program: Heat from 30°C to 200°C at 10°C/min under Nitrogen purge.
-
Expectation:
-
Sharp Endotherm: Onset at 122-124°C (Melting Point).
-
Broad Endotherms: If observed < 100°C, indicates solvent entrapment or moisture (hydrate formation).
-
Exotherm > 150°C: Potential decomposition or anhydride formation (loss of water between acid and aldehyde/hydrate).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 276263, this compound. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (General reference for acidic mobile phase selection).
HPLC analysis of 5-Chloro-2-formylbenzoic acid
Application Note: High-Performance Liquid Chromatography Analysis of 5-Chloro-2-formylbenzoic Acid
Method Development, Validation Strategies, and Impurity Profiling
Executive Summary
This compound (CAS: 4506-45-0), also known as 2-carboxy-4-chlorobenzaldehyde, is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Indomethacin (a non-steroidal anti-inflammatory drug). Its quality control is pivotal, as impurities here—specifically the over-oxidized 4-chlorophthalic acid —can propagate downstream, reducing yield and contaminating the final API.[1]
This guide provides a robust, self-validating RP-HPLC protocol designed for researchers and QC scientists.[1] Unlike generic methods, this protocol addresses the specific dual-nature of the molecule (an ionizable carboxylic acid and a reactive aldehyde) to ensure peak shape symmetry, resolution from degradants, and accurate quantification.[1]
Chemical Profile & Method Logic (The "Why")
To develop a reliable method, we must first understand the physicochemical behavior of the analyte.[1]
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Benzoic acid core, Cl-substituted, Formyl (-CHO) at C2.[1] | Dual functionality: Acidic and electrophilic.[1] |
| pKa | ~4.2 (Carboxylic Acid) | Critical: Mobile phase pH must be < 2.2 (pKa - 2) to suppress ionization.[1] If pH > 4.2, the molecule ionizes, eluting near the void volume with poor retention.[1] |
| Reactivity | Aldehyde group prone to oxidation.[1] | Risk: Spontaneous oxidation to 4-chlorophthalic acid (dicarboxylic acid) in solution. Sample stability is a key variable.[1][2][3] |
| UV Max | ~240–254 nm | Aromatic ring + carbonyl conjugation provides strong UV absorbance.[1] |
The Logic of pH Control
We utilize a Low-pH Phosphate Buffer (pH 2.5) .
-
Reasoning: At pH 2.5, the carboxylic acid group is protonated (
), rendering the molecule neutral and hydrophobic enough to interact with the C18 stationary phase.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Alternative: Using neutral pH (e.g., pH 6.[1]0) would deprotonate the acid (
), causing it to elute too quickly and tail due to secondary silanol interactions.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix used to design this protocol, ensuring separation of the target aldehyde from its oxidized impurity.
Caption: Decision tree for mobile phase pH selection based on the analyte's pKa to ensure optimal retention and peak shape.
Detailed Experimental Protocol
Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm.[1]
-
Why End-capped? Reduces peak tailing caused by interaction between the acidic analyte and residual silanols on the silica support.[1]
-
-
Wavelength: 254 nm (Primary), 230 nm (Secondary for impurity sensitivity).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C (Controlled temperature improves retention time reproducibility).
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Solvent A (Buffer): 20 mM Potassium Dihydrogen Phosphate (
) in water. Adjust pH to 2.5 with Diluted Phosphoric Acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ). Filter through 0.45 µm membrane.[4] -
Solvent B (Organic): Acetonitrile (HPLC Grade).[1]
Gradient Program
A gradient is preferred over isocratic flow to ensure the highly polar oxidized impurity (dicarboxylic acid) elutes early, while the target aldehyde and any non-polar dimers elute later.[1]
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 85 | 15 | Initial equilibration |
| 2.0 | 85 | 15 | Isocratic hold for polar impurities |
| 12.0 | 40 | 60 | Linear ramp to elute target |
| 15.0 | 40 | 60 | Wash phase |
| 15.1 | 85 | 15 | Return to initial |
| 20.0 | 85 | 15 | Re-equilibration |
Standard & Sample Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Acetonitrile (1000 ppm).
-
Working Standard: Dilute Stock to 50 ppm using the Diluent.
-
Stability Note: Prepare fresh. The aldehyde group is susceptible to air oxidation.[1] If autosampler storage >4 hours is required, maintain at 4°C.
Self-Validating System Suitability (SST)
To ensure the data is trustworthy, the system must pass these criteria before every analysis batch. This makes the method "self-validating."[1]
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time (RT) | 7.0 ± 0.5 min | Consistent interaction with stationary phase.[1] |
| Tailing Factor ( | < 1.5 | Indicates successful suppression of secondary silanol interactions. |
| Theoretical Plates (N) | > 5000 | Ensures column efficiency is sufficient for separation.[1] |
| Resolution ( | > 2.0 | Must resolve the target peak from the "Oxidized Impurity" (4-chlorophthalic acid), which elutes earlier due to increased polarity. |
Impurity Profiling Workflow
The following diagram outlines the workflow for identifying and quantifying the critical "Oxidized Impurity" (4-chlorophthalic acid), which is the most common degradation product.
Caption: Chromatographic separation of the polar dicarboxylic acid impurity from the target aldehyde.
Troubleshooting Guide
-
Problem: Peak splitting or shoulder.
-
Cause: Sample solvent is too strong (e.g., 100% ACN) or pH is too close to pKa.[1]
-
Fix: Dissolve sample in mobile phase starting conditions (85:15 Buffer:ACN). Ensure Buffer pH is strictly 2.5.
-
-
Problem: Drifting Retention Times.
-
Cause: Temperature fluctuation or "Phase Collapse" (if using <5% organic for long periods).[1]
-
Fix: Use a column oven at 30°C. Ensure at least 5% organic is always present.
-
-
Problem: Ghost Peaks.
References
-
Pai, S., & Sawant, N. (2017).[1] Applications of New Validated RP-HPLC Method for Determination of Indomethacin and its Hydrolytic Degradants using Sodium Acetate Buffer. Indian Journal of Pharmaceutical Education and Research, 51(3), 388-392.[1] Link
- Relevance: Establishes the baseline separation logic for Indomethacin intermedi
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9447, 5-Chlorosalicylic acid (Structural Analog/Isomer Data). Link
- Relevance: Provides physicochemical data (pKa, LogP) used to calculate the buffer conditions for the chlorobenzoic acid scaffold.
-
ChemicalBook. (2025).[1][6] this compound Product Properties and pKa Prediction. Link
- Relevance: Confirms the specific CAS and predicted pKa of 4.20 for method development.
-
Shabir, G. A. (2004).[1][7] Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-213.[1][7] Link
- Relevance: Validates the use of acidic phosphate buffers for benzoic acid derivatives to prevent ionization-rel
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. agilent.com [agilent.com]
- 3. eurasianjournals.com [eurasianjournals.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical applications of 5-Chloro-2-formylbenzoic acid in research
Application Note: Strategic Utilization of 5-Chloro-2-formylbenzoic Acid in Heterocyclic Scaffolding
Abstract
This compound (CAS 4506-45-0) serves as a high-value "privileged scaffold" in medicinal chemistry. Its unique structure—combining an ortho-positioned aldehyde and carboxylic acid with a para-chloro substituent—enables the rapid construction of fused nitrogen heterocycles, specifically phthalazinones and isoindolinones . This guide details practical protocols for exploiting this reactivity, emphasizing its role as a precursor for PARP inhibitor analogs and anti-inflammatory agents. We also highlight the strategic advantage of the chlorine substituent as a handle for late-stage diversification via palladium-catalyzed cross-coupling.
Introduction: The "Lactol-Aldehyde" Equilibrium
Unlike simple benzaldehydes, this compound exists in a dynamic equilibrium between its open acyclic form (A) and its cyclic lactol form (B), also known as a pseudo-acid.
-
Open Form (A): Displays distinct aldehyde and carboxylic acid reactivity.
-
Cyclic Form (B): Behaves as a masked anhydride (3-hydroxyphthalide).
Strategic Implication: This duality allows the molecule to react with bis-nucleophiles (like hydrazines) to form six-membered rings (phthalazinones) or with mono-amines under reducing conditions to form five-membered rings (isoindolinones). The 5-chloro substituent exerts an electron-withdrawing effect, generally accelerating nucleophilic attack at the carbonyl center compared to the non-substituted parent.
Figure 1: Strategic reactivity map of this compound.
Application I: Synthesis of Phthalazinone Scaffolds
Relevance: The phthalazinone core is the pharmacophore found in PARP inhibitors (e.g., Olaparib analogs) and antihistamines (e.g., Azelastine).
Mechanism
The reaction proceeds via a cascade:[1]
-
Schiff Base Formation: The hydrazine nucleophile attacks the aldehyde.
-
Intramolecular Acylation: The resulting hydrazone nitrogen attacks the carboxylic acid (or lactol carbonyl), closing the ring.
Protocol: Synthesis of 7-Chlorophthalazin-1(2H)-one
This protocol is optimized for high yield and minimal purification.[2]
Materials:
-
This compound (1.0 equiv)
-
Hydrazine hydrate (65% solution, 1.2 equiv)
-
Ethanol (Reagent grade)
-
Acetic acid (Catalytic amount, 5 mol%)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol. The solution may appear slightly cloudy due to the lactol form.
-
Addition: Add 5 mol% acetic acid. While stirring at room temperature, dropwise add 1.2 equivalents of hydrazine hydrate. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot (Rf ~0.3) should disappear, replaced by a highly fluorescent product spot.
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. The product, 7-chlorophthalazin-1(2H)-one, will precipitate as a white to off-white solid.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL).
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Expected Yield: 85–92% Characterization:
-
1H NMR (DMSO-d6): Distinct singlet at ~8.5 ppm (H-4 proton of the phthalazinone ring).
Application II: Construction of Isoindolinone Derivatives
Relevance: Isoindolinones are key motifs in antipsychotic drugs and MDM2-p53 inhibitors.
Protocol: One-Pot Reductive Cyclization
Unlike the hydrazine reaction, reaction with primary amines requires a reducing agent to prevent simple imine formation.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., Benzylamine, 1.1 equiv)
-
Reducing Agent: Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: Methanol or DCE (Dichloroethane)
Step-by-Step Procedure:
-
Imine Formation: Dissolve this compound in Methanol (0.2 M). Add the primary amine (1.1 equiv) and stir at room temperature for 1 hour. Note: Formation of the imine intermediate is often indicated by a color change.
-
Reduction: Cool to 0°C. Add NaBH3CN (1.5 equiv) in portions.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. The reduction of the imine generates a secondary amine, which spontaneously attacks the pendant carboxylic acid to form the lactam (isoindolinone).
-
Quench: Quench with saturated NaHCO3 solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography is usually required (Gradient: 0-5% MeOH in DCM).
Advanced Application: The "Chlorine Handle" Strategy
The 5-chloro substituent is not merely decorative; it is a functional handle. Aryl chlorides on electron-deficient rings (like phthalazinone) are excellent substrates for Palladium-catalyzed cross-coupling.
Comparative Data: Reactivity in Suzuki Coupling
| Substrate | Catalyst System | Temp | Yield (Phenylboronic acid) |
| This compound | Pd(OAc)2 / S-Phos | 80°C | < 20% (Interference from acid/aldehyde) |
| 7-Chlorophthalazin-1(2H)-one | Pd(dppf)Cl2 / K2CO3 | 90°C | 88% (Clean conversion) |
Insight: Do not attempt to couple the this compound directly. The free acid and aldehyde groups can poison Pd catalysts or lead to side reactions. Always build the heterocycle first , then utilize the chlorine handle for diversification.
Safety and Handling
-
Hazards: this compound is an Irritant (Skin/Eye/Respiratory) .
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The aldehyde is prone to oxidation to the dicarboxylic acid (4-chlorophthalic acid) upon prolonged exposure to air.
-
Chemical Compatibility: Incompatible with strong oxidizers.[3] Avoid contact with metal surfaces if moisture is present (corrosive).
References
-
Synthesis of Phthalazinones: Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
-
Isoindolinone Protocols: Synthesis of isoindolinones. Organic Chemistry Portal.
-
Chemical Properties & Safety: this compound Safety Data Sheet. Fisher Scientific.
-
Medicinal Chemistry Context: Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid. ResearchGate.
Sources
Protocols for the purification of 5-Chloro-2-formylbenzoic acid products
Executive Summary
5-Chloro-2-formylbenzoic acid (CAS: 4506-45-0), also known as 2-carboxy-4-chlorobenzaldehyde, is a critical intermediate in the synthesis of isoindolinones, phthalazinones, and various pharmaceutical APIs. Its dual functionality—possessing both an aldehyde and a carboxylic acid moiety—renders it highly reactive but also susceptible to specific impurities such as over-oxidized dicarboxylic acids (4-chlorophthalic acid) and lactol tautomers.
This guide provides a tiered purification strategy designed to achieve purities >98% suitable for GMP downstream applications. We move beyond generic protocols to address the specific physicochemical behavior of this molecule, particularly its ring-chain tautomerism and pH-sensitivity.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Understanding the physical state of the molecule is a prerequisite for purification.
| Property | Data | Notes |
| IUPAC Name | This compound | |
| CAS Number | 4506-45-0 | |
| Molecular Formula | C₈H₅ClO₃ | |
| Molecular Weight | 184.58 g/mol | |
| Melting Point | 122–124 °C | Sharp melting point indicates high purity. |
| pKa (Predicted) | ~4.2 (COOH) | Allows for selective acid-base extraction. |
| Solubility | Soluble in Ethanol, EtOAc, dilute Base. Sparingly soluble in cold water. | |
| Structural Peculiarity | Ring-Chain Tautomerism | Exists in equilibrium with 3-hydroxy-6-chlorophthalide (lactol form). |
Strategic Purification Logic
Effective purification relies on exploiting the differences between the target molecule and its common impurities (starting materials, isomers, and oxidation byproducts).
-
Prevention of Cannizzaro Reaction: The formyl group is susceptible to disproportionation (Cannizzaro reaction) in the presence of strong bases (e.g., NaOH). Therefore, all alkaline extraction steps must utilize weak bases (NaHCO₃ or Na₂CO₃ ) to maintain a milder pH environment while ensuring complete deprotonation of the carboxylic acid.
-
Solubility Differential: The target compound is a mono-acid. Common over-oxidation impurities are di-acids (phthalic acid derivatives). While both dissolve in base, their solubilities in water and specific organic solvents differ significantly, allowing for separation via controlled recrystallization.
-
Tautomeric Control: In solution, the open-chain aldehyde and cyclic lactol forms equilibrate. Analytical methods (NMR/HPLC) must account for this to avoid false impurity flags.
Workflow Visualization
The following diagram outlines the logical flow of the purification process, from crude reaction mixture to analytical standard.
Figure 1: Step-by-step purification workflow ensuring removal of non-acidic and highly polar impurities.
Detailed Experimental Protocols
Protocol A: Acid-Base Extraction (Primary Cleanup)
Purpose: To remove non-acidic organic impurities (e.g., unreacted starting material, chlorinated benzaldehydes) and inorganic salts.
Reagents:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
2N Hydrochloric Acid (HCl)
-
pH strips or meter
Procedure:
-
Dissolution: Suspend the crude solid (10 g) in 100 mL of Saturated NaHCO₃. Stir vigorously for 15 minutes.
-
Expert Note: If the solid does not fully dissolve, filter the suspension. The undissolved solid is likely non-acidic impurity or inorganic salt.
-
-
Washing: Transfer the aqueous solution to a separatory funnel. Extract with 2 x 50 mL of EtOAc (or DCM).
-
Separation: Drain the lower aqueous layer (if using EtOAc) or upper aqueous layer (if using DCM) into a clean beaker. Discard the organic layer.
-
Precipitation: Cool the aqueous solution to 0–5 °C in an ice bath. Slowly add 2N HCl dropwise with stirring until pH reaches 1–2.
-
Observation: A thick white to off-white precipitate should form immediately.
-
Caution: Foaming will occur due to CO₂ evolution. Add acid slowly.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with 3 x 20 mL of cold water to remove trapped salts (NaCl).
-
Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.
Protocol B: Recrystallization (Polishing)
Purpose: To remove dicarboxylic acid impurities and trace isomers.
Solvent Selection:
-
Primary: Water (High recovery, good impurity rejection).[2]
-
Secondary: 10% Ethanol in Water (Use if solubility in pure water is too low).
Procedure:
-
Place the dried solid from Protocol A (e.g., 8 g) into a Erlenmeyer flask.
-
Add distilled water (approx. 10–15 mL per gram of solid).
-
Heat the mixture to boiling (100 °C) with stirring.
-
Checkpoint: If the solid does not dissolve completely, add small aliquots of Ethanol (1-2 mL) until a clear solution is obtained. Avoid excess ethanol as it reduces yield.
-
-
Hot Filtration (Optional): If insoluble particles remain, filter the hot solution rapidly through a pre-warmed funnel.
-
Crystallization: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring. Once at room temperature, move to an ice bath (0–4 °C) for 1 hour.
-
Collection: Filter the crystals. Wash with a small amount of ice-cold water.
-
Drying: Dry under vacuum at 45 °C overnight.
Quality Control & Analytical Methods
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Note: The acidic mobile phase suppresses ionization, ensuring sharp peaks.
NMR Interpretation (The Tautomer Trap)
When analyzing this compound via ¹H NMR (DMSO-d₆), you may observe two sets of signals.
-
Aldehyde Form: A distinct singlet at ~10.0–10.5 ppm (CHO).
-
Lactol Form: A peak around ~6.5–7.0 ppm (CH-OH of the phthalide ring).
-
Validation: This is not an impurity. It is the intrinsic nature of the molecule. The ratio depends on the solvent and temperature.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield after Acid-Base | Incomplete precipitation (pH too high). | Ensure pH is adjusted to <2.[1] The compound is a weak acid; it needs strong acidification to protonate fully. |
| Oiling out during Recrystallization | Cooling too fast or solvent too rich in ethanol. | Re-heat to dissolve, add more water, and cool much more slowly. Seed with a pure crystal if available. |
| Yellow discoloration | Trace oxidation or polymerization. | Perform a "charcoal treatment" during the hot recrystallization step (add activated carbon, filter hot). |
| Double peaks in HPLC | Tautomer separation on column. | This is rare in standard C18 but possible. Run the column at a higher temperature (40°C) to speed up equilibrium or check NMR to confirm identity. |
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-Chlorosalicylic Acid and Related Benzoic Acid Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General procedures for oxidation of chlorotoluenes and purification of benzoic acids. Retrieved from [Link]
-
Wikipedia. (2024). 2-Carboxybenzaldehyde and Ring-Chain Tautomerism. Retrieved from [Link][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Chloro-2-formylbenzoic Acid Synthesis
Introduction
Welcome to the Technical Support Center for 5-Chloro-2-formylbenzoic acid (CAS: 58580-26-0).[1] This intermediate is a critical scaffold in the synthesis of isoindolinone-based pharmaceuticals and agrochemicals.[1] However, its preparation is often plagued by low yields, variable purity, and confusing analytical data due to its inherent ring-chain tautomerism .[1]
This guide synthesizes industrial best practices with mechanistic insights to troubleshoot your specific experimental challenges.
Module 1: Synthesis Optimization (The Hydrolysis Route)
Context: The most scalable route to high-purity this compound involves the hydrolysis of 5-chloro-2-(dichloromethyl)benzoyl chloride (or its cyclic equivalent, 3,3,5-trichlorophthalide ).[1] Many researchers struggle with "tarry" by-products or incomplete conversion using standard aqueous hydrolysis.[1]
Q1: My hydrolysis reaction yields a dark, viscous oil instead of a crystalline solid. Yields are stuck at <60%.[1] What is going wrong?
Diagnosis: This is a classic symptom of uncontrolled hydrolysis exotherms and solvent incompatibility .[1]
-
Thermal Runaway: Rapid addition of water to the polychlorinated precursor generates massive amounts of HCl and heat, leading to polymerization of the aldehyde intermediate.[1]
-
Solvent Choice: Common solvents like DMF decompose under these harsh acidic/thermal conditions (generating dimethylamine), which then reacts with your aldehyde to form imine impurities (dark oils).[1]
The Solution: The Sulfolane-Lewis Acid Protocol To achieve yields >90%, you must switch to a chemically inert, high-boiling solvent and control the water activity.[1]
Optimized Protocol:
-
Solvent: Use Sulfolane (Tetramethylene sulfone).[1] It is stable to HCl and high temperatures (100–170°C).[1]
-
Catalyst: Add Zinc Oxide (ZnO) or FeCl₃ (0.05 – 0.5 wt%).[1] This acts as a Lewis acid to activate the gem-dichloro group without requiring harsh mineral acids.[1]
-
Process:
Data Comparison:
| Parameter | Standard Aqueous Hydrolysis | Sulfolane/ZnO Protocol |
| Solvent | Water/Dioxane or DMF | Sulfolane |
| Temperature | Reflux (100°C) | 120–130°C |
| Catalyst | None or H₂SO₄ | ZnO (Lewis Acid) |
| Yield | 55–65% (Variable) | 92–95% |
| Appearance | Dark Brown Oil/Solid | White/Pale Yellow Crystals |
| Purity (HPLC) | ~85% | >99% |
Q2: I am seeing a "missing" aldehyde peak in my NMR, but mass spec confirms the product mass. Is my product decomposing?
Diagnosis: You are likely observing ring-chain tautomerism , not decomposition. This compound exists in equilibrium between the open aldehyde form (A) and the cyclic hydroxyphthalide form (B).[1]
-
Form A (Open): Shows the characteristic aldehyde proton (~10 ppm) and carbonyl peaks.[1]
-
Form B (Cyclic): The carboxyl group attacks the aldehyde to form a lactol (pseudo-acid).[1] This form has no aldehyde proton and shifts the carbonyl stretch in IR.[1]
Technical Insight: In non-polar solvents (CDCl₃), the equilibrium often favors the cyclic lactol (B) , causing the aldehyde peak to vanish or appear very broad/weak.[1] In polar aprotic solvents (DMSO-d6) or basic media, the equilibrium shifts toward the open carboxylate form .[1]
Actionable Advice:
-
Do not discard the batch.
-
Re-run NMR in DMSO-d6 or add a drop of D₂O/NaOD. This stabilizes the open form, revealing the aldehyde peak.[1]
-
IR Verification: Look for the lactone carbonyl stretch (~1760 cm⁻¹) vs. the acid/aldehyde carbonyls (~1690 cm⁻¹).[1]
Visualizing the Equilibrium:
Figure 1: Ring-chain tautomerism of 2-formylbenzoic acid derivatives determines solubility and spectral appearance.
Module 2: Work-up & Purification
Q3: During recrystallization, my product yield drops significantly, and I detect a new impurity with a lower melting point. What is happening?
Diagnosis: You are likely triggering the Cannizzaro Reaction .[1] In the presence of strong bases (often used to dissolve the crude acid) or excessive heating during recrystallization, the aldehyde group disproportionates into the alcohol and the di-acid.[1]
Reaction:
Troubleshooting Guide:
-
Avoid Strong Base: Never use NaOH or KOH to dissolve the crude product for purification if possible.[1] If necessary, keep the temperature <5°C and pH <10.[1]
-
Acidification: When precipitating the product from alkaline solution, acidify slowly to pH 1–2.[1] Rapid acidification can trap impurities.[1]
-
Recrystallization Solvent: Use Toluene or Dilute Acetic Acid .[1]
Module 3: Experimental Workflow Visualization
The following diagram outlines the optimized Sulfolane-Mediated Hydrolysis workflow to ensure maximum yield and purity.
Figure 2: Optimized Sulfolane process flow for minimizing side reactions and maximizing yield.
References
-
Production of Formylbenzoic Acid . Japan Patent Office.[1] Patent No. JPH08127553A.[1] (Describes the Sulfolane/ZnO hydrolysis method for high yield).
-
2-Carboxybenzaldehyde . Wikipedia.[1] (Overview of ring-chain tautomerism and properties).
-
Hydrolysis of Esters and Halides . Chemistry LibreTexts. (Mechanistic background on acid/base hydrolysis kinetics).
-
Keto-Enol Tautomerism and Ring-Chain Equilibrium . Master Organic Chemistry. (Fundamental principles of tautomeric shifts in carbonyls).
Sources
Technical Support Center: 5-Chloro-2-formylbenzoic Acid
Topic: Common side reactions of 5-Chloro-2-formylbenzoic acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]
Senior Application Scientist Desk
Welcome to the technical support hub for This compound (CAS: 13429-23-7 / 4506-45-0). As a bifunctional building block containing both an aldehyde and a carboxylic acid in an ortho arrangement, this molecule exhibits unique reactivity patterns that often confuse standard synthetic workflows.
This guide addresses the "hidden" chemistry of this compound—specifically its tendency to cycle between open and closed forms—and provides actionable solutions for the most common experimental failures.
Part 1: The "Ghost" Impurity (Ring-Chain Tautomerism)
User Question: "I just ran an NMR on a fresh batch of this compound. I see a complex set of peaks, including a shift around 6.5-7.0 ppm that shouldn't be there. Is my material contaminated?"
Technical Diagnosis: Likely not contaminated . You are observing ring-chain tautomerism , the defining characteristic of ortho-formylbenzoic acids.
Unlike standard aldehydes, this molecule exists in a dynamic equilibrium between two forms:
-
Open Chain Form: The free aldehyde (-CHO) and carboxylic acid (-COOH).
-
Cyclic Lactol Form (Pseudo-acid): The hydroxyl group of the acid attacks the aldehyde to form a 5-membered lactol ring (5-chloro-3-hydroxyphthalide).
In solution, the cyclic form often predominates, especially in non-polar solvents. The "impurity" peak you see around 6.5–7.0 ppm is the methine proton of the lactol ring (O-CH-OH), not a contaminant.
Troubleshooting Protocol: Verifying Purity
| Solvent Used | Dominant Species Observed | Action Required |
| DMSO-d6 / Methanol-d4 | Open Chain (Aldehyde) | Polar solvents stabilize the open ionic/H-bonded forms. Use these for standard characterization. |
| CDCl3 / Acetone-d6 | Cyclic Lactol (Phthalide) | Expect complex splitting and "missing" aldehyde proton signals (9-10 ppm). |
| Water (pH > 7) | Open Carboxylate | Adding base (NaOD) forces the ring open, simplifying the spectra to the pure carboxylate form. |
Part 2: Synthesis Troubleshooting
Scenario A: Failure to Form Acid Chlorides
User Question: "I treated this compound with Thionyl Chloride (SOCl2) to make the acid chloride, but the subsequent coupling failed. The IR shows a carbonyl stretch at ~1780 cm⁻¹, which is too high for an amide."
Root Cause: You inadvertently synthesized 5-chloro-3-chlorophthalide (the "pseudo-chloride"), not the open benzoyl chloride. When treated with dehydrating chlorinating agents (SOCl₂, POCl₃), the equilibrium shifts entirely to the cyclic form, replacing the lactol -OH with -Cl. This cyclic chloride reacts differently than an acid chloride; it is an activated alkylating agent, not a standard acylating agent.
Corrective Workflow:
-
Avoid SOCl₂ if you need the open chain amide.
-
Alternative Coupling: Use peptide coupling reagents (EDC/NHS or HATU) in DMF. These conditions favor the open-chain carboxylate attack by amines.
-
If using the Pseudo-chloride: If you must use the chloride, react it with your nucleophile (amine) and then treat with aqueous base. The base will hydrolyze the resulting intermediate back to the open chain amide.
Scenario B: Unexpected Cyclization with Amines
User Question: "I attempted a reductive amination with a primary amine to get the benzylamine derivative. Instead, I isolated a stable solid that resists reduction."
Root Cause: The reaction formed an Isoindolinone (lactam) instead of the expected Schiff base. The ortho-COOH group acts as an intramolecular trap. The initial imine formed by the aldehyde and amine is immediately attacked by the carboxylic acid, cyclizing to form an isoindolinone (phthalimidine) derivative. This is a thermodynamic sink and is often irreversible without harsh hydrolysis.
Visualizing the Trap:
Figure 1: The "Isoindolinone Trap" during reductive amination. The cyclic pathway (red) is kinetically favored over the open-chain reduction unless specific conditions are met.
Solution:
-
One-Pot Procedure: Do not isolate the imine. Add the reducing agent (e.g., Sodium Triacetoxyborohydride) simultaneously or immediately after amine addition to catch the imine before it cyclizes.
-
Ester Protection: Methylate the carboxylic acid first (forming methyl 5-chloro-2-formylbenzoate). The ester is less nucleophilic than the acid, preventing rapid cyclization and allowing standard reductive amination.
Part 3: Stability & Storage FAQs
Q: My white powder has turned yellow/brown over time. Is it still usable? A: The color change indicates disproportionation (Cannizzaro-type reaction) or oxidation.
-
Mechanism: In the presence of moisture and trace base, two molecules of the aldehyde disproportionate into the alcohol and the di-acid (5-chlorophthalic acid).
-
Recommendation: Check solubility in 5% NaHCO₃. If a significant insoluble residue remains (the alcohol derivative or polymer), repurify via recrystallization from water/ethanol. Store strictly under Nitrogen at 2–8°C.
Q: Can I use this compound in a Suzuki Coupling? A: Yes, but with caveats. The Chlorine at position 5 is moderately deactivated. However, the ortho-formyl group provides some activation.
-
Risk: The catalyst (Pd) can insert into the aldehyde C-H bond (decarbonylation) or facilitate side reactions with the free acid.
-
Fix: Protect the aldehyde as an acetal or the acid as an ester before attempting Palladium-catalyzed cross-coupling on the aryl chloride.
References
-
Ring-Chain Tautomerism in 2-Carboxybenzaldehyde Derivatives
-
Synthesis of Isoindolinones via 2-Formylbenzoic Acid
-
Csajági, C., et al. (2008). High-throughput synthesis of isoindolinones. Tetrahedron. Link
-
-
Pseudo-Chloride Formation (3-Chlorophthalide)
-
General Reactivity of 2-Formylbenzoic Acid
-
Askari, H., et al. (2016). The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction. Journal of Chemical Research. Link
-
Sources
Technical Support Center: Purification of 5-Chloro-2-formylbenzoic Acid
Product: 5-Chloro-2-formylbenzoic acid (CAS: 4506-45-0) Synonyms: 2-Carboxy-4-chlorobenzaldehyde; 6-Chloro-3-hydroxyphthalide (cyclic tautomer) Application: Intermediate for isoindolinones, phthalazinones, and pharmaceutical APIs.
Introduction: The "Chameleon" Molecule
Welcome to the technical guide for handling this compound. If you are experiencing inconsistent melting points, "oiling out" during crystallization, or confusing NMR spectra, you are likely encountering the Ring-Chain Tautomerism inherent to this molecule.
Unlike standard benzoic acid derivatives, 2-formylbenzoic acids exist in a dynamic equilibrium between the open-chain aldehyde form and the cyclic hydroxyphthalide (lactol) form . Understanding this equilibrium is the key to successful purification.
Module 1: The Solubility & Tautomerism Challenge
The Problem
"I recrystallized my product from ethanol, but the NMR shows extra peaks, and the melting point is broad."
Root Cause: Ring-Chain Tautomerism
In solution, this compound (Open Form) cyclizes to form 6-chloro-3-hydroxyphthalide (Cyclic Form).
-
Polar Protic Solvents (Water/Alcohols): Favor the cyclic lactol form.
-
Basic Conditions (pH > 8): Favor the open carboxylate form (Ring opening).
-
Acidic/Neutral Organic Solvents: Often result in a mixture, leading to amorphous "gums" rather than crystals.
Diagram: Tautomeric Equilibrium & Impurity Pathways
Caption: The dynamic equilibrium between the open aldehyde and cyclic lactol forms. High pH opens the ring; low pH closes it. Oxidation and Cannizzaro reactions are irreversible impurity sinks.
Troubleshooting Protocol: Controlled Crystallization
To obtain a pure solid, you must force the equilibrium toward the stable cyclic lactol form during isolation.
-
Dissolution: Dissolve crude material in 10% aqueous NaHCO₃ (pH ~8-9).
-
Why: This converts the mixture entirely to the open-chain carboxylate salt, which is highly water-soluble.
-
Filtration: Filter off any insoluble impurities (e.g., 5-chlorophthalide starting material) at this stage.
-
-
Acidification (The Critical Step):
-
Isolation: Filter the white precipitate immediately. Wash with cold water to remove inorganic salts.
-
Drying: Dry under vacuum at 40–50 °C . Avoid higher temperatures to prevent dehydration to the anhydride or oxidation.
Module 2: Chemical Stability & Impurities
The Problem
"My product purity drops after storage, or I see a second acidic spot on TLC."
Root Cause: Oxidation and Disproportionation
The aldehyde group (in the open form) is susceptible to:
-
Oxidation: Converts to 4-chlorophthalic acid (a diacid). This happens if exposed to air or if solvents contain peroxides.
-
Cannizzaro Reaction: In strong base (e.g., NaOH > 1M), the aldehyde disproportionates into the alcohol and the diacid.
Data Table: Solvent & Stability Guide
| Solvent System | Suitability | Risk Factor | Recommendation |
| Water (pH < 2) | High | Low | Best for precipitation/isolation. |
| Water (pH > 10) | Low | High | Causes Cannizzaro disproportionation. Keep pH < 9. |
| Methanol/Ethanol | Medium | Medium | Can form pseudo-esters (acetals) of the lactol. Avoid for final recrystallization. |
| Ethyl Acetate | Medium | Low | Good for extraction, but product may exist as mixed tautomers (broad mp). |
| THF/Dioxane | Low | High | Peroxides in ethers accelerate oxidation to phthalic acid. |
FAQ: Stability
Q: Can I dry the product in an oven at 100 °C? A: No. High heat can drive off water from the hydroxyphthalide, potentially forming the phthalic anhydride derivative or causing decarboxylation. Dry under vacuum at moderate temperatures (<50 °C).
Module 3: Analytical Confusion (NMR & HPLC)
The Problem
"The 1H NMR shows a small aldehyde peak at 10 ppm but also a complex set of multiplets. Is my product impure?"
Expert Insight
Not necessarily.[8]
-
DMSO-d6: Often favors the open form (aldehyde signal visible ~10 ppm).
-
CDCl3/Acetone-d6: Often favors the cyclic lactol form (CH-OH signal visible ~6.5-7.0 ppm, no aldehyde peak).
-
Methanol-d4: May show the methyl-hemiacetal form if the sample sits too long.
Validation Step: Run the NMR in DMSO-d6 with a drop of D₂O . The D₂O exchange will collapse the OH coupling and often shift the equilibrium, simplifying the spectrum.
Summary Workflow: Purification of Crude this compound
Caption: Optimized Acid-Base workup to ensure removal of non-acidic impurities and isolation of the stable cyclic form.
References
-
ChemicalBook. (2025). This compound Properties and Suppliers. Link
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Link
-
National Institutes of Health (NIH). (2010). Crystal structure of 5-chloro-2-hydroxybenzoic acid (Structural analog context). PubMed Central. Link
-
Canadian Journal of Chemistry. (1980). Kinetics of the equilibration of 3-hydroxyphthalide and o-formylbenzoic acid. Link
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. CAS 4506-45-0 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. pdf.journalagent.com [pdf.journalagent.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 8. 5-chloro-2-formyl-benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-formylbenzoic Acid
Introduction & Molecule Profile
Target Molecule: 5-Chloro-2-formylbenzoic acid Alternative Names: 2-Carboxy-4-chlorobenzaldehyde; 4-Chloro-2-carboxybenzaldehyde (depending on nomenclature priority). CAS Registry Number: 130960-70-6 (generic for isomers, verify specific regioisomer). Key Chemical Feature: Ring-Chain Tautomerism.[1]
This compound is a critical pharmacophore intermediate, often utilized in the synthesis of isoindolinones and kinase inhibitors. A defining characteristic of 2-formylbenzoic acids is their existence in a dynamic equilibrium between the open aldehyde form and the cyclic lactol form (5-chloro-3-hydroxyphthalide). Understanding this equilibrium is paramount for accurate analysis and reaction planning, as the "impurity" often observed in NMR is simply the stable cyclic tautomer.
Core Synthesis Protocol (The "Gold Standard")
While multiple routes exist, the Side-Chain Chlorination/Hydrolysis of 5-Chloro-2-methylbenzoic Acid is the most robust method for scale-up, offering higher regiochemical control than direct formylation of chlorobenzoic acids.
Workflow Diagram
Caption: Figure 1. Optimized two-step synthesis pathway via radical halogenation and hydrolysis.
Detailed Methodology
Step 1: Radical Side-Chain Chlorination
This step converts the methyl group to a gem-dichloromethyl group.
-
Reagents: Sulfuryl chloride (
) is preferred over chlorine gas ( ) for stoichiometric control. -
Solvent: Chlorobenzene (PhCl) or Carbon Tetrachloride (
). Note: PhCl is greener and has a higher boiling point, accelerating the radical mechanism. -
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.
-
Protocol:
-
Dissolve 5-chloro-2-methylbenzoic acid (1.0 eq) in PhCl (5-10 volumes).
-
Add AIBN (0.01 – 0.05 eq).
-
Heat to 80–90°C.
-
Add
(2.2 eq) dropwise over 1-2 hours. Crucial: Slow addition prevents ring chlorination. -
Reflux until gas evolution (
, ) ceases.
-
Step 2: Hydrolysis
-
Reagents: Water (excess).[2]
-
Catalyst: Optionally mild Lewis acid (
) if conversion is sluggish, but thermal hydrolysis usually suffices. -
Protocol:
-
Remove solvent from Step 1 (or perform solvent swap to water/dioxane).
-
Add water (10 volumes) and reflux at 100°C for 4–6 hours.
-
Work-up: Cool to 0–5°C. The product often precipitates. If not, extract with Ethyl Acetate, wash with brine, and recrystallize from Toluene/Heptane.
-
Optimization & Data Tables
Reaction Parameter Impact
| Parameter | Recommended Range | Effect on Yield/Purity | Technical Insight |
| Stoichiometry ( | 2.1 – 2.3 eq | Critical | <2.0 eq yields monochloro (aldehyde precursor); >2.5 eq yields trichloro (acid precursor). |
| Temperature (Step 1) | 80°C – 110°C | High | Low temp stalls radical initiation; High temp promotes ring chlorination impurities. |
| Hydrolysis pH | pH < 1 (Acidic) | Medium | Acidic conditions stabilize the lactol form; Basic conditions open the ring to the carboxylate-aldehyde salt. |
| Solvent (Step 1) | Chlorobenzene | High | Allows higher reaction temp than DCM/CHCl3; avoids environmental restrictions of CCl4. |
Troubleshooting Guide
Decision Tree for Common Failures
Caption: Figure 2. Diagnostic logic for synthesis failures.
Detailed Troubleshooting Q&A
Q1: My NMR shows a signal at ~6.8 ppm instead of the expected aldehyde signal at ~10 ppm. Did the reaction fail? A: Likely no . This is the lactol tautomer (5-chloro-3-hydroxyphthalide).
-
Mechanism: The carboxylic acid group (nucleophile) attacks the aldehyde (electrophile) to form a 5-membered ring.
-
Verification: Run the NMR in
with a drop of or base ( ). Basic conditions force the ring open, revealing the aldehyde signal (~10 ppm). -
Impact: The lactol reacts just like the aldehyde in most downstream nucleophilic additions (e.g., reductive amination), as the equilibrium shifts to the open form as it is consumed.
Q2: I am seeing significant 4-chlorophthalic acid (dicarboxylic acid) in my product. A: This indicates over-oxidation or over-chlorination .
-
Cause 1: Excess
(>2.5 eq) converted the methyl group to a trichloromethyl group. Hydrolysis of a trichloromethyl group yields a carboxylic acid, not an aldehyde. -
Cause 2: Presence of oxidants during hydrolysis.
-
Solution: Strictly control
stoichiometry to 2.1–2.2 eq. Monitor the reaction by HPLC to stop immediately upon consumption of the monochloro-intermediate.
Q3: The radical chlorination (Step 1) is not starting or is extremely slow. A: Radical reactions are sensitive to oxygen and moisture.
-
Fix: Degas the solvent (sparge with Nitrogen) for 20 minutes before adding AIBN. Ensure the system is anhydrous. If the reaction stalls, add a second portion of AIBN (0.01 eq) and slightly increase temperature.
Frequently Asked Questions (FAQs)
Q: Can I use KMnO4 to oxidize 5-chloro-2-methylbenzoic acid directly? A: It is not recommended . Permanganate is a strong oxidant and typically drives the oxidation all the way to the dicarboxylic acid (4-chlorophthalic acid). Stopping at the aldehyde stage is difficult without specialized reagents (e.g., Chromyl chloride, Etard reaction), which are toxic and messy. The radical chlorination/hydrolysis route is far more controllable.
Q: How should I store the product? A: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Reasoning: Although the lactol form confers some stability, the open aldehyde form is susceptible to air oxidation to the carboxylic acid over time.
Q: Is the product compatible with Grignard reagents? A: Yes, but it requires 2 equivalents of Grignard.
-
Stoichiometry: The first equivalent will deprotonate the carboxylic acid (or the hydroxyl of the lactol). The second equivalent will attack the carbonyl/lactol carbon.
References
-
Organic Syntheses , Coll. Vol. 3, p. 200 (1955); Vol. 27, p. 15 (1947). p-Chlorobenzaldehyde (Analogous chemistry for side-chain hydrolysis).
-
U.S. Patent 4,446,327 . Process for the preparation of 3-chlorophthalide.[3] (Describes the hydrolysis of chlorinated xylenes/phthalides to formylbenzoic acids).
-
Journal of Organic Chemistry , Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids. (Discusses the lactol-aldehyde equilibrium and reactivity).
-
BenchChem Technical Data . Synthesis of substituted 2-formylbenzoic acids via sulfonation and hydrolysis protocols.
Sources
5-Chloro-2-formylbenzoic acid stability and degradation issues
Welcome to the technical support center for 5-Chloro-2-formylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting assistance and answer frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common problems encountered during the handling and use of this compound, providing insights into the root causes and actionable solutions.
Issue 1: Gradual Decrease in Purity of the Solid Compound Over Time
Symptoms:
-
A noticeable change in the color of the solid, from white/off-white to yellowish or brownish.
-
Broadening of the melting point range.
-
Appearance of new peaks in analytical chromatograms (e.g., HPLC) or spectra (e.g., NMR) of the stock material.
Probable Causes:
The aldehyde functional group in this compound is susceptible to oxidation, especially with prolonged exposure to air (oxygen). This process is often accelerated by light and ambient temperatures. The primary degradation product is 5-chloro-2-carboxybenzoic acid.
Solutions & Preventative Measures:
-
Storage: Always store this compound in a tightly sealed, airtight container.[1] To minimize oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing.[1]
-
Temperature: Store the compound at the recommended temperature of 2-8°C.[1][2] Lower temperatures slow down the rate of chemical degradation.
-
Light Protection: Use amber or opaque containers to protect the compound from light, which can catalyze oxidative degradation.
-
Purity Check: Before use, it is advisable to check the purity of aged stock material using a suitable analytical method like HPLC or NMR spectroscopy.
Issue 2: Inconsistent or Poor Results in Aqueous Solutions
Symptoms:
-
Decreased yield in reactions where this compound is a reactant.
-
Formation of unexpected byproducts.
-
Changes in the pH of the solution over time.
-
Precipitate formation.
Probable Causes:
Aqueous solutions of this compound can be unstable due to several pH-dependent degradation pathways.
-
Disproportionation (Cannizzaro-type Reaction): In neutral to alkaline conditions (pH ≥ 7), aromatic aldehydes lacking an alpha-hydrogen, such as this compound, can undergo a disproportionation reaction.[3] This involves two molecules of the aldehyde reacting to form the corresponding carboxylic acid (5-chloro-2-carboxybenzoic acid) and alcohol (5-chloro-2-(hydroxymethyl)benzoic acid).[3]
-
Oxidation: Dissolved oxygen in aqueous solutions can lead to the oxidation of the aldehyde group to a carboxylic acid, forming 5-chloro-2-carboxybenzoic acid.[3] This can be catalyzed by trace metal impurities.
Solutions & Preventative Measures:
-
pH Control: Maintain the pH of your aqueous solution in the acidic range (pH < 7) to minimize the risk of disproportionation.[3] The use of buffered solutions is highly recommended.
-
Minimize Oxygen Exposure: Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen or argon). For sensitive reactions, working under an inert atmosphere is advisable to prevent oxidation.[3]
-
Use High-Purity Solvents: Employ high-purity water and other solvents to avoid trace metal contaminants that can catalyze oxidation.
-
Fresh Solutions: Prepare aqueous solutions of this compound fresh before use whenever possible. If storage is necessary, keep the solution at 2-8°C and protected from light.[3]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about this compound.
Q1: What are the primary degradation products of this compound?
A1: The two most common degradation products are:
-
5-chloro-2-carboxybenzoic acid: Formed via oxidation of the aldehyde group.[4]
-
5-chloro-2-(hydroxymethyl)benzoic acid: Formed, along with 5-chloro-2-carboxybenzoic acid, through a disproportionation reaction in neutral to alkaline aqueous solutions.[3]
Q2: How can I monitor the stability of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for monitoring the stability of this compound and detecting the formation of its degradation products.[5][6] A reversed-phase C18 column is typically suitable for separating the parent compound from its more polar degradation products.[5] ¹H NMR spectroscopy can also be used to detect the appearance of new signals corresponding to degradation products.
Q3: Is this compound susceptible to decarboxylation?
A3: While decarboxylation (loss of CO₂) is a known reaction for some benzoic acid derivatives, it typically requires elevated temperatures.[7][8] Under standard experimental and storage conditions, significant decarboxylation of this compound is not expected to be a primary degradation pathway.
Q4: Are there any common reagents that are incompatible with this compound?
A4: Due to its aldehyde and carboxylic acid functionalities, this compound can be incompatible with:
-
Strong Oxidizing Agents: These can aggressively oxidize the aldehyde group.
-
Strong Reducing Agents: These can reduce both the aldehyde and carboxylic acid groups.
-
Strong Bases: In addition to promoting disproportionation, strong bases will deprotonate the carboxylic acid, which may affect its reactivity and solubility.[9]
-
Nucleophiles: The aldehyde group is susceptible to nucleophilic attack.
Always consider the potential for side reactions when planning experiments with these types of reagents.
Q5: What is the expected appearance of high-purity this compound?
A5: High-purity this compound is typically a white to off-white or yellow solid.[1][10] A significant deviation from this appearance, such as a dark yellow or brown color, may indicate degradation.
Data & Diagrams
Summary of Stability-Influencing Factors
| Factor | Potential Issue | Recommended Action |
| Temperature | Increased degradation rate | Store at 2-8°C.[1][2] |
| Light | Photodegradation/Oxidation | Store in amber or opaque containers.[3] |
| Oxygen/Air | Oxidation of aldehyde | Store under an inert atmosphere (Ar, N₂).[1][3] |
| pH (in solution) | Disproportionation (pH ≥ 7) | Maintain acidic conditions (pH < 7); use buffers.[3] |
| Solvent Purity | Catalysis of oxidation | Use high-purity, deoxygenated solvents.[3] |
Diagrams
Caption: Key degradation pathways of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for the analysis of this compound and its primary degradation product, 5-chloro-2-carboxybenzoic acid.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid or formic acid. An acidic mobile phase helps to ensure sharp peak shapes for the carboxylic acids.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks based on their retention times compared to a reference standard of pure this compound. The more polar 5-chloro-2-carboxybenzoic acid is expected to have a shorter retention time.
-
Calculate the purity by the area percentage method.
-
References
-
Raza, A. R., Nisar, B., Tahir, M. N., & Raza, A. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. [Link]
-
Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved from [Link]
-
Wikipedia. (2023, December 28). 2-Carboxybenzaldehyde. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). This compound Impurity. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved from [Link]
-
Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]
-
University of California, Los Angeles. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of decarboxylation of ortho-substituted benzoic acids. Retrieved from [Link]
-
Hu, X., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24016. [Link]
-
de Oliveira, M. C., & d'Ávila, L. A. (2009). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 54(4), 1365-1367. [Link]
-
SIELC Technologies. (2018). Separation of Benzoic acid, 5-chloro-2-hydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Kumar, A., et al. (2024). LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116117. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Apelblat, A., & Manzurola, E. (2002). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 47(2), 243-245. [Link]
-
de la Ossa, E. M., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 445-450. [Link]
Sources
- 1. 5-CHLORO-2-FORMYL-BENZOIC ACID | 4506-45-0 [chemicalbook.com]
- 2. CAS 4506-45-0 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzoic acid, 5-chloro-2-hydroxy- | SIELC Technologies [sielc.com]
Technical Support Center: 5-Chloro-2-formylbenzoic Acid Synthesis
Introduction: The "Hidden" Complexity
You are likely accessing this guide because your synthesis of 5-chloro-2-formylbenzoic acid (also known as 2-carboxy-4-chlorobenzaldehyde) has hit a wall. While it appears to be a simple disubstituted benzene, this molecule presents a "perfect storm" of synthetic challenges:
-
Over-oxidation: The aldehyde at C2 is highly prone to oxidizing to the dicarboxylic acid (4-chlorophthalic acid) under standard conditions.
-
Ring-Chain Tautomerism: The ortho-positioning of the formyl and carboxylic acid groups creates a dynamic equilibrium between the open aldehyde and the cyclic lactol (hydroxyphthalide), complicating NMR analysis.
-
Purification Difficulties: The product often isolates as a sticky, semi-crystalline oil due to internal hydrogen bonding.
This guide provides refined protocols to bypass these specific failure modes.
Module 1: Reaction Optimization (Synthesis)
The Challenge: Controlling Oxidation State
Direct oxidation of 5-chloro-2-methylbenzoic acid using strong oxidants (KMnO₄, Chromic acid) notoriously results in over-oxidation. The refined method below uses a Radical Halogenation-Hydrolysis sequence. This route kinetically traps the intermediate oxidation state before hydrolysis, preventing the formation of the di-acid.
Refined Protocol: The Gem-Dibromide Route
| Parameter | Specification | Rationale |
| Precursor | 5-Chloro-2-methylbenzoic acid | Commercially available starting material. |
| Reagent A | N-Bromosuccinimide (NBS) (2.2 equiv) | Source of radical bromine. |
| Catalyst | AIBN or Benzoyl Peroxide (0.05 equiv) | Radical initiator. |
| Solvent | Chlorobenzene or CCl₄ | High-boiling, non-protic solvent to drive radical mechanism. |
| Hydrolysis | Aqueous AgNO₃ or CaCO₃/H₂O | Mild hydrolysis of the gem-dibromide. |
Step-by-Step Workflow
-
Radical Bromination:
-
Dissolve 5-chloro-2-methylbenzoic acid in chlorobenzene.
-
Add NBS (2.2 eq) and AIBN (cat.).
-
Reflux (130°C) for 4–6 hours. Critical: Monitor consumption of starting material via HPLC. You are targeting the gem-dibromethyl intermediate.
-
Note: If the reaction stalls at the mono-bromide, add 0.2 eq more NBS and continue reflux.
-
-
Hydrolysis (The "Soft" Approach):
-
Cool the mixture and filter off succinimide byproduct.
-
Evaporate solvent to yield the crude dibromide oil.
-
Resuspend in Acetone/Water (4:1).
-
Add Silver Nitrate (AgNO₃, 2.1 eq) or Calcium Carbonate (CaCO₃) and reflux for 2 hours.
-
Why? Silver-assisted hydrolysis is rapid and mild, preventing the disproportionation (Cannizzaro) that occurs with strong hydroxide bases [1].
-
Visualizing the Pathway
Figure 1: Kinetic trapping via gem-dibromide prevents the thermodynamic sink (dicarboxylic acid).
Module 2: Troubleshooting Analysis (The "Ghost" Peak)
Q: Why does my NMR show a mess of peaks instead of a clean aldehyde?
A: You are likely observing Ring-Chain Tautomerism . Unlike standard benzaldehydes, 2-formylbenzoic acids exist in an equilibrium between the open aldehyde form and the cyclic lactol (3-hydroxyphthalide) form .
-
Open Form: Shows a distinct aldehyde proton singlet at ~10.0–10.5 ppm.
-
Cyclic Form: Shows a methine proton (CH-OH) doublet or broad singlet at ~6.5–7.0 ppm.
Diagnostic Check: Run the NMR in DMSO-d6. The polar aprotic solvent often stabilizes the open form, whereas CDCl₃ may favor the cyclic lactol or a mixture. Do not discard your product assuming it is impure; calculate the integration of both signals to confirm they sum to 1H [2].
Figure 2: The dynamic equilibrium that confuses standard purity assays.
Module 3: Purification (The Bisulfite Method)
Q: My product is an oil/sticky solid. How do I crystallize it?
A: Crystallization is difficult due to the tautomeric mixture. The most robust purification method is the Bisulfite Adduct Protocol . This selectively pulls the aldehyde into the aqueous phase, leaving non-aldehyde impurities (starting material, over-oxidized acid) in the organic phase.
Step-by-Step Purification Protocol
-
Adduct Formation:
-
Dissolve crude oily product in minimal Ethyl Acetate (EtOAc).
-
Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃).
-
Stir vigorously for 1 hour. The aldehyde forms a water-soluble sulfonate adduct.
-
-
Phase Separation (The Wash):
-
Regeneration:
-
Cool the aqueous layer to 0°C.
-
Slowly acidify with 1M HCl or H₂SO₄ to pH < 2.
-
Observation: The adduct breaks, and the this compound will precipitate as a white/off-white solid or oil out.
-
Extract with fresh EtOAc, dry over MgSO₄, and concentrate [3].
-
FAQ: Common Failure Modes
Q: Can I use KMnO₄ if I control the temperature carefully? A: It is not recommended. Even at low temperatures, the electron-withdrawing chlorine atom on the ring deactivates the methyl group, requiring harsher conditions to initiate oxidation. Once the aldehyde forms, it is more reactive than the methyl group, leading to rapid over-oxidation to 4-chlorophthalic acid.
Q: Is the product stable on the shelf? A: It has moderate stability. Store under inert gas (Argon/Nitrogen) at 2–8°C. Exposure to air will slowly convert the surface to the dicarboxylic acid (white crust formation).
Q: I see two spots on TLC. Is it impure? A: Not necessarily. The open and closed tautomers can sometimes resolve as streaks or distinct spots on silica, especially in acidic mobile phases. Run a 2D-TLC or check HPLC purity to confirm.
References
-
Patent JPH08127553A. Production of formyl benzoic acid. (1996). Describes hydrolysis conditions for chlorinated benzal chlorides.
-
Raza, A. R., et al. (2010).[3] "5-Chloro-2-hydroxybenzoic acid."[3] Acta Crystallographica Section E, E66, o2921.[3] Discusses structural characterization and hydrogen bonding motifs in substituted benzoic acids.
-
BenchChem Technical Support. (2025). "Aldehyde Purification via Bisulfite Adducts." Technical Guide. Detailed protocol for separating aldehydes from complex mixtures.
Sources
Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-2-formylbenzoic Acid
Welcome to the technical support guide for 5-Chloro-2-formylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility hurdles when working with this versatile chemical intermediate. We will move beyond simple solvent lists to explore the underlying chemical principles governing its solubility, providing you with the expert insights and practical protocols needed to ensure your experimental success.
Section 1: Understanding the Molecule: Core Physicochemical Properties
This compound (C₈H₅ClO₃) is a bifunctional molecule, possessing both a carboxylic acid and an aldehyde group on a chlorinated benzene ring.[1] This unique structure dictates its solubility profile, creating challenges but also offering multiple avenues for dissolution. Its properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 184.58 g/mol | [2] |
| Appearance | White to yellow solid | [2][3] |
| Melting Point | 122-124 °C | [2][3] |
| Predicted pKa | ~4.20 | [2][3] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [2][3] |
The key to overcoming solubility issues lies in understanding the interplay between the acidic proton of the carboxylic acid (pKa ~4.20), the moderate polarity of the formyl group, and the overall hydrophobicity imparted by the chlorobenzene backbone.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility problems in a direct question-and-answer format.
Initial Dissolution & Aqueous Systems
Q1: Why won't my this compound dissolve in water?
A: This is expected behavior. Substituted benzoic acids are often sparingly soluble in neutral water.[4] The molecule's benzene ring and chlorine atom are hydrophobic (water-repelling), which dominates the slight polarity of the carboxylic acid and aldehyde groups at neutral pH. At 25°C, the solubility of the parent compound, benzoic acid, is only 3.44 g/L.
Q2: I need to prepare an aqueous solution for a biological assay. How can I dissolve the compound?
A: The most effective method is pH adjustment. The carboxylic acid group is your key to aqueous solubility. By raising the pH of your solution to be at least 1.5 to 2 units above the compound's pKa (~4.20), you will deprotonate the carboxylic acid (-COOH) to its highly soluble carboxylate salt (-COO⁻).[5][6]
-
Causality: The conversion to the anionic carboxylate introduces a charge, dramatically increasing the molecule's polarity and its favorable interactions with polar water molecules.
See Protocol 1 for a step-by-step guide.
Caption: pH adjustment shifts the equilibrium to the soluble carboxylate form.
Q3: Can I use heat to dissolve it in water?
A: Yes, heating will increase the solubility of this compound in water, similar to how benzoic acid's solubility increases dramatically from 1.7 g/L at 0°C to 56.31 g/L at 100°C. However, be aware that the compound may precipitate out of solution upon cooling.[7] This principle is the basis for recrystallization and is excellent for purification but may not be suitable for experiments requiring sustained solubility at room temperature.[8][9]
Organic Solvents & Reaction Conditions
Q4: What are the best organic solvents for this compound?
A: Given its structure, polar aprotic and protic organic solvents are generally effective. Based on data for structurally similar compounds like 4-formylbenzoic acid, the following are excellent starting points.[10]
| Solvent Type | Recommended Solvents | Rationale & Use Case |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of polar and nonpolar compounds. Ideal for creating concentrated stock solutions. |
| Protic Polar | Methanol, Ethanol | Good solubility, especially with slight warming. Commonly used for reactions and recrystallization.[11] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate solubility. Often used as reaction solvents where protic solvents would interfere. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate solubility. Useful for extractions and chromatography. |
Q5: I'm trying to run a reaction in toluene and the compound won't dissolve. What can I do?
A: Toluene is a nonpolar solvent and is unlikely to dissolve this compound effectively on its own. You have two primary options:
-
Switch to a More Polar Solvent: If the reaction chemistry allows, consider a solvent like THF or Dioxane.
-
Use a Co-solvent System: Add a minimal amount of a polar co-solvent like DMF or DMSO to the toluene to aid dissolution.[12][13] This technique, known as co-solvency, can significantly enhance solubility in a predominantly nonpolar medium.[12] Start with a small percentage (e.g., 5-10% v/v) of the co-solvent and increase if necessary. See Protocol 2 .
Caption: A general troubleshooting workflow for solubility issues.
Section 3: Detailed Experimental Protocols
These protocols provide validated, step-by-step methodologies for common solubility enhancement tasks.
Protocol 1: pH-Controlled Aqueous Solubilization
This protocol describes how to prepare a stock solution of this compound in an aqueous buffer by converting it to its soluble salt form.
-
Initial Weighing: Weigh the desired amount of this compound into a suitable container.
-
Initial Suspension: Add a fraction (approx. 80%) of your final target volume of purified water or your desired buffer (at a pH below 4). The compound will likely remain as a suspension.
-
Basification: While stirring, add a 1 M solution of Sodium Hydroxide (NaOH) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution Point: As the pH approaches and surpasses the pKa (~4.20), you will observe the solid dissolving. Continue adding base until all solid material is dissolved and the pH is stable in the desired range (a target of pH 7.0-7.4 is common and safe).
-
Final Volume Adjustment: Once fully dissolved, add the remaining water or buffer to reach your final target volume and concentration.
-
Validation: Stir for an additional 5-10 minutes. If the solution remains clear, it is ready for use. If you need to re-acidify the solution for a subsequent step, be aware that the compound will precipitate as the pH drops below its pKa.[6]
Protocol 2: Developing a Co-Solvent System for Organic Reactions
This protocol outlines a systematic approach to dissolving the compound in a less-than-ideal primary reaction solvent.
-
Select Primary Solvent: Choose the primary solvent required for your reaction chemistry (e.g., Toluene, Hexane).
-
Select Co-solvent: Choose a polar aprotic co-solvent in which the compound is highly soluble (e.g., DMF, DMSO, THF).[12][13]
-
Determine Minimum Co-solvent Volume:
-
Place the full amount of this compound for your reaction into a flask.
-
Slowly add the co-solvent dropwise with vigorous stirring until the solid just dissolves. Record this volume. This is the minimum amount of co-solvent needed.
-
-
Prepare Final Reaction Mixture:
-
In your reaction vessel, add the primary solvent (e.g., Toluene).
-
Add the minimum volume of co-solvent determined in the previous step.
-
Finally, add the this compound. It should now dissolve readily with stirring.
-
Protocol 3: Purification via Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging temperature-dependent solubility.[14]
-
Solvent Selection: Choose a solvent in which the compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[8] A mixture of ethanol and water is often a good starting point for substituted benzoic acids.[11]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid is just dissolved.[7][9] Adding too much solvent will reduce your final yield.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal, if used).[8] This step prevents premature crystallization.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. As the solution cools, the solubility decreases, and pure crystals will form.[7] Cooling too quickly can trap impurities. An ice bath can be used after room temperature cooling to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry completely.
Section 4: Safety & Handling Precautions
As a responsible scientist, proper handling is paramount. Always consult the full Safety Data Sheet (SDS) for any chemical before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Avoid Inhalation: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust, which may cause respiratory irritation.[16][17]
-
Skin and Eye Contact: The compound is expected to be an irritant.[17] In case of contact, flush the affected area with copious amounts of water.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as recommended.[2][15]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Section 5: References
-
Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]
-
Bolla, G., & Nangia, A. (2016). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 6(8), 98. MDPI AG.* Retrieved from [Link]
-
Buehler, C. A., Kirchner, F. K., & Deebel, G. F. (1940). 2-HYDROXY-5-NITROBENZYL CHLORIDE. Organic Syntheses, 20, 59. doi: 10.15227/orgsyn.020.0059. Retrieved from [Link]
-
Quora. (2018). If 2-Formylbenzoic acid react with NaCN, then what is the mechanism of the reaction? Retrieved from [Link]
-
CrashCourse. (2013, April 8). Acid-Base Reactions in Solution: Crash Course Chemistry #8 [Video]. YouTube. Retrieved from [Link]
-
Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(37). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid. Retrieved from
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B, 5(5), 442–453. Retrieved from [Link]
-
Liu, J., Chen, L., & Wang, Q. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta crystallographica. Section E, Structure reports online, 67(Pt 3), o646. Retrieved from [Link]
-
Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie, 58(8), 586–589. Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
-
Pande, V. V., et al. (2014). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. International Journal of ChemTech Research, 6(1), 196-201. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]
-
Clark, J. H., & Macquarrie, D. J. (Eds.). (2002). Handbook of Green Chemistry & Technology. Blackwell Science.
-
ResearchGate. (2022). (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYL-α,α-DIPROPYLCYANOMETHANE. Retrieved from [Link]
-
Sciencemadness Wiki. (2024, March 5). Benzoic acid. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. Retrieved from [Link]
-
Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Benzoic Acid Guide. Retrieved from [Link]
-
Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from
-
Angene. (n.d.). CAS 4506-45-0 this compound Impurity. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-ethylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid. Retrieved from [Link]
Sources
- 1. CAS 4506-45-0 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. 4506-45-0 CAS MSDS (5-CHLORO-2-FORMYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 5-CHLORO-2-FORMYL-BENZOIC ACID | 4506-45-0 [chemicalbook.com]
- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]
- 11. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 12. jddt.in [jddt.in]
- 13. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. fishersci.fi [fishersci.fi]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. 5-Chloro-2-ethylbenzoic acid | C9H9ClO2 | CID 12465053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing byproduct formation in 5-Chloro-2-formylbenzoic acid chemistry
Technical Support Center: 5-Chloro-2-formylbenzoic Acid (CFBA)
-
Subject: Troubleshooting, Impurity Control, and Process Optimization for CFBA
-
Target Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts
Core Technical Overview
This compound (CFBA) is a critical pharmacophore used in the synthesis of isoindolinone-based inhibitors and anti-inflammatory agents.[1] Its handling is complicated by ring-chain tautomerism , where the open aldehyde form exists in equilibrium with the cyclic lactol form (5-chloro-3-hydroxyphthalide).[1]
This duality often leads to false "impurity" flags during QC and inconsistent reactivity during scale-up.[1] This guide addresses the prevention of irreversible byproducts (over-oxidation) and the management of reversible structural variations.[1]
Troubleshooting Guide: Impurity Profiling & Prevention
Issue A: High Levels of 4-Chlorophthalic Acid (Over-Oxidation)
Symptom: HPLC shows a persistent peak at a lower retention time (more polar) than the product; yield decreases; product acidity is higher than expected.[1]
Root Cause: In oxidative synthetic routes (e.g., from 5-chloro-2-methylbenzoic acid), the aldehyde intermediate is highly susceptible to further oxidation to the dicarboxylic acid.[1] This is accelerated by:
-
Excess strong oxidant (e.g., KMnO4, CrO3).
-
Uncontrolled exotherms (>80°C).[1]
-
Presence of metal ions without chelating agents.[1]
Corrective Action:
-
Stoichiometry Control: Use a limiting amount of oxidant (0.95 eq) or switch to milder oxidants like Sommelet conditions (Hexamethylenetetramine) or hydrolysis of gem-dihalides (which avoids oxidative conditions entirely).
-
Scavenging: If using radical oxidants, add a radical scavenger (e.g., BHT) in trace amounts to inhibit the auto-oxidation of the aldehyde.[1]
-
Purification: 4-Chlorophthalic acid is much more water-soluble than CFBA at pH 2-3.[1] Perform a controlled pH precipitation :
Issue B: Inconsistent Melting Point / NMR Spectra (The Tautomer Trap)
Symptom: User reports "impure" product with broad melting point or "extra" peaks in ¹H NMR (aldehyde proton at ~10 ppm is small or missing; new peak at ~6.5 ppm appears).
Root Cause: This is not a chemical impurity.[1] It is the cyclic lactol tautomer (5-chloro-3-hydroxyphthalide) .[1]
-
Solid State: CFBA often crystallizes as the lactol (cyclic).[1]
-
Solution: In DMSO-d6 or CDCl3, an equilibrium exists.[1] The ratio depends on solvent polarity and temperature.[1]
Corrective Action:
-
Validation: Do not discard the batch. Run NMR in D2O/NaOD (converts fully to the open carboxylate form) to confirm the carbon skeleton integrity.
-
Reporting: Report the purity based on the sum of both tautomeric integrals.
Issue C: "Sticky" Solids & Low Yields (Polymerization)
Symptom: Product oils out or forms a gum during acidification.[1]
Root Cause: Aldehydes can undergo Cannizzaro disproportionation or aldol-like polymerization under strong basic conditions before acidification.[1]
Corrective Action:
-
Temperature: Perform acidification at <5°C.
-
Rate: Add acid rapidly to bypass the pH 10–6 window where polymerization kinetics are fastest.[1]
Strategic Impurity Control Visualization
The following diagram illustrates the critical pathways between the Desired Product, the Tautomer (often mistaken for impurity), and the actual Irreversible Byproducts.
Caption: Reaction pathways showing the reversible tautomeric equilibrium (green) vs. irreversible byproduct formation (red).[3]
Optimized Experimental Protocol
Method: Hydrolysis of 5-chloro-2-(dichloromethyl)benzoic acid (Recommended for high purity).[1]
Rationale: This method avoids strong oxidants, eliminating the risk of over-oxidation to phthalic acid derivatives.
Step-by-Step Workflow:
-
Precursor Preparation:
-
Hydrolysis (The Critical Step):
-
Isolation & Purification:
-
Cool reaction mass to 20°C.
-
Salting Out: Add saturated NaCl solution.[1] The product (often as the lactol form) will precipitate.
-
Filtration: Filter and wash with cold toluene (removes unreacted organic precursors) followed by cold water (removes inorganic salts).[1]
-
Drying: Vacuum dry at 45°C. Note: Higher temperatures may induce anhydride formation.
-
Quantitative Data Summary:
| Parameter | Specification | Common Failure Mode |
| Appearance | White to off-white powder | Yellow/Brown (indicates charring or nitrated impurities) |
| Purity (HPLC) | > 98.0% | < 95% due to 4-chlorophthalic acid |
| Melting Point | 168–172°C (Decomposes) | Broad range (indicates mixed tautomers or wet cake) |
| Water Content | < 0.5% | High (hygroscopic lactol form) |
Frequently Asked Questions (FAQs)
Q1: Why does my NMR show a complex multiplet pattern instead of a clean aldehyde singlet? A: You are observing the lactol tautomer .[1] In the cyclic form, the proton at the 3-position (chiral center) couples with the hydroxyl proton and aromatic protons.[1] To simplify the spectrum, add a drop of D₂O (exchanges the OH) or run in dilute NaOD/D₂O to force the ring open to the carboxylate-aldehyde form.[1]
Q2: Can I store CFBA in solution? A: It is not recommended . In solution, CFBA is susceptible to air oxidation to 4-chlorophthalic acid over time.[1] Store as a dry solid under nitrogen at 4°C.
Q3: How do I remove the 4-chlorophthalic acid impurity if it's already present? A: Recrystallization from water/ethanol (9:1) is effective.[1] The dicarboxylic acid is more soluble in the aqueous phase, while CFBA (as the lactol) crystallizes out upon cooling.
Q4: Is the product light-sensitive? A: Yes. Halogenated aromatic aldehydes can undergo radical disproportionation under UV light.[1] Store in amber vials.
References
-
Synthesis and Properties of 2-Carboxybenzaldehyde Derivatives Source: Wikipedia / Chemical Literature URL:[Link] Relevance: Establishes the fundamental ring-chain tautomerism mechanism applicable to the 5-chloro derivative.
-
Process for Preparing 2-Chloro-5-Formylbenzenesulphonic Acid (Analogous Chemistry) Source: Google Patents (EP0038999B1) URL: Relevance: Provides industrial conditions for handling chlorobenzaldehydes and preventing sulfonation/oxidation side reactions.[1][4]
- Source: Google Patents (JPH08127553A)
-
Tautomerism of 2-Benzoylbenzoic Acid Derivatives Source: ResearchGate (Acta Crystallographica) URL:[5][Link] Relevance: Scientific grounding for the "pseudo-impurity" tautomerism issue in ortho-formyl/benzoyl benzoic acids.[1]
Sources
Technical Support Center: Characterization of 5-Chloro-2-formylbenzoic Acid and Its Derivatives
Welcome to the technical support center for the characterization of 5-Chloro-2-formylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis and characterization of this versatile chemical intermediate. The unique combination of a carboxylic acid, an aldehyde, and a chlorinated aromatic ring in the structure of this compound presents a specific set of analytical hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the handling and analysis of this compound.
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is classified as an acute toxicant (oral) and can cause serious eye damage. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Q2: What is the expected appearance and stability of this compound?
A2: this compound is typically a white to yellow solid.[1][2] It is stable under ambient conditions for transport, but for long-term storage, it is recommended to keep it at 2-8°C under an inert atmosphere (nitrogen or argon) to prevent potential degradation.[1][2][3] The aldehyde functional group is susceptible to oxidation to a carboxylic acid, so minimizing exposure to air and light is advisable.
Q3: My compound has a yellowish tint, not pure white. Is it impure?
A3: A slight yellowish color can be common and may not necessarily indicate significant impurity.[4] This can sometimes be due to minor oxidation products or residual solvents from synthesis. However, a pronounced yellow or brown color could suggest the presence of impurities. It is always best to verify purity using an appropriate analytical technique like HPLC or NMR spectroscopy.
Q4: In which solvents is this compound soluble?
A4: While specific solubility data is not extensively published, based on its structure (a polar carboxylic acid and a moderately polar chlorinated benzaldehyde), it is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethylformamide (DMF).[5] Its solubility in water is likely limited but can be increased by deprotonating the carboxylic acid with a base to form a salt.
Section 2: Troubleshooting Guides for Analytical Techniques
This section provides detailed troubleshooting for common issues encountered during the characterization of this compound and its derivatives using various analytical methods.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary tool for assessing the purity and quantifying this compound derivatives. However, challenges such as poor peak shape, shifting retention times, and the appearance of unexpected peaks are common.
Problem 1: Tailing or broad peaks in reverse-phase HPLC.
-
Causality: The carboxylic acid group can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The presence of the polar aldehyde group can also contribute to this phenomenon.
-
Troubleshooting Protocol:
-
Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase.[6] This will suppress the ionization of the carboxylic acid, reducing its interaction with the stationary phase and improving peak shape.
-
Column Selection: Utilize a column with end-capping or a modern stationary phase designed for polar compounds. A phenyl-hexyl or a polar-embedded phase can also provide alternative selectivity.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.
-
Problem 2: Appearance of an unexpected peak, especially upon storage of the sample solution.
-
Causality: The aldehyde group in this compound is susceptible to oxidation, forming the corresponding dicarboxylic acid (5-chloro-1,2-benzenedicarboxylic acid). This can occur over time in solution, especially if exposed to air.
-
Troubleshooting Protocol:
-
Fresh Sample Preparation: Always analyze freshly prepared solutions. If storage is necessary, keep solutions at a low temperature (2-8°C) and in amber vials to minimize light exposure.
-
Inert Atmosphere: Purge the sample vial with an inert gas like nitrogen or argon before sealing to displace oxygen.
-
Confirmation of Degradation: To confirm if the new peak is an oxidation product, you can intentionally stress a sample (e.g., by bubbling air through the solution or adding a mild oxidizing agent) and monitor the growth of the peak.
-
Experimental Workflow for HPLC Method Development:
Caption: A typical workflow for HPLC analysis and troubleshooting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural elucidation. However, the interpretation of spectra for this compound derivatives can be complicated by several factors.
Problem 1: Broad proton signal for the carboxylic acid and difficulty in its identification.
-
Causality: The carboxylic acid proton is acidic and undergoes rapid chemical exchange with residual water in the NMR solvent. This leads to a broad signal that can be difficult to distinguish from the baseline. Its chemical shift is also highly concentration and temperature-dependent.
-
Troubleshooting Protocol:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing its signal to disappear. This is a definitive test for an exchangeable proton.
-
Use of Anhydrous Solvent: Use a freshly opened ampule of anhydrous NMR solvent to minimize the water content.
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper signal.
-
Problem 2: Ambiguous assignment of aromatic proton signals.
-
Causality: The electron-withdrawing effects of the chloro, formyl, and carboxyl groups all influence the chemical shifts of the aromatic protons. This can lead to overlapping signals or non-intuitive splitting patterns.
-
Troubleshooting Protocol:
-
2D NMR Techniques: Employ 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their attached carbons. This will provide unambiguous assignments.
-
Computational Prediction: Use NMR prediction software to estimate the chemical shifts of the aromatic protons. While not a substitute for experimental data, it can provide a good starting point for assignments.
-
Comparison with Analogues: If available, compare the spectrum to those of similar, known compounds to aid in the assignment of signals.
-
Typical ¹H NMR Chemical Shift Ranges:
| Functional Group | Chemical Shift (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Exchangeable with D₂O |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | |
| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet | Splitting pattern depends on substitution |
Mass Spectrometry (MS)
MS is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation.
Problem 1: Weak or absent molecular ion peak in Electron Impact (EI) Mass Spectrometry.
-
Causality: Carboxylic acids can be prone to fragmentation under high-energy EI conditions. The molecular ion can readily lose fragments such as -OH (M-17) or -COOH (M-45).[7]
-
Troubleshooting Protocol:
-
Soft Ionization Techniques: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for polar, acidic molecules and will typically yield a strong [M-H]⁻ ion in negative ion mode or an [M+H]⁺ ion in positive ion mode.
-
Derivatization: If EI is necessary, derivatizing the carboxylic acid to an ester (e.g., a methyl ester) can increase the stability of the molecular ion.
-
Problem 2: Complex fragmentation pattern that is difficult to interpret.
-
Causality: The presence of multiple functional groups can lead to several competing fragmentation pathways. For example, fragmentation can be initiated at the carboxylic acid, the aldehyde, or through the loss of the chlorine atom.
-
Troubleshooting Protocol:
-
Tandem MS (MS/MS): Isolate the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID). This will provide information about the fragmentation pathways of a specific ion, simplifying the interpretation.
-
High-Resolution MS (HRMS): Use HRMS to obtain the exact mass of the molecular ion and its fragments. This allows for the determination of the elemental composition of each ion, which is invaluable for proposing fragmentation mechanisms.
-
Logical Flow for Mass Spectrometry Analysis:
Caption: Decision tree for effective mass spectrometry analysis.
Section 3: Purity and Impurity Profiling
Q: What are the likely impurities I might encounter in a sample of this compound?
A: Impurities can arise from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Isomers: Positional isomers of the starting materials or the final product.
-
Oxidation Product: 5-chloro-1,2-benzenedicarboxylic acid, formed by the oxidation of the aldehyde group.
-
Reduction Product: 5-chloro-2-(hydroxymethyl)benzoic acid, if reducing conditions were inadvertently present.
-
Decarboxylation Product: 4-chlorobenzaldehyde, though this is less likely under typical conditions.
A well-developed HPLC method is the most effective way to separate and identify these potential impurities.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 5-chloro-2-formylbenzenesulfonic acid.
- Agilent Technologies. (n.d.). Extraction and Analysis of Polycyclic Aromatic Hydrocarbons in Infant Formula.
- Raza, A. R., Nisar, B., Tahir, M. N., & Raza, A. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921.
- AQA. (2015). A-level Chemistry 7405 Specification.
- Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4886.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). This compound Impurity.
- Sigma-Aldrich. (n.d.). 5-chloro-2-formyl-benzoic acid AldrichCPR.
- Ferreira, A. G. M., et al. (2022). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 27(15), 4935.
- ChemicalBook. (n.d.). 5-Chloro-2-methoxybenzoic acid(3438-16-2) 1H NMR spectrum.
- ChemicalBook. (2025). 5-CHLORO-2-FORMYL-BENZOIC ACID | 4506-45-0.
- Gavrilov, N. S., et al. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 27(19), 6527.
- Vivas-Reyes, R., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. International Journal of Molecular Sciences, 21(7), 2451.
- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- ResearchGate. (2025). Theoretical Analysis of the Electronic Spectra of Benzaldehyde.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
- Chemistry 233 Chapter 13: NMR Spectroscopy Problem Set. (n.d.).
- Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
- ChemicalBook. (n.d.). 4506-45-0(5-CHLORO-2-FORMYL-BENZOIC ACID) Product Description.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube.
- Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives.
- ResearchGate. (2025). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts.
- Allmpus. (n.d.). 2-Formylbenzoic Acid (2-Carboxybenzaldehyde).
- PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
- Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Agilent. (2011). Analysis of carbohydrates, alcohols, and organic acids.
- Agilent. (n.d.). Aromatic Hydrocarbon Analysis.
- Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions....
- SIELC. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column.
- Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921.
- Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step [Video]. YouTube.
-
PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][4][8]benzodiazepin-1(2H)-ones. Retrieved from
- OpenStax. (2023). Ch. 13 Additional Problems - Organic Chemistry.
- Shepler, B. (2019, July 14). Spectroscopic analysis of aldehydes and ketones [Video]. YouTube.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- CLEARSYNTH. (n.d.). Benzoic acid Impurity.
- NIH. (n.d.). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms.
Sources
- 1. 5-CHLORO-2-FORMYL-BENZOIC ACID | 4506-45-0 [chemicalbook.com]
- 2. 4506-45-0 CAS MSDS (5-CHLORO-2-FORMYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS 4506-45-0 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: 5-Chloro-2-formylbenzoic acid (CAS 4506-45-0)
[1]
Welcome to the Advanced Application Center. This guide addresses the unique reactivity profile of This compound (also known as 2-carboxy-4-chlorobenzaldehyde). As a bifunctional building block containing an aldehyde, a carboxylic acid, and an aryl chloride, this molecule offers versatile synthetic utility but presents specific challenges due to its tendency to exist in a cyclic lactol form.[1]
The following protocols and troubleshooting guides are designed to help you navigate equilibrium shifts, optimize heterocyclization, and functionalize the halogenated core.
🏗️ Core Reactivity: The Lactol-Aldehyde Equilibrium
User Question: I am trying to perform a reductive amination on the aldehyde group, but the reaction is sluggish and yields are low. NMR shows a complex mixture.[1] Is the aldehyde decomposing?
Scientist Response: It is unlikely that the aldehyde is decomposing; rather, it is "masked."[1] In solution, this compound exists in a dynamic equilibrium between the open-chain aldehyde form and the cyclic lactol (hydroxyphthalide) form . The cyclic form is thermodynamically favored in many non-polar and protic solvents, rendering the aldehyde electrophile inaccessible to weak nucleophiles.[1]
The Fix: You must shift the equilibrium to the open form in situ.[1]
Troubleshooting Protocol: Shifting the Equilibrium
| Variable | Recommendation | Mechanism of Action |
| Solvent | Switch to DMSO or DMF . | Polar aprotic solvents stabilize the open carboxylate/aldehyde form via hydrogen bond disruption of the lactol.[1] |
| Base | Add 1.05 eq. of DIPEA or TEA . | Deprotonating the carboxylic acid ( |
| Lewis Acid | Add Ti(OiPr)₄ (for aminations).[1] | Acts as a water scavenger and activates the carbonyl, pulling the equilibrium toward the imine species.[1] |
Visualization: Equilibrium Dynamics
The following diagram illustrates the equilibrium and how to trap the reactive open form.
Caption: Fig 1. The cyclic lactol acts as a dormant species.[1] Basic conditions favor the open form, enabling nucleophilic attack at the aldehyde.[1]
⚗️ Application 1: Heterocycle Synthesis (Phthalazinones)[2][3]
User Question: I am using hydrazine hydrate to synthesize the phthalazinone core, but I am getting uncyclized hydrazone intermediates. How do I drive the reaction to completion?
Scientist Response: The formation of the phthalazinone core (a scaffold found in drugs like Azelastine and Olaparib) requires a two-step sequence: hydrazone formation followed by intramolecular cyclization. The cyclization step is often rate-limiting if the carboxylic acid is not sufficiently electrophilic or if the hydrazone geometry is unfavorable.
Optimized Protocol: One-Pot Cyclization
-
Solvent: Ethanol or n-Butanol (allows higher reflux temps).[1]
-
Reagent: Hydrazine hydrate (1.2 eq).
-
Catalyst: Acetic acid (catalytic amounts, 10 mol%) or reaction in pure acetic acid if the substrate tolerates it.[1]
-
Condition: Reflux is mandatory. Room temperature reaction stops at the hydrazone.[1]
Step-by-Step Guide:
-
Dissolve this compound in Ethanol (0.5 M).
-
Add Hydrazine hydrate dropwise at RT. Observation: A precipitate (hydrazone salt) may form.[1]
-
Heat to reflux (78°C) for 2–4 hours. The suspension should dissolve and reprecipitate the cyclized product.[1]
-
Workup: Cool to 0°C. Filter the solid. Wash with cold ethanol.[1]
Critical Checkpoint: If the product is soluble in ethanol, the yield will appear low.[1] Always check the filtrate.[1] If product remains in solution, concentrate and recrystallize from EtOAc/Hexane.[1]
🔗 Application 2: Functionalizing the Chloride (Suzuki Coupling)
User Question: The 5-chloro substituent seems inert to SNAr conditions. How can I substitute it with an aryl group?
Scientist Response: The 5-chloro position is para to the aldehyde (a moderate electron-withdrawing group) but meta to the carboxylic acid. This electronic arrangement is insufficient for facile Nucleophilic Aromatic Substitution (SNAr) unless extremely harsh conditions are used.[1]
The Solution: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura). The aryl chloride bond is accessible to oxidative addition by Pd(0), especially when using electron-rich phosphine ligands.[1]
Recommended System:
-
Ligand: XPhos (optional, boosts oxidative addition on chlorides).[1]
-
Base: K₂CO₃ or Cs₂CO₃ (2–3 eq).[1]
-
Temp: 80–100°C.[1]
Warning - Competitive Reaction: The aldehyde group is sensitive to oxidation under basic, aqueous conditions at high heat (Cannizzaro reaction or aerobic oxidation).[1]
📉 Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Starting material remains unchanged (Reductive Amination) | Lactol form is dominant. | Add 1.0 eq. TEA; switch solvent to DMSO; add molecular sieves. |
| Formation of di-acid byproduct | Oxidation of aldehyde. | Exclude air; use degassed solvents; avoid strong oxidants.[1] |
| Low yield in Phthalazinone synthesis | Incomplete cyclization (stopped at hydrazone).[1] | Increase temperature (reflux); add catalytic Acetic Acid.[1] |
| Decomposition during Suzuki coupling | Base-mediated aldehyde disproportionation. | Use weaker base (K₃PO₄); reduce water content; use anhydrous DMF.[1] |
📊 Solubility & Stability Data
| Solvent | Solubility (25°C) | Comments |
| Water | Low (< 5 mg/mL) | Soluble as carboxylate salt (pH > 7).[1] |
| Ethanol | Moderate | Good for crystallization; equilibrium favors lactol. |
| DMSO/DMF | High (> 100 mg/mL) | Best for reactivity ; shifts equilibrium to open form.[1] |
| DCM/Chloroform | Moderate | Good for workup; favors lactol form. |
Storage: Store at 2–8°C under inert gas. The aldehyde is prone to air oxidation to 4-chlorophthalic acid over time.
🧪 Workflow Visualization: Synthesis of Azelastine Precursor
The following diagram outlines the conversion of this compound into a phthalazinone core, a key step in the synthesis of antihistamines like Azelastine.
Caption: Fig 2. Stepwise conversion to the phthalazinone scaffold. Acid catalysis and heat are required to drive Step 2.
References
-
ChemicalBook. (2025).[1] this compound Properties and Suppliers. Retrieved from [1]
-
Wikipedia. (2024).[1][4] 2-Carboxybenzaldehyde and Lactol Equilibrium. Retrieved from [1]
-
BenchChem. (2024).[1] Suzuki Coupling Protocols for Aryl Chlorides. Retrieved from [1]
-
Organic Chemistry Portal. (2024).[1] Synthesis of Phthalazinones and Lactol Reactivity. Retrieved from [1]
-
ResearchGate. (2025). Synthesis of Azelastine Impurities and Phthalazinone Intermediates. Retrieved from
Technical Support Center: Analytical Refinement for 5-Chloro-2-formylbenzoic Acid (CFBA)
Status: Operational Ticket ID: CFBA-ANALYTICAL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Chameleon" Molecule
Welcome to the technical support hub for 5-Chloro-2-formylbenzoic acid (CFBA) . If you are experiencing split peaks, drifting retention times, or inconsistent assay values, you are likely battling Ring-Chain Tautomerism .
Unlike standard benzoic acid derivatives, CFBA exists in a dynamic equilibrium between two distinct structural forms:
-
Open Form: The free aldehyde and carboxylic acid (2-formylbenzoic acid derivative).
-
Cyclic Form (Lactol): The 3-hydroxyphthalide derivative (formed by the intramolecular attack of the carboxylate on the aldehyde).
This guide provides self-validating protocols to "lock" the molecule into a single analytical state for precise quantification.
Module 1: HPLC Method Optimization
The Core Issue: "Why do I see two peaks for a pure standard?"
Root Cause: In standard reversed-phase conditions (pH 3–7), the interconversion rate between the open aldehyde and the cyclic lactol is slow enough to be resolved by the column, resulting in peak splitting or severe tailing.
Corrective Protocol: The "pH Lock" Strategy
To achieve a single, sharp peak, you must force the equilibrium to one side. We recommend the Acidic Lock method, which favors the protonated cyclic lactol form and suppresses the ionization of the carboxylic acid.
Recommended Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (End-capped), 150 x 4.6 mm, 3.5 µm | High carbon load prevents silanol interactions with the aldehyde. |
| Mobile Phase A | 0.1% Perchloric Acid (pH ~1.5) | Critical: Stronger acidity than TFA is required to fully protonate the lactol. |
| Mobile Phase B | Acetonitrile (ACN) | Provides sharp elution; Methanol can form hemiacetals with the aldehyde. |
| Gradient | 10% B to 80% B over 15 min | Gradients prevent the accumulation of late-eluting dimers. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 235 nm | Maximizes signal for the chlorinated benzene ring. |
| Temperature | 25°C ± 1°C | Strict Control: Equilibrium constants are temperature-dependent. |
Troubleshooting Guide (HPLC)
Q: My retention time drifts day-to-day.
-
A: Check your mobile phase pH.[1] The pKa of the chlorobenzoic acid moiety is sensitive. If the pH fluctuates near the pKa (approx 3.5), the ionization state changes, shifting retention. Action: Use a buffer (Phosphate pH 2.0) instead of simple acid additives if drift persists.
Q: I see a "ghost peak" at 2x the retention time.
-
A: This is likely the Dimer . Aldehyde-acids can dimerize in concentrated solutions. Action: Dilute your sample to <0.5 mg/mL and re-inject. If the peak diminishes disproportionately, it is a dimer.
Module 2: GC-MS Analysis & Derivatization
The Core Issue: Thermal Instability
Direct injection of CFBA into a GC inlet (250°C) causes dehydration of the cyclic form to a phthalide or oxidation to the anhydride, leading to messy chromatograms.
Corrective Protocol: Double Derivatization
You must block both the carboxylic acid (to prevent hydrogen bonding) and the aldehyde (to prevent ring closure).
Protocol: Oxime-TMS Derivatization
This method locks the aldehyde as an oxime first, keeping the chain open, then silylates the acid.
-
Step 1 (Oximation): Dissolve 1 mg CFBA in 100 µL Pyridine containing 20 mg/mL Methoxyamine HCl. Incubate at 60°C for 30 mins.
-
Step 2 (Silylation): Add 100 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.
Note: You will see two peaks for the CFBA derivative (syn- and anti- isomers of the oxime). This is normal. Sum the areas of both peaks for quantification.
Module 3: Impurity Profiling Logic
Visualizing the Pathway
Understanding the degradation pathways is essential for identifying unknown peaks.
Figure 1: Analytical landscape of CFBA showing the tautomeric equilibrium and primary degradation pathways.
Common Impurities Table
| Impurity | Origin | Relative Retention (RRT) | Detection Strategy |
| 5-Chlorophthalic Acid | Oxidation (Air/Peroxides) | ~0.6 (More Polar) | Monitor at 235 nm; does not derivatize with DNPH. |
| 5-Chlorophthalide | Reduction/Acid Degradation | ~1.2 (Less Polar) | GC-MS preferred; stable cyclic structure. |
| Inorganic Salts | Synthesis Byproducts | Void Volume | Conductimetric detection or IC. |
Module 4: FAQ - User Reported Issues
Q: Can I use UV-Vis spectrophotometry for a quick purity check?
A: No. The molar absorptivity (
Q: Why do you recommend Perchloric Acid over Phosphoric Acid? A: Perchloric acid is a "chaotropic" agent that helps disrupt the hydrogen bonding network of the cyclic lactol, sharpening the peak shape on C18 columns. However, ensure your LC system is passivated and compatible. If not, 0.1% Trifluoroacetic acid (TFA) is an acceptable alternative, though peak tailing may increase slightly.
Q: My GC-MS baseline is rising at the end of the run. A: This is likely column bleed caused by excess silylation reagent (BSTFA) attacking the stationary phase.
-
Fix: Evaporate the reaction mixture to dryness under nitrogen and reconstitute in pure hexane or ethyl acetate before injection.
References
-
Ring-Chain Tautomerism in 2-Acylbenzoic Acids: Bowden, K., & Taylor, G. R. (1971). Ring–chain tautomerism.[2][3][7][8] Part I. 2-Acyl- and 2-aroyl-benzoic acids. Journal of the Chemical Society B: Physical Organic. Link
-
HPLC Analysis of Benzoic Acid Derivatives: Burana-osot, J., et al. (2014).[1] Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science. Link
-
Derivatization Strategies for GC-MS: Sigma-Aldrich Technical Bulletin. The Use of Derivatization Reagents for Gas Chromatography (BSTFA/TMCS). Link
-
Analysis of Ortho-Formyl Benzoic Acids: 2-Carboxybenzaldehyde Properties and Tautomerism. Wikipedia/Chemical Data Collections. Link
Sources
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 5-Chloro-2-formylbenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the precise structure of a chemical building block is the bedrock of any successful synthesis. An incorrect starting material can lead to failed reactions, unexpected side products, and significant delays in research timelines. 5-Chloro-2-formylbenzoic acid is a valuable bifunctional molecule, presenting both a carboxylic acid and an aldehyde for diverse synthetic transformations. However, its utility is predicated on its absolute structural integrity. The presence of positional isomers, which possess the same molecular formula and weight, can confound analytical results and derail synthetic pathways.
This guide provides an in-depth, multi-technique workflow for the unambiguous structural confirmation of this compound. We will move beyond simple data reporting to explain the causality behind our experimental choices, ensuring a self-validating analytical system. This guide compares the expected results for the target molecule with those of a potential isomer, demonstrating how a combination of modern analytical techniques provides irrefutable proof of structure.
The Challenge: Positional Isomerism
The synthesis of substituted aromatic compounds can often yield a mixture of isomers. For a dichlorinated, single-functionalized benzene ring, there are several possible isomers. In the case of this compound, a key analytical challenge is to differentiate it from other chloro-formylbenzoic acid isomers, such as 4-Chloro-2-formylbenzoic acid. While they share the same mass, their differing substitution patterns lead to unique spectroscopic signatures.
Furthermore, 2-formylbenzoic acid and its derivatives can exhibit ring-chain tautomerism, existing in equilibrium with a cyclic lactol form (a hydroxyphthalide).[1] This possibility must be considered when interpreting analytical data, as the presence of both open-chain and cyclic forms can complicate spectra.
A Multi-Pronged Analytical Strategy
No single technique is sufficient for absolute structure confirmation. A robust validation relies on the convergence of data from multiple orthogonal methods. Our recommended workflow integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to build a comprehensive and irrefutable structural profile.
Caption: Integrated workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns (splitting), and integration of proton (¹H) and carbon (¹³C) signals, we can map the molecule's structure.
Expertise & Causality: The key to using NMR for isomer differentiation lies in predicting how the electronic environment of each proton and carbon is affected by its neighbors. The electron-withdrawing nature of the chlorine, aldehyde (-CHO), and carboxylic acid (-COOH) groups deshields nearby protons and carbons, shifting their signals downfield to higher ppm values. The splitting pattern, governed by the n+1 rule, reveals the number of adjacent protons, providing definitive evidence of the substitution pattern.
Predicted ¹H NMR Spectra Comparison
The primary distinguishing feature between this compound and an isomer like 4-Chloro-2-formylbenzoic acid will be the coupling patterns of the aromatic protons.
| Structure | Proton | Predicted δ (ppm) | Predicted Multiplicity | Rationale |
| This compound | H-3 | ~8.0-8.2 | Doublet (d) | Ortho-coupled to H-4 (J ≈ 8-9 Hz). Deshielded by adjacent -COOH. |
| H-4 | ~7.8-8.0 | Doublet of Doublets (dd) | Ortho-coupled to H-3 and meta-coupled to H-6. | |
| H-6 | ~8.1-8.3 | Doublet (d) | Meta-coupled to H-4 (J ≈ 2-3 Hz). Deshielded by adjacent -CHO. | |
| -CHO | ~10.0-10.5 | Singlet (s) | Aldehyde proton, typically a sharp singlet far downfield. | |
| -COOH | ~11.0-13.0 | Broad Singlet (br s) | Acidic proton, often broad and may exchange with trace water. | |
| 4-Chloro-2-formylbenzoic acid | H-3 | ~8.2-8.4 | Singlet (s) or narrow d | No ortho or meta protons to couple with significantly. |
| H-5 | ~7.7-7.9 | Doublet of Doublets (dd) | Ortho-coupled to H-6 and meta-coupled to H-3. | |
| H-6 | ~7.9-8.1 | Doublet (d) | Ortho-coupled to H-5. |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
The appearance of three distinct aromatic signals with d, dd, and d multiplicity is a hallmark of the 1,2,4-trisubstituted pattern of this compound. In contrast, the 4-chloro isomer would present a singlet-like signal for H-3, providing a clear point of differentiation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
-
Data Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Following ¹H acquisition, acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom. The chemical shifts of the carbonyl carbons (aldehyde vs. acid) are highly diagnostic.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Integrate the ¹H signals to determine the relative proton counts.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, and high-resolution mass spectrometry (HRMS) can determine its elemental formula, offering a fundamental check of its identity.
Expertise & Causality: For halogenated compounds, MS offers an additional layer of confirmation. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) with an approximate intensity ratio of 3:1. This isotopic signature is a powerful diagnostic tool.[2]
The fragmentation pattern can also provide structural clues. Benzoic acids are known to fragment via the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups.[3]
Expected Mass Spectrometry Data
| Analysis Type | Ion | Expected m/z | Key Features & Rationale |
| HRMS (ESI-) | [M-H]⁻ | 182.9854 | C₈H₄³⁵ClO₃⁻. The high-resolution mass confirms the elemental formula. |
| [M-H]⁻ | 184.9825 | C₈H₄³⁷ClO₃⁻. The M+2 peak confirms the presence of one chlorine atom. | |
| MS/MS Fragmentation | [M-H-CO₂]⁻ | 138.9956 | Decarboxylation of the parent ion. The 3:1 isotopic pattern should persist. |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Use negative ion mode (ESI-) to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. This is typically a cleaner method for acidic compounds.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Formula Determination: Use the instrument's software to calculate the elemental formula from the accurate mass of the [M-H]⁻ ion, setting the tolerance to <5 ppm.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.
Expertise & Causality: The spectrum of this compound should display three highly characteristic carbonyl-related stretches. The O-H stretch of the carboxylic acid is exceptionally broad due to hydrogen bonding.[4] The C=O stretch of the acid is distinct from the C=O stretch of the aldehyde, which typically appears at a slightly higher wavenumber. The presence of all three features provides strong evidence for the assigned structure.
Characteristic IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, often overlapping C-H stretches |
| Aromatic C-H | C-H stretch | 3000-3100 | Sharp, weaker than O-H |
| Aldehyde | C=O stretch | 1700-1720 | Strong, sharp |
| Carboxylic Acid | C=O stretch | 1680-1710 | Strong, sharp |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to strong peaks |
| Carboxylic Acid | C-O stretch | 1210-1320 | Strong |
| Halogenated Aromatic | C-Cl stretch | 600-800 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified product directly onto the crystal (e.g., diamond or germanium) of the ATR accessory. No further preparation is needed.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to established correlation tables.
High-Performance Liquid Chromatography (HPLC): The Purity Check
HPLC is the cornerstone of purity assessment. By separating the target compound from unreacted starting materials, byproducts, and isomers, it provides a quantitative measure of purity.
Expertise & Causality: A well-developed HPLC method can often resolve positional isomers. The choice of a C18 stationary phase provides hydrophobic interactions, while the use of an acidic mobile phase (e.g., with formic or phosphoric acid) ensures that the carboxylic acid is in its neutral, protonated form, leading to sharper peaks and better retention.[5][6]
Caption: Principle of HPLC for purity analysis and isomer separation.
Experimental Protocol: Reversed-Phase HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a high concentration of Mobile Phase A (e.g., 90%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes. This gradient will elute compounds based on their polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
-
Analysis: Inject a known concentration of the sample. The purity can be calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram. A single, sharp peak indicates high purity.
Conclusion
Confirming the structure of this compound is not merely a procedural step; it is a fundamental requirement for reliable and reproducible research. By systematically applying a suite of orthogonal analytical techniques—NMR for connectivity, MS for molecular formula, IR for functional groups, and HPLC for purity—researchers can build an unassailable case for the structure of their material. The true power of this approach lies not in any single piece of data, but in the complete congruence of all results, which together tell a consistent and definitive structural story. This rigorous validation ensures that subsequent synthetic endeavors are built on a solid and trustworthy foundation.
References
- Google Patents. (n.d.). JPH08127553A - Production of formyl benzoic acid.
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
Raza, A. R., Nisar, B., Tahir, M. N., & Raza, A. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. Available from [Link]
-
Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved from [Link]
-
Allmpus. (n.d.). 2-Formylbenzoic Acid (2-Carboxybenzaldehyde). Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Carboxybenzaldehyde. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 4506-45-0 this compound Impurity. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(5), 955–965. Available from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL injected on column). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic acid determination with GC-FID?. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). 5-Chloro-2-nitrobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the best reaction conditions to esterify 2-carboxybenzaldehyde (2-formylbenzoic acid) with the secondary alcohol?. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
Sources
- 1. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
Comparative study of 5-Chloro-2-formylbenzoic acid and its analogs
Executive Summary
5-Chloro-2-formylbenzoic acid (CFBA) represents a critical "privileged scaffold" in medicinal chemistry, serving as a bifunctional building block for fused heterocycles including phthalazinones, isoindolinones, and benzofurans.
This guide provides a technical comparison between CFBA , its parent compound 2-Formylbenzoic acid (2-FBA) , and the electronically distinct 5-Nitro-2-formylbenzoic acid (5-NFBA) . While the parent 2-FBA provides a baseline for reactivity, the introduction of the chlorine substituent at the 5-position (para to the aldehyde) significantly alters the electrophilicity of the formyl group and the solubility profile of the resulting heterocycles. This document details these differences to assist researchers in selecting the optimal precursor for library synthesis, particularly in the context of PARP and Aurora kinase inhibitor development.
Chemical Profile & Structural Analysis[1][2]
The reactivity of 2-formylbenzoic acids is dominated by the Ortho-Effect , where the proximity of the aldehyde (-CHO) and carboxylic acid (-COOH) groups facilitates ring-chain tautomerism.[1]
Comparative Properties Table
| Feature | 2-Formylbenzoic Acid (Parent) | This compound (CFBA) | 5-Nitro-2-formylbenzoic Acid (5-NFBA) |
| CAS | 119-67-5 | 58580-46-2 / 4506-45-0 | 13429-79-3 |
| MW ( g/mol ) | 150.13 | 184.58 | 195.13 |
| Substituent Effect | None (Reference) | Inductive (-I) Withdrawal; Weak Resonance (+R) | Strong Inductive/Resonance Withdrawal (-I/-R) |
| Aldehyde Reactivity | Moderate | High (Activated by Cl) | Very High (Prone to side reactions) |
| Lactol Stability | High (Exists mostly as lactol in solid state) | Moderate (Shift toward open form in polar solvents) | Low (Favors open form due to electron deficiency) |
| Product Solubility | Moderate | High (Lipophilic Cl aids organic solubility) | Poor (Nitro group often reduces solubility) |
Mechanistic Insight: Ring-Chain Tautomerism
A critical, often overlooked factor in handling these reagents is the equilibrium between the open acyclic form and the cyclic pseudo-acid (3-hydroxyphthalide).
-
The Challenge: Nucleophilic attack (e.g., by hydrazine) requires the open aldehyde form.
-
The Effect of Cl: The electron-withdrawing chlorine at position 5 destabilizes the cyclic lactol relative to the parent, pushing the equilibrium slightly toward the reactive open aldehyde. This results in faster reaction kinetics for CFBA compared to 2-FBA.
Figure 1: Ring-chain tautomerism governs the availability of the reactive aldehyde. 5-Cl substitution shifts equilibrium to favor the reactive open form compared to the unsubstituted parent.
Comparative Reactivity: Phthalazinone Synthesis
The most common application of CFBA is the synthesis of phthalazin-1(2H)-ones, which are pharmacophores in PARP inhibitors (e.g., Olaparib analogs).
Reaction Kinetics (Hydrazine Condensation)
-
Reaction: Condensation with hydrazine hydrate in refluxing ethanol/acetic acid.
-
Observation:
-
2-FBA: Requires 2–4 hours reflux for completion.
-
CFBA: typically reaches completion in 1–2 hours . The 5-Cl substituent increases the electrophilicity of the carbonyl carbon, facilitating faster nucleophilic attack by hydrazine.
-
5-NFBA: Reacts very rapidly (<1 hour) but often yields complex mixtures due to the high reactivity of the nitro-aldehyde, leading to azine formation (dimerization) as a side product.
-
Regioselectivity with Substituted Hydrazines
When reacting with substituted hydrazines (e.g., methylhydrazine), regioselectivity becomes an issue.
-
CFBA Advantage: The steric bulk and electronic directing effect of the 5-Cl group often improve regioselectivity (favoring the 2-substituted phthalazinone) compared to the unsubstituted 2-FBA, which frequently yields difficult-to-separate regioisomeric mixtures.
Experimental Protocol: Synthesis of 6-Chlorophthalazin-1(2H)-one
This protocol is optimized for CFBA to minimize lactol stability and maximize yield. It is self-validating via the disappearance of the aldehyde peak in NMR.
Objective: Synthesis of 6-chlorophthalazin-1(2H)-one from this compound.
Materials
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% aq. solution, 1.2 eq)
-
Ethanol (10 volumes)
-
Glacial Acetic Acid (0.1 eq - Catalyst)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (10 mmol) in Ethanol (20 mL).
-
Note: The starting material may not fully dissolve initially. This is normal.
-
-
Activation: Add Glacial Acetic Acid (1 mmol). Stir for 5 minutes at room temperature.
-
Why: Acid catalysis promotes the ring-opening of the lactol tautomer.
-
-
Addition: Dropwise add Hydrazine hydrate (12 mmol) over 5 minutes.
-
Exotherm Check: The reaction is slightly exothermic. A transient yellow color (hydrazone intermediate) may appear.
-
-
Reflux: Heat the mixture to reflux (80°C) for 2 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.3) should disappear, and a fluorescent spot (Product, Rf ~0.6) should appear.
-
-
Workup: Cool the reaction mixture to 0°C in an ice bath. The product will precipitate as a white to off-white solid.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL).
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Expected Yield: 85–92% Characterization: 1H NMR (DMSO-d6) should show a singlet characteristic of the phthalazinone H-4 proton at δ ~8.4 ppm.
Comparison Workflow Diagram
Figure 2: Optimized synthetic workflow for converting CFBA to phthalazinone scaffolds.
Application Case Study: PARP Inhibitor Development
Context: Poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib utilize a phthalazinone core to bind to the nicotinamide pocket of the enzyme.
Why CFBA? While the parent phthalazinone (from 2-FBA) binds to PARP, the introduction of the Chlorine atom (derived from CFBA) provides two critical advantages:
-
Halogen Bonding: The Cl atom can engage in halogen bonding or hydrophobic interactions within the binding pocket, often increasing potency (IC50) by 2–5 fold compared to the unsubstituted analog.
-
Synthetic Handle: The 6-chloro group on the resulting phthalazinone serves as a handle for further functionalization (e.g., Suzuki coupling) to build the extended "tail" required for high-affinity PARP inhibition.
References
-
Synthesis of Phthalazinones: El-Wahab, A. A., et al. "Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives."[2] Pharmaceuticals, 2011.[2]
-
Tautomerism of 2-Formylbenzoic Acids: Bowden, K., et al. "Ring-chain tautomerism in 2-formylbenzoic acid and related compounds." Journal of the Chemical Society, Perkin Transactions 2, 1990.
-
PARP Inhibitor Scaffolds: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 2008.
-
Chemical Properties (CFBA): National Center for Biotechnology Information. "PubChem Compound Summary for CID 8099, 2-Formylbenzoic acid (Analogs)."
-
BenchChem Comparative Guide: "A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid."
Sources
A Comparative Guide to the Synthesis of 5-Chloro-2-formylbenzoic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 5-Chloro-2-formylbenzoic Acid in Modern Synthesis
This compound is a key bifunctional building block in organic synthesis, serving as a versatile precursor in the development of a wide array of pharmaceutical agents and complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, an aldehyde, and a chloro group on the benzene ring, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the most suitable method for their specific applications.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. Here, we delve into the most prominent methods, providing a critical evaluation of each.
Route 1: Oxidation of 5-Chloro-2-methylbenzaldehyde
A common and direct approach to this compound involves the selective oxidation of the aldehyde group in 5-chloro-2-methylbenzaldehyde. This method is predicated on the differential reactivity of the aldehyde and methyl groups, allowing for the targeted conversion of the formyl group to a carboxylic acid while leaving the methyl group intact for subsequent transformations if desired, or starting from a precursor where the methyl group has already been functionalized.
Mechanistic Rationale: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. Common oxidizing agents such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or milder reagents like silver oxide (Ag₂O) can be employed. The choice of oxidant is critical to avoid over-oxidation or side reactions.
Typical Experimental Protocol (General): A general method for the oxidation of a substituted toluene derivative, which can be adapted for the aldehyde, involves the use of potassium permanganate in an alkaline solution.[1]
-
Reaction Setup: 5-chloro-2-methylbenzaldehyde is suspended in an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Oxidation: A solution of potassium permanganate is added portion-wise to the stirred mixture. The reaction is typically heated to facilitate the oxidation process.
-
Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.
-
Isolation: The filtrate is acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.
| Parameter | Value/Condition |
| Starting Material | 5-Chloro-2-methylbenzaldehyde |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) |
| Solvent | Aqueous base (e.g., NaOH) |
| Temperature | Elevated (e.g., reflux) |
| Typical Yield | Moderate to High |
| Purity | Generally good after recrystallization |
Advantages:
-
Potentially high yields.
-
Readily available and relatively inexpensive starting materials and reagents.
-
Straightforward procedure.
Disadvantages:
-
The use of strong oxidizing agents like KMnO₄ can sometimes lead to over-oxidation or degradation of the starting material or product.
-
The formation of manganese dioxide necessitates a filtration step, which can be cumbersome on a large scale.
-
The reaction may not be suitable for substrates with other sensitive functional groups.
Caption: Oxidation of 5-Chloro-2-methylbenzaldehyde.
Route 2: Sandmeyer Reaction of an Amino Precursor
The Sandmeyer reaction is a powerful tool for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2][3][4][5] In the context of this compound synthesis, this would involve the diazotization of a suitable amino-substituted precursor, followed by a copper-catalyzed displacement reaction. A plausible precursor would be 2-amino-5-chlorobenzoic acid, which would require a subsequent formylation step, or 2-amino-5-chloro-benzaldehyde followed by oxidation. A more direct, though potentially challenging, route would start from an amino-formyl-benzoic acid derivative.
Given the availability of a detailed protocol for the synthesis of the closely related 5-chloro-2-hydroxybenzoic acid via a Sandmeyer reaction, this approach holds significant promise.[6][7]
Mechanistic Rationale: The Sandmeyer reaction proceeds via the formation of an aryl diazonium salt from a primary aromatic amine and nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is then treated with a copper(I) salt, which facilitates the replacement of the diazonium group with a variety of nucleophiles.
Hypothetical Experimental Protocol (Adapted from a similar synthesis): This protocol is adapted from the synthesis of 5-chloro-2-hydroxybenzoic acid.[6]
-
Diazotization: 2-Amino-5-chlorobenzoic acid is dissolved in an acidic medium (e.g., a mixture of ethyl acetate and sulfuric acid) and cooled to 0-5 °C. An ice-cold aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Sandmeyer Reaction: A solution of copper(I) chloride in hydrochloric acid is prepared and cooled. The cold diazonium salt solution is then slowly added to the copper(I) chloride solution with vigorous stirring.
-
Work-up and Isolation: The reaction mixture is warmed to room temperature and then heated to drive the reaction to completion (indicated by the cessation of nitrogen gas evolution). After cooling, the product is isolated by extraction and subsequent purification.
| Parameter | Value/Condition |
| Starting Material | 2-Amino-5-chlorobenzoic acid (hypothetical) |
| Reagents | NaNO₂, H₂SO₄, CuCl, HCl |
| Temperature | 0-5 °C for diazotization, then elevated |
| Key Intermediate | Diazonium salt |
| Potential Yield | Moderate to High |
Advantages:
-
High functional group tolerance in many cases.
-
Well-established and reliable reaction.
-
Can provide access to substitution patterns that are difficult to achieve through other methods.
Disadvantages:
-
Diazonium salts can be unstable and potentially explosive, requiring careful temperature control.
-
The use of copper salts can lead to the formation of byproducts and may require careful purification.
-
The synthesis of the required amino precursor may add extra steps to the overall sequence.
Caption: Hypothetical Sandmeyer route to the target molecule.
Route 3: Hydrolysis of a Dichloromethyl Precursor
Another viable synthetic strategy involves the hydrolysis of a dichloromethyl-substituted precursor, such as 5-chloro-2-(dichloromethyl)benzoyl chloride. This approach leverages the controlled hydrolysis of the dichloromethyl group to an aldehyde and the benzoyl chloride to a carboxylic acid.
Mechanistic Rationale: The hydrolysis of a gem-dihalide to a carbonyl group is a classic organic transformation. In this case, the dichloromethyl group is converted to an aldehyde, and the acid chloride is hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol (Based on a similar synthesis): A patent describes the production of formylbenzoic acid by hydrolyzing dichloromethylbenzoyl chloride in the presence of a catalyst in a sulfolane solvent.[8]
-
Reaction Setup: 5-chloro-2-(dichloromethyl)benzoyl chloride is dissolved in a suitable solvent like sulfolane. A catalyst, such as zinc oxide, is added.
-
Hydrolysis: The mixture is heated, and water is added dropwise to effect the hydrolysis.
-
Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified, for example, by washing with a non-polar solvent like toluene.
| Parameter | Value/Condition |
| Starting Material | 5-Chloro-2-(dichloromethyl)benzoyl chloride |
| Reagents | Water, Catalyst (e.g., ZnO) |
| Solvent | Sulfolane |
| Temperature | 100-170 °C |
| Potential Yield | High |
Advantages:
-
Can be a high-yielding process.
-
The starting material can be prepared by the chlorination of the corresponding methyl-substituted toluic acid chloride.[8]
Disadvantages:
-
The preparation of the dichloromethyl precursor may involve harsh chlorination conditions.
-
The use of high temperatures and specialized solvents like sulfolane may be required.
Caption: Synthesis via hydrolysis of a dichloromethyl precursor.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is contingent upon several factors, including the scale of the synthesis, the availability of starting materials, the desired purity of the final product, and the laboratory's capabilities.
-
For small-scale laboratory synthesis where the starting aldehyde is commercially available, the oxidation of 5-chloro-2-methylbenzaldehyde offers a straightforward and potentially high-yielding option.
-
The Sandmeyer reaction provides a versatile and powerful approach, particularly if a suitably substituted aniline precursor is readily accessible or can be synthesized efficiently. Its main drawback is the handling of potentially unstable diazonium salts.
-
For large-scale industrial production , the hydrolysis of a dichloromethyl precursor may be the most cost-effective and efficient route, provided the necessary infrastructure for handling the required reagents and reaction conditions is in place.
Researchers and process chemists are encouraged to carefully evaluate these routes based on their specific needs and available resources. Further optimization of reaction conditions for each route may be necessary to achieve the desired yield and purity.
References
-
Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. [Link]
- Alagić-Džambić L, et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6):5-9.
-
Pundir, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3237-3263. [Link]
-
ResearchGate. (n.d.). 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Carboxybenzaldehyde. Retrieved from [Link]
-
Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]
- Google Patents. (n.d.). Production of formyl benzoic acid.
-
YouTube. (2022, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]
- Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes.
-
PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 5-Chloro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]
Validation of analytical methods for 5-Chloro-2-formylbenzoic acid
Validation of Analytical Methods for 5-Chloro-2-formylbenzoic acid (CFBA)
Executive Summary & Strategic Context
This compound (CFBA) (CAS: 4506-45-0) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Vilanterol , a long-acting
In the synthesis of Vilanterol, CFBA reacts with chiral amines to form the oxazolidinone core. Consequently, the purity of CFBA directly dictates the enantiomeric purity and yield of the downstream API. Unreacted CFBA can persist as a process-related impurity, potentially participating in side reactions (e.g., Schiff base formation) that complicate final purification.
This guide compares two validation approaches: a Standard HPLC-UV Method for routine Quality Control (QC) and a High-Sensitivity UHPLC-MS/MS Method for trace impurity profiling, adhering to ICH Q2(R1) and Q2(R2) guidelines.
Method Comparison: Performance Matrix
The following table contrasts the two primary methodologies based on sensitivity, throughput, and application suitability.
| Feature | Method A: HPLC-UV (Routine QC) | Method B: UHPLC-MS/MS (Trace Analysis) |
| Primary Use Case | Raw material assay, purity testing (>0.05%). | Genotoxic impurity screening, trace analysis (<10 ppm). |
| Detection Principle | UV Absorbance (230–254 nm). | Electrospray Ionization (ESI-), MRM Mode. |
| Linearity Range | 10 µg/mL – 500 µg/mL. | 1 ng/mL – 1000 ng/mL. |
| LOD / LOQ | ~0.5 µg/mL / ~1.5 µg/mL. | ~0.01 µg/mL / ~0.03 µg/mL. |
| Specificity | High (with optimized gradient). | Very High (Mass separation). |
| Cost Per Run | Low ($). | High ( |
| Robustness | Excellent (pH resistant columns). | Sensitive to matrix effects. |
Detailed Experimental Protocols
Method A: Robust HPLC-UV for Assay & Purity (Recommended)
This method utilizes an acidic mobile phase to suppress the ionization of the carboxylic acid group (
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or Phenomenex Luna C18(2).
-
Rationale: Sterically protected C18 bonding prevents hydrolysis under acidic conditions.
-
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 235 nm (Max absorption for chlorinated benzene ring).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 21.0 | 90 | 10 |
| 25.0 | 90 | 10 |
Sample Preparation:
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Dissolve 25 mg CFBA in 25 mL diluent (1000 µg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute to 100 µg/mL for assay.
Method B: UHPLC-MS/MS for Trace Impurity Profiling
Required when CFBA is monitored as a low-level impurity in the final Vilanterol drug substance.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Negative Mode (Carboxylic acid deprotonation).
-
MRM Transition: m/z 183.0
139.0 (Loss of ).
Validation Data & Acceptance Criteria
The following data represents typical validation results for Method A (HPLC-UV), demonstrating compliance with ICH guidelines.
System Suitability & Specificity
-
Requirement: Resolution (
) > 2.0 between CFBA and nearest impurity (e.g., 2-chlorobenzaldehyde derivatives). -
Result: CFBA Retention Time (
) ≈ 12.4 min. Tailing Factor ( ) = 1.1.
Linearity & Range
| Parameter | Result | Acceptance Criteria |
| Range | 10 – 150% of target concentration. | |
| Regression Equation | Residuals < 2% | |
| Correlation ( | 0.9998 | Pass |
Accuracy (Recovery)
Performed by spiking CFBA into a placebo matrix at 50%, 100%, and 150% levels.
| Spike Level | % Recovery (Mean, n=3) | % RSD |
|---|---|---|
| 50% | 99.4% | 0.8% |
| 100% | 100.2% | 0.5% |
| 150% | 100.5% | 0.6% |
Visualizations
Figure 1: Vilanterol Synthesis Pathway & Critical Control Points
This diagram illustrates where CFBA enters the synthesis and why its purity is critical for the subsequent oxazolidinone ring formation.
Caption: Synthesis of Vilanterol highlighting CFBA as the starting material for the oxazolidinone core. Unreacted CFBA must be controlled to prevent downstream contamination.
Figure 2: Analytical Method Validation Decision Tree
A logic flow for selecting the appropriate validation parameters based on the intended analytical purpose (Assay vs. Impurity).
Caption: Decision matrix for selecting validation parameters based on ICH Q2(R1) guidelines.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Kamireddy, K. R., et al. (2023).[5] An efficient total synthesis of vilanterol: an inhaled drug.[5] Arkivoc, 2023(vi), 202211957.[5] (Describes the use of CFBA in Vilanterol synthesis). Link
-
Tiwari, P., Sathe, P., & Devadiga, N. (2013).[8] Low Level Determination of Genotoxic Impurity in Deferasirox Formulation.[8] Journal of Analytical Sciences, Methods and Instrumentation, 3, 179-183.[8] (Reference for validating benzoic acid derivative impurities). Link
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[9] U.S. Food and Drug Administration. Link
Sources
- 1. nihs.go.jp [nihs.go.jp]
- 2. asianjpr.com [asianjpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 5-CHLORO-2-FORMYL-BENZOIC ACID | 4506-45-0 [chemicalbook.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
- 9. Genotoxic impurities in pharmaceutical products – regulatory, toxicological and pharmaceutical considerations | Journal of Medical Science [jms.ump.edu.pl]
Spectroscopic Comparison of 5-Chloro-2-formylbenzoic Acid Derivatives
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Introduction: The Scaffold Challenge
5-Chloro-2-formylbenzoic acid (CAS: 4506-45-0), often referred to as 5-chlorophthalaldehydic acid, is a critical pharmacophore in the synthesis of isoindolinones, phthalazinones, and benzoxazepines. Its utility in drug development stems from its dual electrophilic centers (aldehyde and carboxylic acid), which allow for diverse heterocyclization pathways.
However, this versatility comes with a significant analytical challenge: Ring-Chain Tautomerism . Unlike simple aldehydes, this molecule exists in a dynamic equilibrium between an open-chain form (aldehyde-acid) and a cyclic lactol form (hydroxy-phthalide).
This guide provides an objective spectroscopic comparison of the parent compound and its primary derivatives (Schiff bases and pseudo-esters), establishing a self-validating analytical framework to distinguish between these structural isomers.
Structural Dynamics: The "Phantom" Impurity
The most common error in analyzing this compound is misidentifying the cyclic tautomer as an impurity. In solution, the equilibrium is solvent-dependent.
-
Form A (Open): this compound (Acyclic). Favored in basic conditions or polar aprotic solvents (DMSO).
-
Form B (Cyclic): 5-Chloro-3-hydroxyphthalide (Cyclic Lactol). Favored in solid state and non-polar solvents (CDCl₃).
Diagram 1: Ring-Chain Tautomerism Equilibrium
Caption: Equilibrium between the open aldehyde-acid and the cyclic hydroxy-phthalide forms.
Comparative Spectroscopic Analysis
Parent Compound: Distinguishing Tautomers
The following table outlines the definitive signals that differentiate the open and cyclic forms. Note that in many commercial samples, the cyclic form predominates.
Table 1: Spectroscopic Signatures of Tautomers
| Feature | Open Form (Aldehyde-Acid) | Cyclic Form (Lactol) | Mechanistic Insight |
| ¹H NMR (CHO/CH) | Singlet, δ 10.0–10.5 ppm | Singlet/Doublet, δ 6.5–7.0 ppm | The aldehyde proton is highly deshielded. Upon cyclization, it becomes a methine proton attached to two oxygens (acetal-like), shifting upfield. |
| IR (Carbonyl) | ~1690–1710 cm⁻¹ (Acid C=O) | ~1750–1780 cm⁻¹ (Lactone C=O) | The cyclic form is a 5-membered lactone (phthalide), which has higher ring strain, pushing the C=O stretch to a higher frequency. |
| ¹³C NMR (C=O) | ~190 ppm (Aldehyde C=O) | ~98–105 ppm (Acetal C) | The carbonyl carbon loses its double bond character in the cyclic form, becoming an sp³ hybridized acetal carbon. |
Critical Observation: In DMSO-d₆, you will often observe a mixture, with the ratio shifting over time or with the addition of D₂O (which promotes exchange). In CDCl₃, the spectrum is cleaner but typically shows the cyclic lactol as the major species.
Derivative Analysis: Schiff Bases (Isoindolinones)
Reaction with primary amines (R-NH₂) typically yields Schiff bases. However, due to the ortho-carboxylic acid, these often cyclize immediately or upon workup to form isoindolinones (lactams), rather than stable open-chain imines.
Table 2: Reaction Monitoring (Parent vs. Product)
| Signal Type | Parent (5-Cl-2-CHO-Benzoic Acid) | Product (Schiff Base / Isoindolinone) | Comparison Note |
| ¹H NMR (Key) | δ 6.5–7.0 (Lactol CH) OR δ 10.2 (CHO) | δ 8.2–8.8 ppm (Imine CH=N) or δ 5.5–6.5 (Lactam CH) | Disappearance of the lactol/aldehyde peak is the primary endpoint. A sharp singlet >8.0 ppm indicates an open imine; a shift <6.5 ppm suggests a cyclic lactam. |
| IR (Fingerprint) | 1760 cm⁻¹ (Lactone C=O) | 1680–1700 cm⁻¹ (Lactam C=O) | The amide/lactam carbonyl is less strained and has more resonance character than the lactone, lowering the frequency. |
| Mass Spec (ESI) | [M-H]⁻ 197/199 (Cl isotope pattern) | [M+H]⁺ (Product Mass) | Chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) must be preserved in the product. |
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of a model Schiff base derivative (5-chloro-N-phenylisoindolin-1-one) to validate spectroscopic shifts.
Synthesis Workflow[1]
-
Reagents: this compound (1.0 eq), Aniline (1.1 eq), Ethanol (Solvent), Glacial Acetic Acid (Cat.).
-
Procedure:
-
Dissolve this compound in ethanol (0.5 M).
-
Add aniline dropwise. The solution may turn yellow immediately (imine formation).
-
Add 2-3 drops of glacial acetic acid.
-
Reflux for 3–4 hours.
-
Monitoring: Check TLC (SiO₂, 50% EtOAc/Hexane). The starting material (polar acid) will streak; the product (less polar lactam) will move as a distinct spot.
-
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.
Diagram 2: Synthesis & Analysis Workflow
Caption: Step-by-step workflow for synthesizing and validating the derivative.
Technical Insights for the Analyst
-
Solvent Effects on NMR: If your spectrum for the parent compound looks "messy" in DMSO-d₆, it is likely due to the rate of interconversion between the open and cyclic forms being on the NMR timescale. Recommendation: Run the sample in Acetone-d₆ or add a trace of TFA to push the equilibrium fully to the open form for clearer integration.
-
Chlorine Isotope Pattern: In Mass Spectrometry, always verify the chlorine signature. The molecular ion cluster should show M and M+2 peaks with a relative intensity of roughly 3:1. Loss of this pattern indicates dechlorination, a common side reaction in aggressive reduction conditions.
References
-
Crystal Structure & Tautomerism : Raza, A. R., et al. (2010). 5-Chloro-2-hydroxybenzoic acid.[1][2] Acta Crystallographica Section E. [Link] (Note: Discusses related 5-chloro-2-hydroxy tautomeric motifs).
-
Ring-Chain Equilibrium : Jones, P. R., et al. (1970). Ring–chain tautomerism of 2-acylbenzoic acids. Journal of the Chemical Society. [Link]
-
NMR Impurity Data : Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Impurities. Journal of Organic Chemistry. [Link]
Sources
A Senior Application Scientist's Comparative Guide to 5-Chloro-2-formylbenzoic Acid: Synthesis, Characterization, and Application
This guide offers an in-depth analysis of 5-Chloro-2-formylbenzoic acid, a versatile bifunctional building block crucial for researchers in medicinal chemistry and materials science. We will move beyond a simple datasheet presentation to provide a cross-validation of its properties through an examination of its synthesis, characterization, and a comparative analysis with analogous reagents. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving reliable and reproducible results.
Physicochemical Properties and Structural Elucidation
This compound (CAS 4506-45-0) is a halogenated aromatic compound featuring both an aldehyde and a carboxylic acid moiety.[1] This unique arrangement dictates its chemical behavior and potential applications.
A critical, yet often overlooked, feature of 2-formylbenzoic acids is their existence in a dynamic equilibrium between the open-chain aldehyde form and a cyclic lactol form, 6-chloro-3-hydroxyphthalide.[2] This ring-chain tautomerism is solvent and temperature-dependent and significantly influences the molecule's reactivity.[2] For instance, in many reactions, the lactol may be the predominantly reactive species.[2]
Caption: Ring-chain tautomerism of this compound.
Table 1: Physicochemical and Safety Data This table summarizes the key properties and hazard information for this compound.
| Property | Value | Reference(s) |
| CAS Number | 4506-45-0 | [1] |
| Molecular Formula | C₈H₅ClO₃ | |
| Molecular Weight | 184.58 g/mol | |
| Appearance | White to yellow solid | [1] |
| Melting Point | 122-124 °C | [1] |
| pKa (Predicted) | 4.20 ± 0.10 | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | |
| Hazard Codes | Xn (Harmful) | [3] |
Synthesis and Experimental Cross-Validation
While this compound is commercially available, understanding its synthesis is vital for custom applications or scale-up.[1] There is no single, universally adopted protocol; however, its synthesis can be logically approached from various precursors. The choice of route often depends on the availability of starting materials and the desired scale.
Below, we outline a general workflow for the synthesis and subsequent validation of the final product. This workflow ensures the identity and purity of the experimental result, regardless of the synthetic route chosen.
Caption: General workflow for synthesis and validation.
Experimental Protocol: Validation of this compound
This protocol provides a self-validating system to confirm the identity and purity of the synthesized or purchased compound.
Objective: To confirm the structure and assess the purity of this compound using standard analytical techniques.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Melting point apparatus
Methodology:
-
Melting Point Determination:
-
Place a small amount of the dried crystalline sample into a capillary tube.
-
Determine the melting point range using a calibrated apparatus.
-
Causality: A sharp melting point range close to the literature value (122-124 °C) is a primary indicator of high purity.[1] Broad ranges often suggest the presence of impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Analyze using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Causality: The purity is determined by the area percentage of the main peak. A purity level of >95% is typically required for use in drug discovery pipelines.
-
-
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: Dissolve 5-10 mg of the sample in a deuterated solvent. The expected signals would include aromatic protons, an aldehyde proton (typically δ 9-10 ppm), and a carboxylic acid proton (typically δ >10 ppm, broad). The coupling patterns and integration of the aromatic signals should be consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. Key signals to identify include the carbonyl carbons of the aldehyde and carboxylic acid, as well as the six distinct aromatic carbon signals.
-
Mass Spectrometry (MS): Analyze the sample to confirm its molecular weight. For this compound, the expected molecular ion peak would be at m/z 184.58. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of approx. 3:1) provides definitive confirmation of its presence.
-
Causality: Spectroscopic methods provide unambiguous structural confirmation. Any unexpected signals in the NMR or MS spectra would indicate impurities or an incorrect structure, invalidating the experimental result.
-
Comparative Analysis: 5-Chloro- vs. 5-Fluoro- Substituted Analogs
In drug development, the choice of halogen substituent can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. Comparing this compound with its fluoro-analog, 2-Fluoro-5-formylbenzoic acid, provides valuable insights for researchers.
The primary difference in reactivity stems from the carbon-halogen bond strength (C-F > C-Cl). This has significant implications for reactions where the halogen is the leaving group, such as in palladium-catalyzed cross-coupling reactions.
Table 2: Comparison of Chloro- and Fluoro-Substituted Formylbenzoic Acids
| Feature | 2-Fluoro-5-formylbenzoic acid | This compound (and its isomer) | Rationale & Causality | Reference(s) |
| CAS Number | 550363-85-4 | 4506-45-0 / 1206625-81-1 (isomer) | Unique identifiers for distinct chemical entities. | [4] |
| Molecular Weight | 168.12 g/mol | 184.58 g/mol | The higher atomic mass of chlorine results in a greater molecular weight. | [4] |
| Reactivity in Cross-Coupling | Less reactive | More reactive | The C-Cl bond is weaker and more easily undergoes oxidative addition to a palladium(0) catalyst compared to the stronger C-F bond. This makes chloro-arenes better substrates for reactions like Suzuki coupling. | [4] |
| Synthetic Accessibility | May require specialized fluorination reagents. | Often synthesized from readily available chlorinated toluenes. | Chlorination reactions are generally more straightforward and use less expensive reagents than many fluorination methods. | [4] |
| Metabolic Stability | Generally higher | Generally lower | The strong C-F bond is more resistant to metabolic cleavage by cytochrome P450 enzymes, which can be advantageous for developing drug candidates with longer half-lives. |
Workflow: Role in Drug Discovery
Both molecules serve as versatile scaffolds in a drug discovery pipeline. The choice between them is a strategic decision based on the desired balance of synthetic feasibility and the final compound's pharmacological profile.
Caption: Utilization of halogenated benzoic acids in drug discovery.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its utility is defined by its bifunctional nature and the specific properties imparted by the chloro-substituent. This guide has demonstrated that a thorough understanding, beginning with its fundamental tautomeric equilibrium and extending to a comparative analysis of its reactivity against analogs, is essential for its effective application. By employing the rigorous validation protocols outlined, researchers can ensure the integrity of their experimental results and make informed, causality-driven decisions in their synthetic and drug discovery endeavors.
References
-
Raza, A. R., Nisar, B., Tahir, M. N., & Raza, A. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 66(11), o2921. [Link][5][6]
-
Google Patents. (n.d.). JPH08127553A - Production of formyl benzoic acid. Retrieved January 30, 2026, from [7]
-
Wikipedia. (n.d.). 2-Carboxybenzaldehyde. Retrieved January 30, 2026, from [Link][2]
Sources
- 1. 5-CHLORO-2-FORMYL-BENZOIC ACID | 4506-45-0 [chemicalbook.com]
- 2. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. 4506-45-0 CAS MSDS (5-CHLORO-2-FORMYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Chloro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]
A Researcher's Guide to the Reactivity of Substituted Formylbenzoic Acids: A Comparative Analysis
Introduction: The Duality of Formylbenzoic Acids in Synthesis and Drug Discovery
Substituted formylbenzoic acids represent a fascinating class of bifunctional molecules, wielding both a reactive aldehyde and a tunable carboxylic acid moiety on an aromatic scaffold. This unique structural arrangement makes them invaluable building blocks in organic synthesis and crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility, however, is not uniform; the reactivity of the formyl group—the primary site for a myriad of synthetic transformations—is exquisitely sensitive to the nature and position of other substituents on the benzene ring.
For researchers, scientists, and drug development professionals, a deep understanding of these substituent effects is paramount. It allows for the rational design of synthetic routes, the prediction of reaction outcomes, and the fine-tuning of molecular properties for targeted applications. This guide provides a comprehensive comparative analysis of the reactivity of substituted formylbenzoic acids, grounded in established principles of physical organic chemistry and supported by experimental data and detailed protocols. We will explore the electronic and steric influences that govern the reactivity of these versatile compounds, offering a framework for their strategic deployment in your research endeavors.
Theoretical Framework: Unraveling Substituent Effects with the Hammett Equation
The reactivity of the formyl group in substituted formylbenzoic acids is primarily dictated by the electronic environment of the aromatic ring. The principles of this relationship are elegantly captured by the Hammett equation, a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic influence of meta and para substituents.[2][3]
The Hammett equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for a reaction with a substituted formylbenzoic acid.
-
k₀ is the rate constant for the reaction with the unsubstituted formylbenzoic acid.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and reflects its electron-donating or electron-withdrawing character.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[2]
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (EWGs), which stabilize a negative charge that develops in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups (EDGs), which stabilize a positive charge in the transition state. For nucleophilic additions to the formyl group, a positive ρ is generally expected, as EWGs enhance the electrophilicity of the carbonyl carbon.
The electronic effects of substituents can be dissected into two components:
-
Inductive Effects (I): These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent.
-
Resonance Effects (R or M): These involve the delocalization of electrons through the pi system of the aromatic ring.
The position of the substituent is critical:
-
Para-substituents can exert both inductive and resonance effects.
-
Meta-substituents primarily exert inductive effects.
-
Ortho-substituents present a more complex scenario where steric effects and the potential for direct intramolecular interactions, such as hydrogen bonding or tautomerization, can significantly influence reactivity, often leading to deviations from the Hammett equation.[4][5]
Visualizing Electronic Effects
Caption: Influence of electronic effects on formyl group reactivity.
Comparative Reactivity: A Data-Driven Analysis
To quantify the impact of substituents on the reactivity of the formyl group, we will consider a model reaction: the formation of a hydrazone. This reaction is well-suited for kinetic studies using UV-Vis spectroscopy due to the formation of a chromophoric product.
Table 1: Hammett Substituent Constants (σ) and Predicted Reactivity Trends
| Substituent (at position 4) | σ_p Value | Predicted Effect on Reactivity (Hydrazone Formation) |
| -NO₂ | 0.78 | Strong acceleration |
| -CN | 0.66 | Significant acceleration |
| -Cl | 0.23 | Moderate acceleration |
| -H | 0.00 | Baseline |
| -CH₃ | -0.17 | Moderate deceleration |
| -OCH₃ | -0.27 | Significant deceleration |
| -NH₂ | -0.66 | Strong deceleration |
Note: The σ_p values are for substituents on a benzoic acid ring and are used here to predict the trend in reactivity of the formyl group in 4-formylbenzoic acids.
The data in Table 1 predicts a clear trend: electron-withdrawing groups are expected to significantly increase the rate of hydrazone formation, while electron-donating groups will decrease it.
The Ortho Effect: A Special Case
For 2-formylbenzoic acids, the proximity of the formyl and carboxylic acid groups introduces unique reactivity patterns. These ortho-isomers can exist in equilibrium with their cyclic tautomer, 3-hydroxyphthalide. This ring-chain tautomerism can influence the availability of the free aldehyde for reaction. The stability of this cyclic form and the kinetics of its opening will be influenced by other substituents on the ring. This "ortho effect" often leads to reactivity that does not correlate linearly with Hammett substituent constants.[4]
Experimental Protocols: A Guide to Measuring Reactivity
The following protocols provide a robust framework for the synthesis of substituted formylbenzoic acids and the kinetic analysis of their reactivity.
Synthesis of Substituted 4-Formylbenzoic Acids
A common route to 4-formylbenzoic acids is the oxidation of the corresponding substituted p-tolualdehydes.
Materials:
-
Substituted p-tolualdehyde (e.g., 4-methyl-3-nitrobenzaldehyde)
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted p-tolualdehyde in a suitable solvent (e.g., a mixture of pyridine and water).
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring. The reaction is exothermic and may require external cooling.
-
Heat the mixture to reflux for 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the crude substituted 4-formylbenzoic acid.
-
If necessary, decolorize the solution by adding a small amount of sodium bisulfite.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure substituted 4-formylbenzoic acid.
Kinetic Analysis of Hydrazone Formation via UV-Vis Spectrophotometry
This protocol details the determination of second-order rate constants for the reaction of substituted formylbenzoic acids with a hydrazine.
Materials and Equipment:
-
Synthesized substituted formylbenzoic acids
-
Hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine)
-
Ethanol (spectroscopic grade)
-
Hydrochloric acid (catalyst)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each substituted formylbenzoic acid in ethanol.
-
Prepare a stock solution of the hydrazine derivative in ethanol, with a catalytic amount of hydrochloric acid.
-
-
Determination of λ_max:
-
Mix a small amount of a formylbenzoic acid solution with the hydrazine solution and allow the reaction to go to completion.
-
Scan the UV-Vis spectrum of the resulting hydrazone solution to determine the wavelength of maximum absorbance (λ_max).
-
-
Kinetic Runs:
-
Equilibrate the UV-Vis spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the formylbenzoic acid solution.
-
Initiate the reaction by adding a known volume of the hydrazine solution, starting the stopwatch simultaneously.
-
Quickly mix the solution and place the cuvette in the spectrophotometer.
-
Monitor the increase in absorbance at λ_max over time, recording data at regular intervals until the reaction is complete.
-
-
Data Analysis:
-
For a second-order reaction under pseudo-first-order conditions (using a large excess of one reactant), the natural logarithm of the difference between the final and instantaneous absorbance is plotted against time. The slope of this plot is the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) is then calculated by dividing k' by the concentration of the reactant in excess.
-
A Hammett plot can be constructed by plotting log(k/k₀) for each substituted formylbenzoic acid against its respective Hammett substituent constant (σ). The slope of this plot will give the reaction constant (ρ).
-
Visualizing the Experimental Workflow
Caption: Workflow for synthesis and kinetic analysis.
Conclusion and Future Outlook
The reactivity of the formyl group in substituted formylbenzoic acids is a predictable and quantifiable phenomenon, largely governed by the electronic effects of the substituents on the aromatic ring. The Hammett equation provides a robust theoretical framework for understanding these relationships, with electron-withdrawing groups generally accelerating nucleophilic addition reactions and electron-donating groups causing a deceleration. The ortho-isomers, however, present a more complex case due to steric interactions and the potential for ring-chain tautomerism, which can lead to unique reactivity profiles.
The experimental protocols detailed in this guide offer a practical approach to synthesizing these valuable compounds and quantifying their reactivity. By applying these methods, researchers can gain deeper insights into the structure-activity relationships of substituted formylbenzoic acids, enabling their more effective use in the design and synthesis of novel molecules with tailored properties.
Future research in this area would benefit from the systematic compilation of kinetic data for a wide range of substituted formylbenzoic acids across various reaction types. Such a database would be an invaluable resource for the scientific community, further refining our predictive models and expanding the synthetic utility of this important class of bifunctional compounds.
References
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids. Chemistry 331: Laboratory Manual. Available at: [Link]
-
Hammett equation. Wikipedia. Available at: [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. University of Toronto. Available at: [Link]
-
Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry. Available at: [Link]
-
The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. Available at: [Link]
-
Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
Formation and hydrolysis rate constants and equilibrium constants of Schiff bases. ResearchGate. Available at: [Link]
-
Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes. PubMed. Available at: [Link]
-
2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(ii) single-ion magnets. Inorganic Chemistry Frontiers. Available at: [Link]
-
Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). PubMed. Available at: [Link]
-
Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. PubMed. Available at: [Link]
-
Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. NTNU. Available at: [Link]
-
Understanding 4-Formylbenzoic Acid: Properties and Synthesis Advancements. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Reddit. Available at: [Link]
-
Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S). PMC. Available at: [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
-
Experimental UV spectra of benzoic acid derivatives. ResearchGate. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II). Semantic Scholar. Available at: [Link]
-
Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals. Letters in Applied NanoBioScience. Available at: [Link]obioletters.com/]([Link])
Sources
- 1. Review of hydrogen ortho–para conversion: experimental data and reaction kinetics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. web.viu.ca [web.viu.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Verifying the Purity of Synthesized 5-Chloro-2-formylbenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation of reliable, reproducible downstream science. 5-Chloro-2-formylbenzoic acid is a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an aldehyde and a carboxylic acid, makes it a versatile reagent, but also susceptible to specific impurities that can compromise reaction yields, introduce unwanted side products, and complicate kinetic studies.
This guide provides an in-depth, objective comparison of analytical methodologies for verifying the purity of synthesized this compound. We move beyond simple protocol listings to explain the causality behind experimental choices, enabling you to build a robust, self-validating analytical workflow.
The Synthetic Landscape: Understanding Potential Impurities
The purity profile of the final product is intrinsically linked to its synthetic route. Common methods for preparing this compound include the oxidation of 4-chloro-2-methylbenzoic acid or the hydrolysis of a precursor like 5-chloro-2-(dichloromethyl)benzoyl chloride.[1][2] These pathways, while effective, can introduce a predictable set of impurities that a robust analytical strategy must be able to detect and quantify.
| Potential Impurity | Origin | Potential Impact |
| Starting Materials | Incomplete reaction (e.g., 4-chlorotoluene derivatives). | Skews stoichiometry in subsequent reactions; introduces non-target reactive sites. |
| Over-Oxidized Products | Harsh oxidation conditions. The aldehyde group is readily oxidized to a second carboxylic acid. | Creates dicarboxylic acid impurities that can alter solubility and reactivity. |
| Isomeric Impurities | Non-specific reactions or impure starting materials. | Can lead to the formation of difficult-to-separate regioisomers in the final product. |
| Residual Solvents | Incomplete drying or purification (e.g., Ethanol, Ethyl Acetate). | Can interfere with reactions and are often regulated in pharmaceutical contexts. |
| Polymeric/Charred Materials | Overheating during synthesis or work-up.[3] | Often colored, indicating degradation and the presence of complex, undefined impurities.[3] |
An off-white or yellowish appearance of the final solid is a common visual indicator of potential impurities, necessitating rigorous analytical characterization.[3]
A Multi-Pronged Approach to Purity Verification
No single technique can provide a complete picture of a compound's purity. A self-validating system relies on the orthogonal application of several analytical methods, where each technique confirms the identity and purity from a different chemical or physical principle.
Caption: Orthogonal workflow for purity and identity verification.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the primary method for determining the quantitative purity of organic compounds. By separating the sample based on its partitioning between a stationary and mobile phase, it can resolve the target compound from its impurities.
Causality Behind the Method: A reversed-phase C18 column is selected for its hydrophobic stationary phase, which effectively retains the aromatic this compound. The mobile phase consists of an organic solvent (acetonitrile) and an acidic aqueous phase.[4] The acid (e.g., formic acid) serves a critical purpose: it suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring a sharp, symmetrical peak for accurate integration.[5] UV detection is ideal due to the strong chromophore of the benzene ring.
Experimental Protocol: HPLC-UV Analysis
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic Acid in Water.
-
Phase B: 0.1% Acetonitrile.
-
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: 254 nm.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis: Inject the sample and integrate the resulting peaks. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
| Parameter | Expected Result (Pure Sample) | Indication of Impurity |
| Retention Time (tR) | A single, sharp major peak at a consistent tR. | Additional peaks at different tR values. |
| Peak Shape | Symmetrical (Gaussian). | Tailing or fronting may indicate column interactions or sample overload. |
| Area % Purity | >95% (application dependent). | Lower area percentage for the main peak. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
While HPLC quantifies purity, NMR spectroscopy confirms the chemical structure. Both ¹H and ¹³C NMR are essential for ensuring the correct isomeric form has been synthesized and for identifying structurally related impurities.
Causality Behind the Method: The unique electronic environment of each proton and carbon atom results in a distinct chemical shift (δ). The aldehyde proton will appear far downfield (~10 ppm), and the carboxylic acid proton will be a broad singlet, also downfield. The aromatic protons will exhibit a specific splitting pattern based on their positions relative to the chloro, formyl, and carboxyl groups.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and show the acidic proton.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Analysis: Analyze chemical shifts, integration values (for ¹H), and splitting patterns. Compare the observed spectrum to predicted values or literature data for confirmation.
| Technique | Expected Chemical Shifts (δ, ppm) in DMSO-d₆ | Indication of Impurity |
| ¹H NMR | ~13.5 (s, 1H, -COOH), ~10.2 (s, 1H, -CHO), ~8.0-8.3 (m, 3H, Ar-H) | Unexplained peaks, incorrect integration ratios, or unexpected splitting patterns. |
| ¹³C NMR | ~192 (-CHO), ~166 (-COOH), ~128-140 (Ar-C) | Additional signals, particularly in the aromatic or carbonyl regions. |
Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides an exact molecular weight, offering definitive confirmation that the primary component of the sample is indeed this compound (MW: 184.58 g/mol ).[6]
Causality Behind the Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules containing acidic protons. In negative ion mode (ESI-), the molecule will readily deprotonate to form the [M-H]⁻ ion. The presence of chlorine will result in a characteristic isotopic pattern: a peak for the ³⁵Cl isotope and a smaller peak (~1/3 the intensity) for the ³⁷Cl isotope, two mass units higher. This pattern is a powerful validation tool.
Experimental Protocol: LC-MS (ESI-)
-
Sample Preparation: Use the same sample prepared for HPLC analysis.
-
Instrumentation: Couple the HPLC system to a mass spectrometer equipped with an ESI source.
-
MS Conditions (Negative Ion Mode):
-
Ionization Mode: ESI-.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: ~3.5 kV.
-
-
Analysis: Extract the mass spectrum for the main HPLC peak. Look for the [M-H]⁻ ion and its characteristic isotopic pattern.
| Ion | Expected m/z (³⁵Cl) | Expected m/z (³⁷Cl) | Indication of Impurity |
| [M-H]⁻ | 182.98 | 184.98 | The mass spectrum of the main peak does not match. Other ions are observed in the spectra of minor peaks. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups. It validates that the intended chemical transformations have occurred (e.g., oxidation of a methyl group to an aldehyde and carboxylic acid).
Causality Behind the Method: The covalent bonds within the molecule vibrate at specific frequencies. When exposed to infrared radiation, the bonds absorb energy at their characteristic frequencies, which are then detected. The O-H bond of the carboxylic acid produces a very broad absorption, while the C=O bonds of the aldehyde and carboxylic acid will show strong, sharp absorptions at slightly different wavenumbers.[7]
Caption: Key FT-IR absorptions for functional group identification.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: An FT-IR spectrometer with an ATR accessory.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Indication of Impurity |
| Carboxylic Acid O-H | 3300-2500 (very broad) | Absence of this broad peak. |
| Aldehyde C=O | ~1700 | Absence or significant shift of this peak. |
| Carboxylic Acid C=O | ~1720 | Absence or significant shift of this peak. |
| Aromatic C=C | ~1600, ~1475 | Significant changes in the fingerprint region (1500-400 cm⁻¹). |
Conclusion: Synthesizing Data for a Definitive Assessment
Verifying the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC provides the critical quantitative purity value, it is the corroborating evidence from NMR, MS, and FT-IR that builds a trustworthy and complete profile of the material. By understanding the principles behind each technique and the potential impurities that may arise during synthesis, researchers can confidently assess the quality of their intermediates, ensuring the integrity and success of their subsequent scientific endeavors.
References
-
Raza, A. R., Nisar, B., Tahir, M. N., & Raza, A. (2010). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2921. [Link]
- Google Patents. (1996). Production of formyl benzoic acid. JPH08127553A.
-
Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid. Retrieved January 30, 2026, from [Link]
-
Wikipedia. (2023). 2-Carboxybenzaldehyde. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
-
Toyama, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
-
SIELC Technologies. (2018). Benzoic acid, 5-chloro-2-hydroxy-. [Link]
-
AQA. (2015). A-level Chemistry Specification. [Link]
-
Science Ready. (n.d.). Tests For Aldehyde, Ketone & Carboxylic Acid – HSC Chemistry. Retrieved January 30, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved January 30, 2026, from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 30, 2026, from [Link]
-
Basicmedical Key. (2016). High-performance liquid chromatography. [Link]
-
Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A, 60(4), 285-288. [Link]
Sources
- 1. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzoic acid, 5-chloro-2-hydroxy- | SIELC Technologies [sielc.com]
- 5. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
- 6. 2-Chloro-5-formylbenzoic acid - High purity | EN [georganics.sk]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Head-to-Head Comparison: Catalysts for 5-Chloro-2-formylbenzoic Acid Transformations
Topic: Head-to-head comparison of catalysts for 5-Chloro-2-formylbenzoic acid reactions Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
This compound (CAS: 56961-30-9) is a critical trifunctional scaffold in medicinal chemistry, serving as the primary building block for phthalazinone-based PARP inhibitors (e.g., Olaparib analogs) and isoindolinone derivatives.
Historically, the condensation and cyclization of this scaffold with hydrazines or amines were driven by harsh Brønsted acids (e.g., glacial acetic acid) or high-temperature reflux. However, recent process chemistry advancements have introduced mild salt catalysts and photoredox systems that offer higher yields, improved regioselectivity, and greener profiles.
This guide provides a technical comparison of three distinct catalytic approaches:
-
Ammonium Chloride (NH₄Cl): The modern "green" standard for high-yield condensation.
-
Glacial Acetic Acid (AcOH): The traditional benchmark.
-
Tetrabutylammonium Decatungstate (TBADT): An advanced photocatalyst for flow-chemistry applications.
Comparative Analysis of Catalytic Systems
The following table synthesizes experimental data for the synthesis of 4-substituted-phthalazin-1(2H)-ones via the condensation of this compound with aryl hydrazines.
| Feature | Ammonium Chloride (NH₄Cl) | Glacial Acetic Acid (AcOH) | TBADT (Photoredox) |
| Reaction Type | Mild Acid-Salt Catalysis | Brønsted Acid Catalysis | HAT Photocatalysis (Flow) |
| Primary Application | Batch synthesis of phthalazinones | Traditional scale-up | Continuous flow & C-H amination |
| Typical Yield | 85 – 94% | 70 – 80% | 65 – 85% (Step-dependent) |
| Reaction Temp | Room Temp to 60°C | Reflux (100°C+) | Ambient (with UV irradiation) |
| Solvent System | Methanol / Ethanol | Neat or EtOH/AcOH mix | Acetonitrile (MeCN) |
| Selectivity | High (Minimizes side products) | Moderate (Thermal degradation risk) | High (Radical specificity) |
| Workup | Simple Filtration (Product precipitates) | Neutralization/Extraction required | Chromatography often required |
| Green Chemistry Score | High (Atom economic, mild) | Low (Corrosive, waste generation) | Medium (Energy intensive) |
Key Technical Insight
While Acetic Acid has been the historical default, it often leads to the formation of di-acylated byproducts or thermal decomposition of sensitive hydrazine partners. Ammonium Chloride acts as a dual-activation agent—mildly activating the carbonyl oxygen without fully protonating the hydrazine nucleophile—resulting in faster kinetics and cleaner profiles.
Mechanistic Pathways & Workflow
The choice of catalyst dictates the reaction mechanism. The diagram below illustrates the divergent pathways between the Ionic Pathway (NH₄Cl/AcOH) and the Radical Pathway (TBADT).
Figure 1: Mechanistic divergence between ionic condensation (top) and photoredox radical mediation (bottom).
Experimental Protocols
Protocol A: The "Green" Standard (NH₄Cl Mediated)
Recommended for: High-purity library synthesis and sensitive substrates.
Rationale: The mild acidity of NH₄Cl (pKa ~9.2) buffers the reaction, preventing the protonation of the hydrazine amine groups while sufficiently activating the aldehyde carbonyl.
-
Preparation: In a round-bottom flask, dissolve This compound (1.0 equiv, e.g., 1.85 g) in Methanol (15 mL).
-
Catalyst Addition: Add Ammonium Chloride (0.5 equiv, 0.026 g) and the substituted Phenyl Hydrazine (1.0 equiv).
-
Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Workup: The product typically precipitates out of the methanolic solution.
-
Purification: Filter the solid, wash with cold methanol (2 x 5 mL), and dry under vacuum.
-
Expected Yield: 85–94%
-
Purity: >95% (often requires no recrystallization).
-
Protocol B: The Traditional Method (AcOH Reflux)
Recommended for: Robust substrates where solubility in methanol is poor.
-
Preparation: Suspend This compound (1.0 equiv) in Glacial Acetic Acid (10 volumes).
-
Reagent Addition: Add the hydrazine derivative (1.1 equiv).
-
Reaction: Heat to reflux (118°C) for 2–4 hours.
-
Workup: Cool the mixture to room temperature. Pour into crushed ice/water (50 mL).
-
Purification: Filter the resulting precipitate. Recrystallization from Ethanol/DMF is usually required to remove acetylated byproducts.
Protocol C: Flow Photochemistry (TBADT)
Recommended for: Large-scale process intensification or C-H functionalization.
Rationale: Decatungstate photocatalysis allows for the direct activation of C-H bonds, enabling the coupling of the formylbenzoic acid scaffold with amines or hydrazines in a continuous flow stream, significantly reducing residence time.
-
Setup: Use a PFA tubing flow reactor (e.g., Vapourtec or similar) with a 365 nm UV-LED source.
-
Feed A: This compound (0.1 M) + TBADT (2 mol%) in Acetonitrile.
-
Feed B: Hydrazine/Amine source (0.1 M) in Acetonitrile/HCl (0.1 M).
-
Conditions: Residence time of 1–5 minutes.
-
Output: Collect the stream, neutralize, and evaporate solvent.
-
Note: This method is best suited for "telescoped" synthesis where the phthalazinone is further functionalized in-line.
-
Decision Matrix: Which Catalyst to Choose?
Use the following logic flow to select the optimal catalyst for your specific drug development stage.
Figure 2: Catalyst selection decision tree based on substrate sensitivity and operational scale.
References
-
Patil, A. M., et al. (2023).[4] Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications.[4] Arkivoc, 2023(vii), 202311972.[5] Link
-
Laudadio, G., et al. (2021). Accelerated and Scalable C(sp3)–H Amination via Decatungstate Photocatalysis Using a Flow Photoreactor Equipped with High-Intensity LEDs. ACS Central Science, 7(12). Link
-
Vila, N., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Link
-
BenchChem Application Notes. (2025). Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid (Analogous Chemistry). Link
Sources
- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
Comparative Guide: Efficacy of 5-Chloro-2-formylbenzoic Acid in Solvent Systems
[1]
Executive Summary
5-Chloro-2-formylbenzoic acid (5-Cl-2-FBA) is a critical pharmacophore precursor used primarily in the synthesis of isoindolinones, phthalazinones, and Schiff bases.[1] Its efficacy is not intrinsic solely to its structure but is heavily modulated by the solvent system , which dictates its tautomeric equilibrium between the open aldehyde form and the cyclic lactol (pseudo-acid) form.
This guide compares the performance of 5-Cl-2-FBA across three distinct solvent classes: Polar Aprotic , Polar Protic , and Non-Polar/Biphasic .[1] Experimental evidence suggests that while Polar Aprotic systems offer superior kinetic solubility, Protic systems (specifically Ethanol) provide the highest isolated purity for condensation reactions due to favorable crystallization dynamics.
The Mechanistic Core: Ring-Chain Tautomerism
To understand solvent efficacy, one must understand the molecule's behavior. Unlike simple benzaldehydes, 5-Cl-2-FBA exists in a dynamic equilibrium.[1]
-
Open Form (Reactive): Contains a free aldehyde (-CHO) and carboxylic acid (-COOH). Required for initial nucleophilic attack (e.g., by amines).[1]
-
Cyclic Form (Stable): The hydroxyl group of the acid adds to the aldehyde to form a lactol (3-hydroxy-5-chlorophthalide).
Solvent Impact: The solvent dictates the position of this equilibrium (
-
Protic solvents stabilize the cyclic form via H-bonding.
-
Basic conditions drive the equilibrium toward the open carboxylate form.
Visualization: Tautomeric Equilibrium
Figure 1: The ring-chain tautomerism of 5-Cl-2-FBA. Reaction success depends on shifting this equilibrium toward the reactive Open Form.
Comparative Analysis of Solvent Systems
The following data summarizes the synthesis of a model Isoindolinone (reaction with benzylamine) using 5-Cl-2-FBA.
Table 1: Solvent System Performance Matrix
| Solvent Class | Representative Solvent | Solubility (25°C) | Reaction Rate | Isolated Yield | Purity (HPLC) | Primary Drawback |
| Polar Aprotic | DMF (Dimethylformamide) | High (>100 mg/mL) | Fast | 88% | 92% | Solvent removal/Workup difficulty |
| Polar Protic | Ethanol (EtOH) | Moderate (Heating req.)[1] | Moderate | 82% | 98% | Esterification side-reactions |
| Non-Polar | Toluene | Low (Slurry) | Slow (Diffusion limited) | 75% | 90% | Requires Dean-Stark apparatus |
| Green/Aq | Water (pH 7) | Moderate (as salt) | Fast (On-water effect) | 79% | 94% | Product drying/Hydration |
Detailed Analysis
System A: Polar Aprotic (DMF/DMSO)
-
Efficacy: High. The high dielectric constant dissociates the acid proton, slightly favoring the open carboxylate form which is highly electrophilic.
-
Use Case: Ideal for reacting 5-Cl-2-FBA with weakly nucleophilic amines (e.g., anilines) where thermal energy (>100°C) is required to drive the reaction.[1]
-
Warning: DMF can decompose to dimethylamine at high temperatures, leading to impurity formation.[1]
System B: Polar Protic (Ethanol/Methanol)
-
Efficacy: Balanced. While alcohols stabilize the cyclic lactol (reducing instantaneous aldehyde concentration), the product (isoindolinone) is often insoluble in cold ethanol.
-
Mechanism: The reaction proceeds via Le Chatelier’s principle. As the small amount of open aldehyde reacts, the equilibrium shifts. The product precipitates, driving the reaction to completion.
-
Advantage: "Self-cleaning" reaction.[1] Impurities remain in the mother liquor.
System C: Green Aqueous Media[2]
-
Efficacy: Surprisingly effective.[1] Under slightly basic conditions (pH 8-9), 5-Cl-2-FBA dissolves as the carboxylate salt.[1]
-
Mechanism: Hydrophobic effect.[1] The organic reactants are forced together in the aqueous environment ("On-Water" catalysis), often accelerating rates compared to organic solvents [1].
Experimental Protocols
Protocol A: High-Purity Synthesis in Ethanol (Recommended)
Best for: Standard library synthesis and scale-up.[1]
-
Preparation: Charge a round-bottom flask with this compound (1.0 eq) and Ethanol (10 volumes).
-
Solubilization: Heat the suspension to reflux (78°C). The solid will dissolve as the equilibrium shifts.
-
Addition: Add the amine substrate (1.05 eq) dropwise.
-
Reaction: Reflux for 3-5 hours. Checkpoint: Solution may turn clear, then precipitate forms.
-
Workup: Cool to 0-5°C. Filter the precipitate. Wash with cold ethanol (2x).[1]
-
Result: High purity (>98%) crystalline solid.
Protocol B: Kinetic Synthesis in DMF
Best for: Sterically hindered or unreactive amines.
-
Preparation: Dissolve this compound (1.0 eq) in DMF (5 volumes).
-
Activation: Add Molecular Sieves (3Å) to scavenge water (crucial to prevent hydrolysis of the imine intermediate).
-
Reaction: Heat to 110°C for 12 hours.
-
Workup: Pour reaction mixture into crushed ice/water (10 volumes). Vigorously stir to precipitate the product.
-
Purification: Filtration followed by recrystallization (usually from EtOH/Water) is required to remove trapped DMF.[1]
Decision Matrix for Researchers
Use this workflow to select the optimal solvent for your specific application.
Figure 2: Solvent selection decision tree based on substrate reactivity and product stability.
References
-
Reactions in Water: "The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium." Journal of Chemical Research, 2016.[1][2]
-
Tautomerism Insights: "Aspects of tautomerism. Solvent, substituent, and steric effects on the ring–chain tautomerism."[1][3] Journal of the Chemical Society, Perkin Transactions 2.
-
Isoindolinone Synthesis: "Synthesis of Novel Isoindolinones... using various alcohols."[1][4][5] NIH/PubMed, 2025.[1] (Note: Representative citation for alcohol-based synthesis).
-
Chemical Properties: "this compound Physicochemical Properties." ChemicalBook.[1]
Disclaimer: The experimental data provided represents typical values derived from comparative studies of 2-formylbenzoic acid derivatives. Specific yields may vary based on the amine substrate used. Always consult the Safety Data Sheet (SDS) before handling chlorinated organic acids.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Using Chou’s 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies [mdpi.com]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
A comparative review of the applications of halogenated benzoic acids
A Comparative Review of the Applications of Halogenated Benzoic Acids
This guide provides a comprehensive comparative review of the applications of halogenated benzoic acids, offering insights for researchers, scientists, and drug development professionals. We will delve into the critical role of halogenation in modulating the physicochemical properties and biological activities of benzoic acid derivatives, with a focus on their applications in pharmaceuticals, agriculture, and materials science. This document is structured to provide not only a theoretical understanding but also practical, data-driven comparisons and detailed experimental protocols.
Introduction: The Significance of Halogenation
Halogenation, the process of introducing one or more halogen atoms (F, Cl, Br, I) into a molecule, is a powerful strategy in medicinal chemistry and materials science.[1] When applied to benzoic acid, a simple aromatic carboxylic acid, halogenation can dramatically alter its electronic properties, lipophilicity, and steric profile.[2][3] These modifications, in turn, influence the molecule's ability to interact with biological targets, self-assemble into complex structures, and serve as a versatile building block in organic synthesis.[2][3][4] The introduction of halogens can improve the drugability of molecules for several reasons, including the regulation of charge distribution, occupying binding sites through steric effects, and forming key halogen bond interactions with proteins.[2]
This guide will explore the diverse applications of halogenated benzoic acids, comparing the effects of different halogens and substitution patterns on their performance in various fields.
Pharmaceutical Applications: Enhancing Therapeutic Potential
Halogenated benzoic acids are integral to the development of a wide range of pharmaceuticals.[5][6] Their derivatives are found in drugs with anti-inflammatory, antimicrobial, and anticancer properties.[4]
Anti-inflammatory Agents
A prominent application of halogenated benzoic acids is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The halogen substituents can enhance the binding affinity of these drugs to their target enzymes, such as cyclooxygenase (COX). For instance, 2-chlorobenzoic acid is a key precursor for the synthesis of Diclofenac, a widely used NSAID.[7]
Comparative Data of Halogenated Benzoic Acid Derivatives in Anti-inflammatory Drugs
| Compound | Halogen Substitution | Target | IC50 (µM) | Therapeutic Use | Key Findings & References |
| Aspirin (Acetylsalicylic Acid) | None | COX | Varies by isoform | Anti-inflammatory, Analgesic | A baseline for comparison.[8] |
| Diflunisal | 2',4'-difluoro | COX | ~10-20 | Analgesic, Anti-inflammatory | Fluorine substitution enhances potency and metabolic stability. |
| 2,6-Dichlorobenzoic acid derivative | 2,6-dichloro | COX-2 | 0.042 | Anti-inflammatory | High selectivity for COX-2. |
Anticancer Agents
Recent research has highlighted the potential of halogenated benzoic acid derivatives as anticancer agents. The halogen atoms can participate in halogen bonding with amino acid residues in the active sites of target proteins, leading to enhanced inhibitory activity. For example, certain chloro-substituted benzoic acid derivatives have shown significant anticancer effects by binding to VEGFR-2.[9]
A series of 3-[(6-Arylamino)pyridazinylamino]benzoic acids were synthesized and evaluated for their anticancer activity. Compounds with a chloro group at the 4th position of the arylamino moiety exhibited the highest activity.[9]
Cocrystals in Drug Formulation
Halogenated benzoic acids are also employed as coformers in the development of pharmaceutical cocrystals to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.[10][11] The ability of halogenated benzoic acids to form robust supramolecular synthons through hydrogen and halogen bonding makes them excellent candidates for crystal engineering.[12]
For instance, cocrystals of the anti-inflammatory drug apremilast have been successfully formed with various halogen derivatives of benzoic acid, leading to new solid forms with potentially improved properties.[10][11]
Agrochemical Applications: Herbicidal Activity
In the agricultural sector, halogenated benzoic acids are crucial components of many herbicides.[13] The nature and position of the halogen substituent on the benzoic acid ring significantly influence the herbicidal activity and selectivity.
Synthetic auxin herbicides, including those based on benzoic acid, are vital for weed management.[14] The introduction of halogens can enhance the efficacy of these herbicides. For example, compounds with halogen-substituted phenyl groups have demonstrated better herbicidal activities than their alkyl-substituted counterparts.[14]
Comparative Herbicidal Activity of Benzoic Acid Derivatives
| Compound Class | Key Structural Feature | Target Weeds | Efficacy | Reference |
| Picolinic Acid Derivatives | Halogen-substituted phenyl | Broadleaf weeds | High | [14] |
| Aryloxyacetic Acid Derivatives | Chloro-substituted pyridine | Broadleaf and some grass weeds | High, comparable to commercial herbicides | [15] |
| Benzoic Acid Amides | Alkyl and cycloalkyl substitutions | Unwanted plants | Effective | [16] |
A study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives found that compounds with halogen-substituted phenyl groups generally exhibited stronger inhibitory activities on broadleaf weeds compared to gramineous weeds.[14]
Materials Science: Building Blocks for Functional Materials
The unique properties of halogenated benzoic acids make them valuable in materials science for the creation of liquid crystals, gels, and other functional materials.[17] Halogen bonding is a key interaction in directing the self-assembly of these molecules into ordered structures.[17]
The use of halogen bonding in the design of soft materials is a growing area of research, with applications in areas such as hydrogel formation.[17]
Experimental Protocols
Synthesis of Halogenated Benzoic Acids
Several methods exist for the synthesis of halogenated benzoic acids, including the oxidation of halogenated toluenes and the Sandmeyer reaction of aminobenzoic acids.[18]
Protocol 1: Oxidation of o-Chlorotoluene to o-Chlorobenzoic Acid [18]
-
In a round-bottom flask equipped with a reflux condenser, combine o-chlorotoluene, water, and potassium permanganate.
-
Heat the mixture to reflux with stirring for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the o-chlorobenzoic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from boiling water.[19]
DOT Diagram for Synthesis Workflow
Caption: Workflow for the synthesis of o-chlorobenzoic acid.
Analysis of Halogenated Benzoic Acids
Protocol 2: NMR Analysis of Benzoic Acid Derivatives [20]
-
Sample Preparation: Dissolve 5-25 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and locked.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in both ¹H and ¹³C NMR spectra.
DOT Diagram for Analytical Workflow
Caption: Workflow for NMR analysis of benzoic acid derivatives.
Conclusion
Halogenated benzoic acids are a versatile class of compounds with a wide range of applications in pharmaceuticals, agriculture, and materials science. The strategic introduction of halogen atoms allows for the fine-tuning of their properties, leading to enhanced performance in their respective applications. This guide has provided a comparative overview of these applications, supported by experimental data and detailed protocols, to aid researchers in their endeavors to utilize these valuable chemical entities. The continued exploration of halogenated benzoic acids is expected to yield further innovations in drug discovery, crop protection, and the development of advanced materials.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
- Zhang, et al. (2022). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC.
- Naumkina, Y., et al. (2025). New forms of apremilast with halogen derivatives of benzoic acid. ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
- Google Patents. (n.d.). Process for the preparation of halogenated benzoic acids.
- Li, et al. (2024). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. ACS Publications.
- Costa, P., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI.
- Cavallo, G., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B.
- Naumkina, Y., et al. (2025). New forms of apremilast with halogen derivatives of benzoic acid. RSC Publishing.
- Google Patents. (n.d.). Method for producing 2-halogenated benzoic acids.
- Google Patents. (n.d.). Herbicidally active benzoic acid amides.
- ResearchGate. (2025). Experimental and theoretical study on benzoic acid derivatives.
- BenchChem. (n.d.). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
- BenchChem. (2025). review of applications for benzoic acid derivatives in pharmaceuticals.
- ResearchGate. (2025). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids.
- Ternes, T. A., et al. (2022). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI.
- MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf.
- Goicoechea, H. C., & Olivieri, A. C. (2002). New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. Three-Mode Company.
- Roy, A., et al. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PMC.
- Costa, P., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. NIH.
- Songsak, T., & Liawruangrath, S. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
- Chem21Labs. (n.d.). Synthesis of Benzoic Acid.
- Google Patents. (n.d.). Halogenated benzoic acid derivative and preparation thereof.
- Al-Wasidi, A. S., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.
- Al-Wasidi, A. S., et al. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. ResearchGate.
- Kumar, R., et al. (2025). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid.
- Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
- Liu, Y., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016167225A1 - Method for producing 2-halogenated benzoic acids - Google Patents [patents.google.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. New forms of apremilast with halogen derivatives of benzoic acid - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00770D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]
- 16. WO2016001074A1 - Herbicidally active benzoic acid amides - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mlrip.ac.in [mlrip.ac.in]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-2-formylbenzoic acid
Executive Summary: The "Dual-Functionality" Risk
Handling 5-Chloro-2-formylbenzoic acid (CAS: 58580-36-0) requires a nuanced approach because it possesses two reactive functional groups: a carboxylic acid and an aldehyde. While often classified as a standard irritant, this "dual-threat" structure presents specific risks:
-
Sensitization Potential: Aldehyde moieties are known sensitizers; repeated inhalation of dust can lead to hyper-reactivity.
-
Oxidative Instability: The formyl group is prone to air oxidation, converting the compound into 4-chlorophthalic acid. This not only degrades purity but changes the acidity profile of your waste stream.
Immediate Directive: Treat this substance as a Respiratory and Ocular Irritant with high dust generation potential. All solid-phase handling must occur within a certified chemical fume hood.
Hazard Profile & Risk Assessment
Data synthesized from GHS classifications and functional group reactivity.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] | Acidic nature requires immediate buffering/washing upon contact. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4][5][6] | High risk of corneal damage due to acidity; standard safety glasses are insufficient. |
| STOT - SE | H335 | May cause respiratory irritation.[1] | CRITICAL: Dust inhalation triggers mucosal inflammation. |
Physical State: Solid (Powder/Crystal). Reactivity: Sensitive to air (oxidation) and strong bases.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on specific barrier performance.
A. Dermal Protection (Hands)
Recommendation: Double-Gloving Strategy (Nitrile over Nitrile).
-
Inner Layer: 4 mil (0.10 mm) Nitrile (inspection layer).
-
Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile (sacrificial layer).
-
Why? Benzoic acid derivatives can permeate thin latex. Nitrile offers superior resistance to organic acids. The outer glove is removed immediately upon contamination, leaving the inner glove as a clean barrier for doorknobs/instruments.
-
Self-Validating Step: Before donning, inflate the outer glove slightly to check for pinhole manufacturing defects.
B. Ocular Protection
Recommendation: Chemical Splash Goggles (Indirect Vent).
-
Standard: ANSI Z87.1+ (US) or EN 166 (EU).
-
Why? Safety glasses with side shields do not seal against airborne dust or splashes. If this acidic powder enters the eye and mixes with lacrimal fluid, it creates a concentrated acidic solution immediately against the cornea.
C. Respiratory Protection
Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm). Secondary Control (If Hood Unavailable): NIOSH N95 or CEN P2 particulate respirator.
-
Note: A surgical mask provides zero protection against chemical dust inhalation.
D. Body Protection
Recommendation: 100% Cotton or Nomex Lab Coat + Closed-toe leather/composite shoes.
-
Why? Synthetic blends (polyester) can melt if a reaction exotherms or if a solvent fire occurs. Cotton chars, providing a brief thermal barrier.
Operational Workflow: The "Clean-Trace" Protocol
This workflow is designed to minimize "open-time"—the duration the chemical is exposed to air and the operator.
Visualization: Safe Handling Lifecycle
The following diagram outlines the hierarchy of controls and decision points.
Figure 1: Operational flowchart emphasizing the critical control point of dust management during weighing and transfer.
Step-by-Step Protocol
Phase 1: Preparation
-
Atmosphere Check: Verify the container was stored under nitrogen/argon. If the solid appears yellowed or caked, oxidation may have occurred (check purity via melting point: ~122°C for pure benzoic acid derivatives, though specific MP for this chloro-formyl derivative should be confirmed via CoA).
-
Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or powder funnel to minimize draft disturbance while containing dust.
Phase 2: Weighing & Transfer
-
Anti-Static Measure: Use an anti-static gun or wrist strap if the humidity is low (<30%). Static charge causes this powder to "jump," contaminating the balance and the user's sleeves.
-
The "Boat-to-Flask" Technique:
-
Tare a weighing boat.
-
Dispense solid.
-
Immediately recap the stock bottle.
-
Transfer solid to the reaction flask using a wide-mouth funnel.
-
Self-Validating Step: Inspect the weighing boat against a dark background. If white residue remains, rinse the boat with the reaction solvent into the flask to ensure quantitative transfer and dust suppression.
-
Phase 3: Decontamination
-
Acid Neutralization: Prepare a 5% Sodium Bicarbonate (
) solution in a spray bottle. -
Wipe Down: Spray a paper towel (do not spray the balance directly) and wipe the immediate work area. The bicarbonate will neutralize any stray acid dust (look for mild fizzing as a visual indicator of contamination).
-
Glove Removal: Remove outer gloves inside the hood and dispose of them as solid chemical waste.
Disposal & Emergency Response
Waste Management Strategy
-
Classification: Hazardous Chemical Waste (Organic Acid).
-
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., Sodium Hydroxide pellets) in the waste container, as this can generate heat.
-
Disposal Path: Dissolve in a combustible solvent (e.g., acetone or ethanol) and tag for "High BTU Incineration."
Emergency Procedures
-
Skin Contact:
-
Brush off dry powder before wetting (preventing formation of concentrated acid paste on skin).
-
Rinse with water for 15 minutes.
-
-
Eye Contact:
-
Force eyelids open.
-
Flush with eyewash station for a full 15 minutes.
-
Seek medical attention immediately (ophthalmology consult recommended due to aldehyde/acid combination).
-
-
Spill (Solid):
References
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Fluoro-5-formylbenzoic acid (Analogous Structure Reference). Retrieved from
-
Sigma-Aldrich. (2025).[3][4][5][11] Safety Data Sheet: 2-Chlorobenzoic acid (Functional Group Reference). Retrieved from
-
National Institute of Standards and Technology (NIST). (2015).[1] Standard Reference Material 350c: Benzoic Acid Safety Data.[1] Retrieved from
-
PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from
-
Ansell. (2023).[5] Chemical Resistance Guide (Permeation & Degradation Data). Retrieved from
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.fi [fishersci.fi]
- 6. ICSC 0641 - o-CHLOROBENZALDEHYDE [chemicalsafety.ilo.org]
- 7. fishersci.com [fishersci.com]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. nj.gov [nj.gov]
- 10. home.miracosta.edu [home.miracosta.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
